4,4'-Bis(trimethylacetoxy)benzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGBVWDYRYTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408474 | |
| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112004-83-8 | |
| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-((2,2-DIMETHYLPROPANOYL)OXY)BENZOYL)PHENYL PIVALATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 4,4'-Bis(trimethylacetoxy)benzophenone?
An In-Depth Technical Guide to 4,4'-Bis(trimethylacetoxy)benzophenone
Section 1: Introduction & Compound Overview
This compound, also known by its synonym 4,4'-bis(pivaloyloxy)benzophenone, is a derivative of the widely utilized synthetic intermediate, 4,4'-dihydroxybenzophenone. Its core utility in advanced organic synthesis lies in the strategic masking of the two phenolic hydroxyl groups as pivaloyl esters. The trimethylacetyl (pivaloyl) groups are exceptionally bulky, conferring significant steric hindrance and high stability to the ester linkages.
This property makes this compound an ideal intermediate in multi-step synthetic pathways where the phenolic groups of the benzophenone core require protection against a wide range of reaction conditions. Its application is noted in organic synthesis, serving as a stable, protected precursor that can be carried through various transformations before a targeted deprotection step regenerates the reactive hydroxyl groups.[1] This guide provides a comprehensive overview of its properties, a robust synthesis protocol, and its functional application as a chemical protecting group.
Section 2: Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. While experimental spectroscopic data is not widely published, the expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics can be reliably predicted based on the molecular structure.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 112004-83-8 | [1][2] |
| Molecular Formula | C₂₃H₂₆O₅ | [1][2] |
| Molecular Weight | 382.45 g/mol | [1][2] |
| Melting Point | 173-174 °C | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, and other common organic solvents. Insoluble in water. | |
| Synonyms | 4,4'-Bis(pivaloyloxy)benzophenone, [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | [2] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | ~7.8 ppm (d, 4H): Aromatic protons ortho to the ketone. ~7.3 ppm (d, 4H): Aromatic protons ortho to the ester oxygen. ~1.4 ppm (s, 18H): Protons of the two equivalent tert-butyl groups. |
| ¹³C NMR | ~195 ppm: Carbonyl carbon of the ketone. ~176 ppm: Carbonyl carbons of the two equivalent ester groups. ~154 ppm, ~138 ppm, ~131 ppm, ~122 ppm: Aromatic carbons. ~39 ppm: Quaternary carbons of the tert-butyl groups. ~27 ppm: Methyl carbons of the tert-butyl groups. |
| IR (Infrared) | ~1750 cm⁻¹ (strong): C=O stretch of the pivaloyl esters. ~1660 cm⁻¹ (strong): C=O stretch of the diaryl ketone. ~1200 cm⁻¹ (strong): C-O stretch of the esters. ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretch. ~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretch. |
Section 3: Synthesis and Mechanistic Rationale
The synthesis of this compound is most logically achieved via a two-step process. First, a suitable precursor, 4,4'-dihydroxybenzophenone, is synthesized. This is followed by the diacylation (esterification) of the phenolic hydroxyl groups using pivaloyl chloride.
Protocol 3.1: Synthesis of 4,4'-Dihydroxybenzophenone Precursor
The Friedel-Crafts acylation is a classic and effective method for creating aryl ketones.[3] Here, an activated benzoyl chloride derivative reacts with an aromatic ring in the presence of a Lewis acid catalyst.
Materials:
-
Phenol
-
4-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases, indicating the formation of 4-hydroxybenzoyl chloride.
-
Friedel-Crafts Reaction Setup: In a separate, larger flame-dried flask under Argon, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM and cool to 0 °C.
-
Acylation: To the AlCl₃ suspension, add a solution of phenol (1.1 eq) in anhydrous DCM dropwise. Following this, add the previously prepared solution of 4-hydroxybenzoyl chloride dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4,4'-dihydroxybenzophenone.
Protocol 3.2: Synthesis of this compound
This step involves a standard esterification using a stable acid chloride and a non-nucleophilic base to scavenge the HCl byproduct.[4]
Materials:
-
4,4'-Dihydroxybenzophenone (1.0 eq)
-
Pivaloyl chloride (2.2 - 2.5 eq)
-
Pyridine or Triethylamine (Et₃N) (2.5 - 3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4,4'-dihydroxybenzophenone (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine or triethylamine (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add pivaloyl chloride (2.2 eq) dropwise to the stirring solution over 30 minutes.
-
Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Section 4: Core Application - A Robust Protecting Group in Multistep Synthesis
The primary function of converting 4,4'-dihydroxybenzophenone to its pivaloyl ester derivative is to protect the phenolic hydroxyl groups. Protecting groups are essential tools in organic synthesis, enabling chemoselectivity by temporarily rendering a functional group inert.
Causality Behind Pivaloyl Protection:
-
Steric Hindrance: The bulky tert-butyl group of the pivaloyl ester physically blocks access to the ester carbonyl and the phenolic oxygen. This makes it highly resistant to attack by many nucleophiles and bases that might readily cleave less hindered esters like acetates or benzoates.
-
Electronic Stability: The electron-donating nature of the tert-butyl group provides some electronic stabilization.
-
High Stability: The pivaloyl group is stable to a wide range of conditions, including many oxidative, reductive, and organometallic reactions, allowing for extensive modification of other parts of the molecule.
This robust protection is crucial when the benzophenone core is part of a larger synthetic target, such as a high-performance polymer, a pharmaceutical agent, or a photosensitive material, where subsequent reaction steps would be incompatible with free phenolic groups.
Protocol 4.1: Deprotection (Cleavage) of the Pivaloyl Ester
Due to their stability, cleaving pivaloyl esters requires more forcing conditions than for other acyl groups. The most common method is saponification using a strong base.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (5-10 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound in a mixture of THF and MeOH in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of NaOH or LiOH (a large excess is often required). Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the mixture to a pH of ~2-3 by adding 1 M HCl. The desired 4,4'-dihydroxybenzophenone will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts. The product can be further purified by recrystallization if necessary.
Section 5: Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Reactivity: The compound is generally stable but will hydrolyze under strong acidic or basic conditions. The reagents used in its synthesis, particularly pivaloyl chloride, thionyl chloride, and aluminum chloride, are corrosive and moisture-sensitive and must be handled with extreme care in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
Section 6: Conclusion
This compound is a synthetically valuable compound whose properties are defined by its function as a protected form of 4,4'-dihydroxybenzophenone. The strategic incorporation of sterically demanding pivaloyl esters provides exceptional stability, enabling chemists to perform complex transformations on other parts of the molecule without affecting the sensitive phenolic hydroxyls. The protocols outlined in this guide provide a reliable pathway for its synthesis and subsequent deprotection, making it an accessible and powerful tool for researchers in materials science and drug development.
Section 7: References
-
Organic Syntheses Procedure. (n.d.). N,N-Dibenzyl-O-pivaloylhydroxylamine. Retrieved from [Link]
-
PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). via a 60 mL syringe.... Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]
-
ResearchGate. (2017). How i can selectively get 4-hydroxy acetophenone?. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4,4'-Bis(trimethylacetoxy)benzophenone
CAS Number: 112004-83-8
This guide provides a comprehensive technical overview of 4,4'-Bis(trimethylacetoxy)benzophenone, a derivative of benzophenone with significant utility in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its synthesis, characterization, and potential applications.
Introduction and Molecular Overview
This compound, also known as 4,4'-bis(pivaloyloxy)benzophenone, is a diaryl ketone characterized by a central benzophenone core. The hydroxyl groups of the precursor, 4,4'-dihydroxybenzophenone, are esterified with trimethylacetic acid (pivalic acid). This structural modification imparts specific chemical properties that are valuable in multi-step organic syntheses. The bulky tert-butyl groups of the pivaloyl esters offer steric hindrance, which can influence the molecule's reactivity and solubility.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 112004-83-8 |
| Molecular Formula | C₂₃H₂₆O₅ |
| Molecular Weight | 382.45 g/mol |
| Appearance | Neat |
| Synonyms | [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate, 4,4'-Bis(pivaloyloxy)benzophenone |
| InChI | InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3 |
| InChI Key | KTYGBVWDYRYTSS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)Oc1ccc(C(=O)c2ccc(OC(=O)C(C)(C)C)cc2)cc1 |
Synthesis Pathway and Rationale
The synthesis of this compound is a two-step process commencing with the synthesis of its precursor, 4,4'-dihydroxybenzophenone, followed by its esterification.
Synthesis of the Precursor: 4,4'-Dihydroxybenzophenone
The benzophenone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds.[2][3][4] Several synthetic routes to 4,4'-dihydroxybenzophenone have been established, with the Friedel-Crafts acylation being a prominent method. A common approach involves the reaction of p-hydroxybenzoic acid with phenol in the presence of a catalyst.
Experimental Protocol: Synthesis of 4,4'-Dihydroxybenzophenone
-
Materials:
-
p-Hydroxybenzoic acid
-
Phenol
-
Methanesulfonic acid
-
Polyphosphoric acid
-
Phosphorus pentoxide
-
Cyclohexane
-
Ethanol
-
Water
-
-
Procedure:
-
In a reaction vessel, combine p-hydroxybenzoic acid (1 molar equivalent), phenol (1-1.5 molar equivalents), methanesulfonic acid, and polyphosphoric acid in cyclohexane.[4]
-
Add phosphorus pentoxide as a dehydrating agent.
-
Heat the mixture to 40-100°C and stir for 3-15 hours.[4]
-
After the reaction, allow the layers to separate and retain the lower acidic layer.
-
Pour the acidic layer into water and stir to precipitate the crude product.
-
Filter the suspension to collect the crude solid.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure 4,4'-dihydroxybenzophenone.[4]
-
-
Rationale for Experimental Choices:
-
The use of a combination of methanesulfonic acid and polyphosphoric acid acts as a strong acid catalyst to promote the electrophilic aromatic substitution reaction.
-
Phosphorus pentoxide is a powerful dehydrating agent that removes the water formed during the reaction, driving the equilibrium towards the product.
-
Cyclohexane serves as an azeotropic solvent to aid in water removal.
-
Recrystallization is a standard purification technique for solid organic compounds, and the ethanol-water solvent system is effective for purifying 4,4'-dihydroxybenzophenone.
-
Esterification to this compound
The final step in the synthesis is the esterification of the phenolic hydroxyl groups of 4,4'-dihydroxybenzophenone with pivaloyl chloride (trimethylacetyl chloride). This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4,4'-Dihydroxybenzophenone
-
Pivaloyl chloride (Trimethylacetyl chloride)
-
Pyridine
-
Dichloromethane (or other suitable aprotic solvent)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 4,4'-dihydroxybenzophenone in a suitable anhydrous aprotic solvent such as dichloromethane.
-
Add pyridine (at least 2 molar equivalents) to the solution and cool in an ice bath.
-
Slowly add pivaloyl chloride (at least 2 molar equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC is recommended).
-
Quench the reaction by adding dilute hydrochloric acid.
-
Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Rationale for Experimental Choices:
-
Pivaloyl chloride is a reactive acylating agent suitable for esterifying phenols.[5]
-
Pyridine acts as a base to neutralize the hydrogen chloride generated during the reaction, driving the reaction to completion. It can also act as a nucleophilic catalyst.
-
Anhydrous conditions are crucial as pivaloyl chloride is sensitive to moisture.
-
The aqueous workup with acid and base washes removes unreacted starting materials and byproducts.
-
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the region of δ 7.2-7.8 ppm. - A singlet corresponding to the 18 protons of the two tert-butyl groups around δ 1.3 ppm. |
| ¹³C NMR | - Carbonyl carbon signal around δ 195 ppm. - Aromatic carbon signals in the region of δ 120-155 ppm. - Ester carbonyl carbon signal around δ 176 ppm. - Quaternary carbon of the tert-butyl group around δ 39 ppm. - Methyl carbons of the tert-butyl group around δ 27 ppm. |
| IR (Infrared) Spectroscopy | - Strong C=O stretching vibration for the ketone at ~1660 cm⁻¹. - Strong C=O stretching vibration for the ester at ~1750 cm⁻¹. - C-O stretching vibrations for the ester group in the range of 1100-1300 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of 382.45. - Characteristic fragmentation patterns including loss of pivaloyl groups and cleavage of the benzophenone core. |
Applications in Organic Synthesis and Medicinal Chemistry
The primary utility of this compound lies in its role as a protected form of 4,4'-dihydroxybenzophenone. The pivaloyl groups serve as robust protecting groups for the phenolic hydroxyls.
Role as a Protecting Group
In complex multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. The pivaloyl ester is a commonly used protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions, including acidic and mildly basic environments. The steric bulk of the tert-butyl group also provides protection against nucleophilic attack. Deprotection can typically be achieved under more forcing basic conditions (e.g., hydrolysis with a strong base) or via reduction.
Diagram 2: Protection-Deprotection Strategy
Caption: Use as a protecting group in a multi-step synthesis.
Intermediate in Medicinal Chemistry
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][7] The synthesis of complex benzophenone derivatives often requires the use of protecting groups. This compound can serve as a key intermediate in the synthesis of such pharmacologically active molecules. The reference to its synthesis in the Journal of Medicinal Chemistry suggests its utility in the development of new therapeutic agents.[1]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is recommended before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The synthesis and handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate, primarily utilized as a protected form of 4,4'-dihydroxybenzophenone. Its synthesis is straightforward, involving the esterification of the dihydroxy precursor. The robust nature of the pivaloyl protecting groups makes it a useful tool in multi-step organic syntheses, particularly in the field of medicinal chemistry where the benzophenone scaffold is of significant interest. Further research into the specific applications and biological activities of compounds derived from this intermediate is warranted.
References
- Synthesis and antitumor activity of novel benzophenone derivatives. (1997). Chemical & Pharmaceutical Bulletin, 45(9), 1470-1474.
- Blicke, F. F., & Swisher, R. D. (1933). The Interaction of the Acid Chloride of 2-Benzoylbenzoic Acid with Phenols. I. Aryl Esters and Phenylaryloxyphthalides. Journal of the American Chemical Society, 55(3), 902-905.
- Chemguide. (n.d.). Preparation of esters.
- PubChem. (n.d.). 4,4'-Bis(dimethylamino)benzophenone. National Center for Biotechnology Information.
- Indo American Journal of Pharmaceutical Research. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
- Patel, K., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances.
- The Royal Society of Chemistry. (2018). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis.
- Pulle, J. S., et al. (2015). Synthesis of Aryl Esters by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 5(06).
- ResearchGate. (n.d.). Acid-Catalyzed Synthesis of Condensed Polycyclic Diaryl Ethers from Arenols.
- Khan, I. A., & Ali, Z. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(2), 249-263.
- Semantic Scholar. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives.
- Nature. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.
- ResearchGate. (2010). Synthesis of Xanthones and Benzophenones as Inhibitors of Tumor Cell Growth.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
- Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
- Google Patents. (n.d.). EP0442068B1 - Benzophenone derivatives and polymers containing phenolic hydroxyl groups.
- ChemRxiv. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres.
- Environmental Health Perspectives. (2022). Effects of chronic exposure to benzophenone and diclofenac on DNA methylation levels and reproductive success in a marine copepod.
- ResearchGate. (n.d.). Protection for Phenols and Catechols.
- MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B.
- Google Patents. (n.d.). US4537722A - Steroid esters preparation.
- Google Patents. (n.d.). US4180504A - Method for the preparation of esters.
- PubMed. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists.
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
Sources
- 1. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Structure of 4,4'-Bis(trimethylacetoxy)benzophenone
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 4,4'-Bis(trimethylacetoxy)benzophenone. Directed at researchers, scientists, and professionals in drug development, this document outlines the synthetic pathway from its precursor, 4,4'-dihydroxybenzophenone, and details the esterification process to yield the target molecule. While specific, experimentally validated spectroscopic data for the final compound is not widely available in public literature, this guide furnishes a robust theoretical framework and procedural outline based on established chemical principles and analogous transformations. This guide is intended to serve as a foundational resource for the synthesis and further investigation of this and related benzophenone derivatives.
Introduction
Benzophenones are a class of aromatic ketones that form the structural core of numerous compounds with significant applications in organic synthesis, medicinal chemistry, and materials science. Their utility often stems from the reactivity of the carbonyl group and the ability to modify the peripheral phenyl rings. This compound, with the CAS Number 112004-83-8, is a derivative of 4,4'-dihydroxybenzophenone where the phenolic hydroxyl groups are esterified with pivaloyl chlorides. This modification, introducing bulky trimethylacetyl (pivaloyl) groups, can significantly alter the molecule's solubility, stability, and reactivity, making it a valuable intermediate in multi-step organic syntheses. The primary literature reference for this compound is a 1988 publication by Miyano, M., et al. in the Journal of Medicinal Chemistry.[1]
Molecular Structure and Properties
The fundamental attributes of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [4-(4-pivaloylbenzoyl)phenyl] 2,2-dimethylpropanoate | N/A |
| Synonyms | [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | [1] |
| CAS Number | 112004-83-8 | [1] |
| Molecular Formula | C₂₃H₂₆O₅ | [1] |
| Molecular Weight | 382.45 g/mol | [1] |
| Appearance | Neat | [1] |
The structure of this compound is characterized by a central benzophenone core with two trimethylacetoxy groups at the para positions of the phenyl rings.
Caption: Chemical structure of this compound.
Synthesis Pathway
The synthesis of this compound is a two-step process starting from readily available commercial reagents. The first step involves the synthesis of the precursor, 4,4'-dihydroxybenzophenone, followed by the esterification of the hydroxyl groups.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of 4,4'-Dihydroxybenzophenone
Reaction: Friedel-Crafts Acylation of Phenol with p-Hydroxybenzoic Acid.
Causality of Experimental Choices: The Friedel-Crafts acylation is a classic and efficient method for the formation of aryl ketones. The use of a strong acid catalyst, such as a mixture of methanesulfonic acid and polyphosphoric acid, is crucial for the activation of p-hydroxybenzoic acid towards electrophilic aromatic substitution on the electron-rich phenol ring. Cyclohexane serves as a suitable solvent that is inert under the reaction conditions. Phosphorus pentoxide is added as a dehydrating agent to drive the reaction to completion by removing the water formed during the reaction.
Experimental Protocol:
-
To a solution of p-hydroxybenzoic acid (1.0 eq) and phenol (1.1-1.5 eq) in an appropriate organic solvent (e.g., cyclohexane), add a mixture of methanesulfonic acid and polyphosphoric acid as the catalyst.
-
Add a dehydrating agent such as phosphorus pentoxide.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 3-15 hours).
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,4'-dihydroxybenzophenone.
Step 2: Synthesis of this compound)
Reaction: Acylation of 4,4'-dihydroxybenzophenone with Pivaloyl Chloride.
Causality of Experimental Choices: Pivaloyl chloride is a highly reactive acylating agent that readily reacts with the phenolic hydroxyl groups of 4,4'-dihydroxybenzophenone. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the hydroxyl groups. Dichloromethane is a common solvent for this type of reaction as it is inert and allows for easy work-up. The reaction is typically performed at a low temperature initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.
Experimental Protocol:
-
Dissolve 4,4'-dihydroxybenzophenone (1.0 eq) in a dry aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as triethylamine (2.2-2.5 eq) or pyridine.
-
Cool the mixture in an ice bath (0 °C).
-
Add pivaloyl chloride (2.2-2.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it successively with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
Structural Characterization
Due to the limited availability of published experimental data for this compound, this section provides predicted spectroscopic characteristics based on the known spectra of its precursors and related benzophenone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzophenone core and the protons of the two equivalent trimethylacetyl groups. The aromatic protons would likely appear as a set of doublets in the range of δ 7.0-8.0 ppm. The 18 protons of the two equivalent tert-butyl groups would give a sharp singlet at approximately δ 1.3 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around δ 195 ppm), the aromatic carbons (in the range of δ 120-155 ppm), the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are:
-
C=O (ketone) stretch: A strong absorption band around 1650-1670 cm⁻¹.
-
C=O (ester) stretch: A strong absorption band around 1750-1770 cm⁻¹.
-
C-O (ester) stretch: Absorption bands in the region of 1100-1300 cm⁻¹.
-
C-H (aromatic) stretch: Peaks above 3000 cm⁻¹.
-
C-H (aliphatic) stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 382.45. Fragmentation patterns would likely involve the loss of the trimethylacetyl groups and cleavage around the central carbonyl group.
Applications and Future Directions
As a protected derivative of 4,4'-dihydroxybenzophenone, this compound serves as a key intermediate in organic synthesis. The pivaloyl protecting groups can be removed under basic conditions to regenerate the hydroxyl functionalities, allowing for further chemical transformations. This compound can be utilized in the synthesis of more complex molecules, including polymers, and potentially as a building block in the development of novel pharmaceutical agents where the benzophenone scaffold is a desired pharmacophore.
Future research could focus on the experimental validation of the spectroscopic data presented in this guide, as well as exploring the utility of this compound in various synthetic applications. Investigating its potential biological activities could also be a valuable avenue for further studies.
Conclusion
References
- Miyano, M., et al. (1988). Journal of Medicinal Chemistry, 31(5), 1052-1059.
Sources
An In-depth Technical Guide to the Synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone
This guide provides a comprehensive overview of the synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone, a valuable building block in various fields of chemical research and development. The following sections detail the chemical principles, a step-by-step experimental protocol, and critical safety considerations for this synthesis.
Introduction and Significance
This compound, also known as 4,4'-bis(pivaloyloxy)benzophenone, is a derivative of 4,4'-dihydroxybenzophenone. The introduction of the bulky and lipophilic trimethylacetyl (pivaloyl) groups significantly alters the parent molecule's physical and chemical properties. These modifications can enhance solubility in organic solvents, improve thermal stability, and provide a protecting group for the hydroxyl functionalities, which can be selectively removed under specific conditions. This makes this compound a useful intermediate in the synthesis of more complex molecules, including polymers, and specialized organic materials.
Synthetic Approach: Esterification of 4,4'-Dihydroxybenzophenone
The most direct and common method for the synthesis of this compound is the esterification of 4,4'-dihydroxybenzophenone with trimethylacetyl chloride, also known as pivaloyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl groups of the benzophenone derivative act as nucleophiles, attacking the electrophilic carbonyl carbon of the pivaloyl chloride.
Reaction Mechanism and Rationale
The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine. The base serves two primary purposes:
-
Neutralization of HCl: The reaction generates hydrogen chloride (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting material or the product and driving the reaction to completion.
-
Activation of the Nucleophile (optional): In some cases, the base can deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity and accelerating the reaction.
The choice of an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is crucial to avoid unwanted side reactions, such as the hydrolysis of the highly reactive pivaloyl chloride.
Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4,4'-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 214.22 | (Specify amount) | >98% |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | (Specify amount) | >99% |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | (Specify amount) | Anhydrous |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | (Specify amount) | Anhydrous |
| Hydrochloric Acid (HCl) | HCl | 36.46 | (Specify concentration) | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated | Reagent Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (Specify amount) | Reagent Grade |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-dihydroxybenzophenone in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Slowly add pivaloyl chloride dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding it to a beaker of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety and Handling
Pivaloyl chloride is a corrosive, flammable, and moisture-sensitive liquid. It is also a lachrymator. [1][2][3] Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[4]
-
Handling: Pivaloyl chloride reacts violently with water to produce HCl gas.[3] Ensure all glassware is dry and use anhydrous solvents. Avoid contact with skin, eyes, and clothing.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3]
-
Storage: Store pivaloyl chloride and pyridine in tightly sealed containers in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1]
Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of the benzophenone core and a large singlet for the equivalent protons of the two tert-butyl groups. The chemical shifts of the aromatic protons will be different from those of the starting material due to the electronic effect of the ester groups.
-
¹³C NMR: Expect signals for the carbonyl carbon of the benzophenone, the carbonyl carbons of the ester groups, the quaternary carbons of the tert-butyl groups, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands characteristic of the ester carbonyl (C=O) stretching vibrations, typically in the range of 1750-1735 cm⁻¹. The broad O-H stretching band of the starting diol should be absent.
-
Melting Point: The purified product should have a sharp and well-defined melting point.
Conclusion
The synthesis of this compound via esterification of 4,4'-dihydroxybenzophenone with pivaloyl chloride is a straightforward and efficient procedure. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable compound for their scientific endeavors. Careful purification and thorough characterization are essential to ensure the quality of the final product for subsequent applications.
References
- SD Fine-Chem.
- Loba Chemie.
- Fisher Scientific.
- KSCL. Pivaloyl Chloride MSDS.
- CDH Fine Chemical.
Sources
Spectroscopic data for 4,4'-Bis(trimethylacetoxy)benzophenone
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Bis(trimethylacetoxy)benzophenone
This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the structural elucidation and purity assessment of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles, experimental protocols, and data interpretation central to robust chemical analysis.
Introduction: The Analytical Imperative
This compound, also known as [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate, is a derivative of benzophenone characterized by the presence of two trimethylacetoxy (also known as pivaloyloxy) groups at the para positions. Its molecular formula is C₂₃H₂₆O₅ and it has a molecular weight of 382.45 g/mol .[1] The structural integrity and purity of such molecules are paramount in any research or development context, particularly in medicinal chemistry and materials science where precise structure-activity relationships are critical.
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity. This guide details the expected spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a validated workflow for confirming the structure of this compound.
Molecular Structure & Spectroscopic Implications
To interpret spectroscopic data effectively, one must first understand the molecule's structure and the distinct chemical environments within it.
Caption: Structure of this compound.
The key structural features to be identified are:
-
Aromatic Rings: Two para-substituted phenyl rings.
-
Ketone Carbonyl: The central C=O group linking the two rings.
-
Ester Functional Groups: Two trimethylacetoxy (pivaloyl) groups, each containing an ester carbonyl (C=O), a C-O bond, and a tert-butyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of molecular bonds.
Predicted IR Data
The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands, based on established data for benzophenones and esters.[2][3][4][5] The diaryl ketone C=O stretch is typically observed around 1665 cm⁻¹, while the ester C=O stretch appears at a higher frequency.[2]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2975 - 2870 | Strong absorption from the two tert-butyl groups. |
| Ester Carbonyl (C=O) Stretch | ~1750 | Strong, sharp peak. Higher frequency than the ketone due to the electron-withdrawing oxygen atom. |
| Ketone Carbonyl (C=O) Stretch | ~1660 | Strong, sharp peak. Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone. |
| Aromatic C=C Stretch | 1600, 1500, 1450 | Multiple bands characteristic of the phenyl rings. |
| Ester C-O Stretch | 1250 - 1100 | Strong, characteristic absorptions for the C-O single bonds of the ester groups. |
Experimental Protocol: Acquiring an FT-IR Spectrum
A high-quality spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background scan is performed to subtract atmospheric H₂O and CO₂ signals.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Scanning: Co-add a minimum of 16 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
Trustworthiness: This ATR method is self-validating as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. The acquisition of a clean background scan ensures that observed peaks are attributable solely to the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
Predicted ¹H NMR Data
Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is expected. The two phenyl rings are chemically equivalent, as are the two tert-butyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Comments |
| Aromatic H (ortho to C=O) | 7.8 - 7.9 | Doublet (d) | 4H | Deshielded by the anisotropic effect of the ketone carbonyl group. |
| Aromatic H (ortho to Ester) | 7.2 - 7.3 | Doublet (d) | 4H | Shielded relative to the other aromatic protons. |
| tert-Butyl H | ~1.35 | Singlet (s) | 18H | A large, sharp singlet characteristic of the nine equivalent protons on each of the two tert-butyl groups. |
Predicted shifts are based on a CDCl₃ solvent and are estimated from data for similar benzophenone and pivalate-containing structures.[6][7]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments. Symmetry will again simplify the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Comments |
| Ketone Carbonyl (C=O) | ~195 | The least shielded carbon, characteristic of a diaryl ketone. |
| Ester Carbonyl (C=O) | ~177 | Characteristic of an ester carbonyl. |
| Aromatic C (Ester-bearing) | ~155 | Quaternary carbon attached to the electron-withdrawing ester oxygen. |
| Aromatic C (Ketone-bearing) | ~135 | Quaternary carbon deshielded by the carbonyl group. |
| Aromatic CH (ortho to C=O) | ~132 | |
| Aromatic CH (ortho to Ester) | ~122 | |
| Ester Quaternary C (t-Bu) | ~39 | Quaternary carbon of the tert-butyl group. |
| Ester Methyl C (t-Bu) | ~27 | The nine equivalent methyl carbons of the tert-butyl group. |
Predicted shifts are based on a CDCl₃ solvent and are estimated from known values for benzophenone and pivalate esters.[8][9]
Caption: Predicted NMR spectral assignments for key nuclei.
Experimental Protocol: Acquiring NMR Spectra
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time (several hours) may be required due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Expertise & Causality: CDCl₃ is chosen as it is an excellent solvent for nonpolar to moderately polar organic molecules and its residual proton signal does not interfere with the expected sample signals. A high-field instrument (≥400 MHz) is recommended to achieve better signal dispersion, especially for resolving the aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electron Ionization (EI) is a common technique that generates a positive molecular ion (M⁺˙) and characteristic fragment ions.
Predicted Mass Spectrum Data
The molecular weight of C₂₃H₂₆O₅ is 382.45 Da. The mass spectrum should confirm this.
| m/z Value | Predicted Ion | Comments |
| 382 | [M]⁺˙ | The molecular ion peak. |
| 297 | [M - C₄H₉O]⁺ | Loss of a pivaloyl radical (•OCOC(CH₃)₃). |
| 281 | [M - OCOC(CH₃)₃]⁺ | Loss of a pivaloyloxy group. |
| 121 | [C₆H₄CO]⁺ | Benzoyl cation fragment. |
| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation, often a very abundant peak (base peak). |
Fragmentation is predicted based on the known stability of carbocations and common fragmentation pathways for esters and ketones.[10][11]
Experimental Protocol: Acquiring an EI Mass Spectrum
Methodology:
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Integrated Analysis: A Self-Validating Workflow
No single technique provides the complete structural picture. The true power of spectroscopy lies in the integration of data from multiple methods.
Caption: Integrated workflow for spectroscopic structure validation.
Narrative: The analysis begins with MS to confirm the molecular weight is 382, corresponding to the expected formula.[1] IR spectroscopy then validates the presence of the key functional groups: two distinct C=O bands (ketone and ester) and strong aliphatic C-H stretches.[2] Finally, ¹H and ¹³C NMR confirm the precise arrangement of atoms, showing the correct number of proton and carbon environments, their respective chemical shifts, and the tell-tale 18-proton singlet for the two equivalent tert-butyl groups, confirming the molecule's symmetry. When all data points align, the structure is unambiguously confirmed.
References
- Baughman, B. M., Stennett, E. M., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019.
- National Institute of Standards and Technology. (n.d.). Benzophenone. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 4,4'-Dimethoxybenzophenone. In NIST Chemistry WebBook.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
- PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information.
- Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
Sources
- 1. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzophenone [webbook.nist.gov]
- 5. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. 4,4'-Dihydroxybenzophenone(611-99-4) 1H NMR [m.chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Benzophenone [webbook.nist.gov]
- 11. Benzophenone-4,4'-dicarboxylic acid dimethyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Mass Spectrum of 4,4'-Bis(trimethylacetoxy)benzophenone
Introduction to 4,4'-Bis(trimethylacetoxy)benzophenone and its Mass Spectral Analysis
This compound, with a molecular formula of C₂₃H₂₆O₅ and a molecular weight of 382.45 g/mol , is a derivative of benzophenone.[1][2] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Understanding the mass spectrum of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of benzophenone derivatives.[3][4][5][6] These methods involve ionizing the molecule and then detecting the parent ion and its various fragments. The fragmentation pattern is a molecular fingerprint that provides valuable structural information.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its ester and carbonyl functionalities. The following sections detail the anticipated fragmentation pathway under electron ionization (EI), a common ionization technique in GC-MS.
The Molecular Ion
Upon ionization, a radical cation (M⁺•) is formed. The molecular ion peak is expected to appear at an m/z corresponding to the molecular weight of the compound.
-
m/z 382 : This peak represents the intact molecule with one electron removed. Its presence and intensity can depend on the stability of the molecule under the ionization conditions.
Key Fragmentation Pathways
The fragmentation of the molecular ion is driven by the presence of functional groups that can stabilize the resulting charged fragments. The primary fragmentation events are anticipated to involve the trimethylacetoxy groups and the central benzophenone core.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Neutral Loss |
| 382 | [C₂₃H₂₆O₅]⁺• (Molecular Ion) | - |
| 297 | [M - C₄H₉O]⁺ | Loss of a tert-butoxy radical |
| 281 | [M - C₅H₉O₂]⁺ | Loss of a trimethylacetoxy radical |
| 255 | [M - C₈H₁₇O₂]⁺ | Loss of a tert-butyl group and a trimethylacetoxy radical |
| 197 | [C₁₃H₉O₂]⁺ | Benzoyl cation with a hydroxyl group |
| 121 | [C₇H₅O₂]⁺ | Benzoyl cation |
| 105 | [C₇H₅O]⁺ | Phenylcarbonyl cation |
| 85 | [C₅H₉O]⁺ | Trimethylacetyl cation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
The fragmentation process in mass spectrometry involves the breaking of bonds within the molecular ion to form smaller, charged fragments and neutral species.[7][8] The stability of the resulting carbocations significantly influences the intensity of the corresponding peaks in the mass spectrum.[7][8]
Visualization of the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
Experimental Protocol for Mass Spectrum Acquisition
To obtain the mass spectrum of this compound, a standardized protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Sample Preparation
-
Dissolution : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution : Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph : Agilent 7890B GC or equivalent.
-
Mass Spectrometer : Agilent 5977A MSD or equivalent.
-
GC Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating benzophenone derivatives.
-
Injection Volume : 1 µL.
-
Inlet Temperature : 280 °C.
-
Oven Temperature Program :
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-500.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
Rationale for Experimental Choices
-
GC-MS : This technique is well-suited for the analysis of semi-volatile and thermally stable compounds like benzophenone derivatives.[5]
-
Electron Ionization (70 eV) : A standard ionization energy that provides reproducible fragmentation patterns, allowing for library matching and structural elucidation.
-
Non-polar GC Column : Chosen based on the relatively non-polar nature of the benzophenone backbone.
-
Temperature Program : The temperature program is designed to ensure proper volatilization and chromatographic separation of the analyte from any impurities.
Conclusion
The mass spectrum of this compound is predicted to exhibit a clear molecular ion peak and a series of characteristic fragment ions. The fragmentation pathway is dominated by the cleavage of the ester groups, leading to the formation of stable acylium and tert-butyl cations. The experimental protocol outlined in this guide provides a robust method for acquiring a high-quality mass spectrum of this compound. This information is invaluable for the unambiguous identification and structural characterization of this compound in various scientific applications.
References
- Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC - NIH. [Link]
- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Technology Networks. [Link]
- Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone deriv
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]
- A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchG
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]
- Mass Spectrometry - Fragmentation P
- mass spectra - fragmentation p
- 4,4'-Bis(diethylamino)benzophenone. PubChem. [Link]
- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIV
- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
Sources
- 1. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 2. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 3. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared Spectrum of 4,4'-Bis(trimethylacetoxy)benzophenone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4,4'-Bis(trimethylacetoxy)benzophenone. In the absence of a publicly available experimental spectrum, this document presents a detailed prediction of the compound's key spectral features based on its constituent functional groups. This analysis is supported by comparative data from structurally related compounds, namely 4,4'-dihydroxybenzophenone and pivaloyl chloride. Furthermore, this guide outlines a rigorous, step-by-step experimental protocol for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of the title compound using the potassium bromide (KBr) pellet method. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, enabling the accurate identification and characterization of this and similar molecules.
Introduction: The Significance of Spectroscopic Characterization
This compound is a derivative of benzophenone, a core scaffold in many biologically active compounds and functional materials. The addition of trimethylacetoxy (also known as pivaloyloxy) groups to the 4 and 4' positions of the benzophenone core significantly alters its electronic and steric properties, influencing its reactivity and potential applications. Accurate structural elucidation is paramount in drug discovery and materials science, and Infrared (IR) spectroscopy stands as a fundamental, non-destructive technique for identifying functional groups within a molecule. The vibrational transitions of chemical bonds, when probed with infrared radiation, provide a unique molecular fingerprint, allowing for confirmation of synthesis and assessment of purity.
This guide delves into the expected IR absorption bands of this compound, providing a robust framework for its spectral interpretation. By understanding the characteristic vibrational frequencies of the aromatic ketone, ester carbonyls, and other key structural motifs, researchers can confidently identify this compound.
Predicted Infrared Spectrum of this compound
The infrared spectrum of this compound is predicted to be rich with characteristic absorption bands arising from its distinct functional groups. The primary regions of interest are the carbonyl stretching region, the C-O stretching region, the aromatic region, and the aliphatic C-H stretching and bending regions.
A detailed breakdown of the expected absorption bands, their corresponding vibrational modes, and predicted wavenumber ranges is presented in Table 1.
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Medium to Weak | C-H Stretch | Aromatic (Ar-H) |
| ~2970-2870 | Medium | C-H Stretch | Aliphatic (tert-butyl) |
| ~1750-1735 | Strong | C=O Stretch | Ester (Pivalate) |
| ~1660-1640 | Strong | C=O Stretch | Aromatic Ketone |
| ~1600-1580 | Medium | C=C Stretch | Aromatic Ring |
| ~1500-1480 | Medium | C=C Stretch | Aromatic Ring |
| ~1470, ~1370 | Medium to Weak | C-H Bend | Aliphatic (tert-butyl) |
| ~1280-1200 | Strong | C-O Stretch | Ester (asymmetric) |
| ~1150-1100 | Strong | C-O Stretch | Ester (symmetric) |
| ~850-800 | Strong | C-H Bend | Aromatic (para-disubstituted) |
Analysis of Key Spectral Features
-
Carbonyl Stretching Region (1800-1600 cm⁻¹): This region is of paramount diagnostic importance. Two distinct, strong carbonyl absorption bands are expected:
-
Ester C=O Stretch (~1750-1735 cm⁻¹): The pivalate ester groups are anticipated to exhibit a strong absorption band at a higher frequency compared to the ketonic carbonyl. This is a characteristic feature of aryl esters.
-
Aromatic Ketone C=O Stretch (~1660-1640 cm⁻¹): The diaryl ketone carbonyl group, being conjugated with two aromatic rings, will absorb at a lower wavenumber. This shift to lower frequency is a well-established consequence of resonance delocalization, which slightly weakens the C=O bond.
-
-
C-O Stretching Region (1300-1000 cm⁻¹): The ester functionalities will also give rise to strong C-O stretching vibrations. Typically, two distinct bands are observed for esters in this region, corresponding to the asymmetric and symmetric stretching modes of the C-O-C linkage.
-
Aromatic Region (1600-1450 cm⁻¹ and 900-690 cm⁻¹): The presence of the disubstituted benzene rings will be confirmed by several absorptions:
-
C=C Stretching (~1600-1450 cm⁻¹): A series of medium-intensity bands in this region are characteristic of aromatic ring skeletal vibrations.
-
Out-of-Plane C-H Bending (~850-800 cm⁻¹): A strong band in this region is indicative of 1,4- (para-) disubstitution on a benzene ring.
-
-
C-H Stretching and Bending Regions:
-
Aromatic C-H Stretch (~3100-3000 cm⁻¹): Weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.
-
Aliphatic C-H Stretch (~2970-2870 cm⁻¹): The nine equivalent protons of each of the two tert-butyl groups will give rise to strong C-H stretching absorptions just below 3000 cm⁻¹.
-
Aliphatic C-H Bending (~1470, ~1370 cm⁻¹): Characteristic bending vibrations for the tert-butyl groups are also expected.
-
Comparative Spectral Analysis
To substantiate our predictions, a comparative analysis with the known IR spectra of 4,4'-dihydroxybenzophenone and the spectral characteristics of pivaloyl chloride is highly instructive.
-
4,4'-Dihydroxybenzophenone: The IR spectrum of this precursor molecule exhibits a strong, broad O-H stretching band in the region of 3600-3200 cm⁻¹ and a ketonic C=O stretch. Upon esterification to form this compound, the disappearance of the broad O-H band and the appearance of a strong ester C=O band around 1740 cm⁻¹ would be the most significant changes, providing clear evidence of a successful reaction. The ketonic C=O stretch would likely experience a slight shift due to the change in the electronic nature of the para-substituents.
-
Pivaloyl Chloride: This acylating agent possesses a characteristic C=O stretching frequency for an acyl chloride, typically around 1800 cm⁻¹. The formation of the ester results in a predictable shift of this carbonyl absorption to a lower frequency (~1740 cm⁻¹). The IR spectrum of pivaloyl chloride also prominently features the C-H stretching and bending vibrations of the tert-butyl group, which will be retained in the final product.
Experimental Protocol: Acquisition of the FTIR Spectrum
The following protocol details the preparation of a solid sample of this compound for analysis by FTIR spectroscopy using the KBr pellet method. This technique is well-suited for obtaining high-quality spectra of solid organic compounds.[1][2]
Materials and Equipment
-
This compound (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pelletizing die
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Grinding and Mixing:
-
Transfer the weighed sample and KBr to a clean, dry agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.[5]
-
-
Pellet Formation:
-
Assemble the pelletizing die.
-
Transfer the powdered mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to become plastic and form a transparent pellet with the sample dispersed within it.[1]
-
Slowly release the pressure to prevent cracking the pellet.
-
-
Spectral Acquisition:
-
Carefully remove the transparent pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Alternative Sampling Technique: Attenuated Total Reflectance (ATR)
For rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR is an excellent alternative.[6][7][8] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, generating the spectrum.[9][10]
Data Interpretation and Validation
A systematic approach is crucial for accurate spectral interpretation.[11][12][13][14]
-
Initial Assessment: Examine the overall quality of the spectrum. The baseline should be flat and close to 100% transmittance (or zero absorbance). Peaks should be sharp and well-resolved.
-
Functional Group Region (4000-1500 cm⁻¹):
-
Look for the absence of a broad O-H stretch around 3600-3200 cm⁻¹, confirming the complete esterification of the starting material.
-
Identify the two distinct C=O stretching bands for the ester and ketone groups in the 1750-1640 cm⁻¹ region.
-
Confirm the presence of aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
-
-
Fingerprint Region (1500-400 cm⁻¹):
-
This region contains a complex pattern of absorptions that are unique to the molecule.
-
Identify the strong C-O stretching bands of the ester between 1300 cm⁻¹ and 1100 cm⁻¹.
-
Locate the out-of-plane C-H bending band for the para-disubstituted aromatic rings around 850-800 cm⁻¹.
-
-
Comparative Validation: Compare the obtained spectrum with the predicted absorptions in Table 1 and with the spectra of related compounds. The unique combination of these absorption bands provides a high degree of confidence in the structural assignment of this compound.
Visualizations
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Diagram 2: Experimental Workflow for KBr Pellet FTIR Analysis
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
This technical guide has provided a detailed predictive analysis of the infrared spectrum of this compound, highlighting the key absorption bands that are crucial for its identification. The outlined experimental protocol for obtaining a high-quality FTIR spectrum using the KBr pellet method serves as a practical resource for researchers. By combining the theoretical understanding of the molecule's vibrational modes with a robust experimental approach, scientists can confidently characterize this compound and its analogs, facilitating advancements in their respective fields.
References
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- Wikipedia. (n.d.). Attenuated total reflectance.
- Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
- Shimadzu. (n.d.). KBr Pellet Method.
- Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. ResearchGate.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
- METTLER TOLEDO. (2020, January 24). What is ATR? (Attenuated Total Reflectance). YouTube.
- Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum?. YouTube.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
- Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
- Spectroscopy Online. (2016, January 1). A Process for Successful Infrared Spectral Interpretation.
Sources
- 1. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 2. shimadzu.com [shimadzu.com]
- 3. azom.com [azom.com]
- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 5. scienceijsar.com [scienceijsar.com]
- 6. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. agilent.com [agilent.com]
- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 10. m.youtube.com [m.youtube.com]
- 11. azooptics.com [azooptics.com]
- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 13. youtube.com [youtube.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to the Solubility of 4,4'-Bis(trimethylacetoxy)benzophenone
This guide provides a comprehensive technical overview of the solubility characteristics of 4,4'-Bis(trimethylacetoxy)benzophenone, a specialized organic compound relevant to researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of direct solubility data in public literature, this document synthesizes information from analogous compounds, predicted physicochemical properties, and established principles of organic chemistry to offer a robust and scientifically grounded perspective.
Executive Summary
This compound is a derivative of 4,4'-dihydroxybenzophenone, where the phenolic hydroxyl groups are esterified with pivaloyl (trimethylacetyl) groups. This structural modification significantly alters its physicochemical properties, most notably its solubility profile. The introduction of two bulky, non-polar tert-butyl groups drastically reduces its polarity and eliminates its hydrogen bonding donor capabilities. Consequently, this compound is predicted to be sparingly soluble in aqueous solutions and polar protic solvents, while exhibiting high solubility in a range of non-polar and moderately polar aprotic organic solvents. This guide will explore the theoretical basis for this solubility profile, provide predicted physicochemical parameters, and detail a plausible synthetic route that informs solvent selection for practical applications.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. The key structural features of this compound are the central benzophenone core and the two terminal trimethylacetoxy groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆O₅ | [1] |
| Molecular Weight | 382.45 g/mol | [1] |
| Predicted logP (cLogP) | 5.8 ± 0.5 | Predicted |
| Topological Polar Surface Area (TPSA) | 59.8 Ų | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 5 | Predicted |
Note: Predicted values are calculated using standard computational chemistry models and are provided as an estimation in the absence of experimentally determined data.
The high predicted cLogP value suggests a strong lipophilic (fat-loving) and hydrophobic (water-fearing) character. The TPSA, which is a measure of the surface area of polar atoms, is relatively low for a molecule of this size, further indicating its non-polar nature. The absence of hydrogen bond donors is a critical factor, as it prevents the molecule from effectively integrating into the hydrogen-bonding network of protic solvents like water and alcohols.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted as follows:
-
High Solubility: Expected in non-polar aromatic solvents (e.g., toluene, benzene, xylenes) and chlorinated solvents (e.g., dichloromethane, chloroform). These solvents can effectively solvate the large, non-polar regions of the molecule through van der Waals interactions.
-
Moderate to High Solubility: Likely in moderately polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate). The carbonyl and ester groups of the solute can interact with the polar functionalities of these solvents.
-
Low to Insoluble: Predicted in polar protic solvents like water, methanol, and ethanol. The inability of this compound to donate hydrogen bonds makes it difficult to disrupt the strong intermolecular forces in these solvents.
-
Low to Insoluble: Expected in highly non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane). While the molecule is largely non-polar, the polarity of the central ketone and ester groups may limit its solubility in purely aliphatic solvents.
This predicted profile is consistent with the general solubility characteristics of benzophenone itself, which is soluble in many organic solvents but practically insoluble in water.[2] The addition of the bulky, non-polar pivaloyl groups would further enhance its solubility in non-polar organic solvents and decrease its solubility in polar ones.
Implied Solubility from Synthetic Methodologies
-
Synthesis of 4,4'-Dihydroxybenzophenone: This precursor is typically synthesized via a Friedel-Crafts acylation reaction.
-
Esterification of 4,4'-Dihydroxybenzophenone: The dihydroxy intermediate is then esterified using pivaloyl chloride (trimethylacetyl chloride).
The solvents used in these steps provide strong indications of the solubility of the product and its precursors.
Plausible Synthetic Protocol and Solvent Selection
The following protocol is a chemically sound and logical approach for the synthesis of this compound, with the choice of solvents reflecting the solubility of the intermediates and the final product.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4,4'-Dihydroxybenzophenone
A common method for preparing 4,4'-dihydroxybenzophenone involves the reaction of phenol with p-hydroxybenzoic acid in the presence of a catalyst.[3]
Step 2: Esterification of 4,4'-Dihydroxybenzophenone
-
Dissolution: In a round-bottom flask, 4,4'-dihydroxybenzophenone is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. A base, typically a tertiary amine like triethylamine or pyridine, is added to act as an acid scavenger.
-
Acylation: The solution is cooled in an ice bath, and pivaloyl chloride is added dropwise with stirring. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted pivaloyl chloride, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization. A suitable recrystallization solvent system would likely be a mixture of a good solvent (e.g., ethyl acetate or dichloromethane) and a poor solvent (e.g., hexane or heptane) to induce crystallization.
The choice of dichloromethane or tetrahydrofuran as the reaction solvent in the esterification step strongly suggests that this compound is highly soluble in these solvents. The use of hexane or heptane as an anti-solvent for recrystallization indicates its low solubility in these non-polar aliphatic hydrocarbons.
Workflow for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental workflow is recommended.
Gravimetric Method for Solubility Measurement
This method involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the dissolved solid in a known volume of the solvent.
Experimental Protocol: Gravimetric Solubility Determination
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has settled.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (to prevent transfer of solid particles).
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
-
Mass Determination: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in units of g/L or mol/L.
Visualization of Experimental Workflow
Caption: Workflow for gravimetric solubility determination.
Conclusion
While direct, experimentally verified solubility data for this compound is not widely published, a comprehensive understanding of its solubility profile can be constructed through an analysis of its molecular structure, predicted physicochemical properties, and the solvent systems employed in its logical synthetic pathway. The compound is characterized by its significant non-polar nature, making it highly soluble in aprotic organic solvents of low to moderate polarity and sparingly soluble in polar protic solvents, particularly water. For applications requiring precise solubility values, the gravimetric method outlined in this guide provides a reliable experimental approach. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions in the handling, formulation, and application of this compound.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3102, Benzophenone. [Link]
- Google Patents. Preparation method of 4,4'-dihydroxybenzophenone. CN1696094A.
Sources
An In-Depth Technical Guide to the Photochemical Properties of 4,4'-Bis(trimethylacetoxy)benzophenone
Abstract: This technical guide provides a comprehensive examination of the photochemical properties of 4,4'-Bis(trimethylacetoxy)benzophenone. Drawing upon the well-established photophysics of the parent benzophenone molecule, this document elucidates the expected absorption characteristics, excited-state dynamics, and photochemical reactivity of this derivative. We explore the influence of the 4,4'-bis(trimethylacetoxy) substitution on the electronic structure and detail the core processes of intersystem crossing and triplet-state reactivity. Methodologies for key spectroscopic techniques are provided for researchers seeking to characterize this and similar compounds.
Introduction and Scientific Context
Benzophenone (BP) is a cornerstone molecule in the field of organic photochemistry. Its utility stems from a unique combination of properties: strong absorption in the UV-A region, an exceptionally high quantum yield of intersystem crossing (ISC) to the triplet state (~100%), and a well-characterized, long-lived triplet state that can act as a potent photosensitizer or engage in direct chemical reactions[1][2]. These features have led to its widespread use as a photoinitiator for polymerization, a sensitizer in photobiology, and a tool for mechanistic studies[3][4].
The derivatization of the benzophenone core allows for the fine-tuning of its photochemical and physical properties. This compound, the subject of this guide, introduces ester functionalities at the para positions of both phenyl rings. The trimethylacetoxy group, also known as a pivaloyloxy group, is an ester of pivalic acid. Its primary influence on the benzophenone core is electronic. The ester group is generally considered electron-withdrawing through induction but can be weakly electron-donating through resonance via the oxygen lone pairs[5]. This substitution is expected to modulate the energy levels of the excited states and potentially influence the rates of photochemical processes compared to the parent BP molecule.
This guide serves as a foundational resource for researchers, synthetic chemists, and drug development professionals interested in leveraging the photochemical properties of this specific benzophenone derivative. We will proceed from its synthesis to a detailed analysis of its expected photophysical behavior, grounded in the extensive literature of substituted benzophenones.
Synthesis and Purification
The synthesis of this compound typically proceeds from the commercially available 4,4'-dihydroxybenzophenone. A standard and effective method is the esterification of the hydroxyl groups using trimethylacetyl chloride (pivaloyl chloride) in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Exemplary Synthetic Protocol:
-
Reaction Setup: To a solution of 4,4'-dihydroxybenzophenone (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar), add a base such as triethylamine (2.2 eq).
-
Acylation: Cool the mixture in an ice bath (0 °C). Add pivaloyl chloride (2.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid[6].
Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Core Photophysical and Photochemical Properties
The journey of a this compound molecule after absorbing a photon is governed by a series of rapid and efficient electronic transitions. This pathway is best visualized with a Jablonski diagram.
Jablonski Diagram and Excited State Manifold
Upon absorption of a UV photon, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁ or S₂). For benzophenones, the lowest excited singlet state, S₁(n,π), arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. This transition is followed by an extremely rapid and efficient intersystem crossing (ISC) to the triplet manifold[1][7].
Caption: Simplified Jablonski diagram for a benzophenone derivative.
UV-Visible Absorption
Benzophenone derivatives typically exhibit two main absorption bands in the UV region. The weaker, longer-wavelength band around 330-360 nm corresponds to the spin-forbidden n→π* transition of the carbonyl group. A much stronger band is observed at shorter wavelengths (around 250-270 nm), corresponding to the π→π* transition of the aromatic system[8]. The para-substitution with trimethylacetoxy groups is expected to cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted benzophenone due to electronic perturbations of the aromatic π-system[9].
Intersystem Crossing (ISC)
The defining characteristic of benzophenone photochemistry is the near-unity quantum yield of intersystem crossing[10][11]. After excitation to the S₁(n,π*) state, the molecule rapidly transitions to the triplet manifold. This process is remarkably fast, occurring on the picosecond timescale[7][12]. The efficiency of this S₁→T₁ transition is facilitated by spin-orbit coupling and the small energy gap between the involved singlet and triplet states[3][13]. This process is so efficient that fluorescence from the S₁ state is typically not observed in non-viscous solutions at room temperature.
The Triplet State: The Key Reactive Intermediate
The result of the efficient ISC is the high-yield population of the lowest triplet state, T₁(n,π*). This triplet state is a diradical-like species, with unpaired electron density localized on the carbonyl oxygen and carbon atoms[14]. It is this triplet state that is responsible for the vast majority of benzophenone's photochemistry.
Key Properties of the Benzophenone Triplet State:
| Property | Typical Value (in Benzene) | Significance |
|---|---|---|
| Energy (Eₜ) | ~69 kcal/mol | High enough to transfer energy to many other molecules. |
| Lifetime (τₜ) | Microseconds (µs) in deoxygenated solution | Long-lived enough to diffuse and react. |
| Absorption (λₘₐₓ) | ~530 nm | Allows for direct observation by transient absorption spectroscopy[1][2][15]. |
| Reactivity | Hydrogen Abstraction, Energy Transfer | The primary modes of chemical interaction. |
Photochemical Reactivity: Hydrogen Abstraction
A hallmark reaction of the benzophenone triplet state is intermolecular hydrogen abstraction from suitable donor molecules[16][17]. The electrophilic oxygen atom of the T₁(n,π*) state can abstract a hydrogen atom from a C-H, O-H, or N-H bond, leading to the formation of a benzophenone ketyl radical and a substrate radical[15][18].
Caption: Mechanism of hydrogen abstraction by the benzophenone triplet state.
This reaction is particularly efficient with hydrogen donors that can form stable radicals, such as secondary alcohols (e.g., isopropanol) or ethers[14][19][20]. The resulting ketyl radicals can then dimerize to form benzopinacol[21]. For this compound, this reactivity is expected to be preserved, making it a useful tool for initiating radical-mediated processes.
Experimental Protocols
To experimentally validate the properties described above, several key spectroscopic techniques are employed.
Protocol: Steady-State UV-Visible Spectroscopy
Objective: To determine the ground-state absorption spectrum and molar extinction coefficients.
-
Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile or cyclohexane). Prepare a series of dilutions from this stock.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length), one for the sample and one for the solvent blank.
-
Measurement: Record the absorption spectrum from 200 nm to 500 nm for each concentration.
-
Analysis: Identify the absorption maxima (λₘₐₓ). Plot absorbance at a λₘₐₓ versus concentration. The slope of this line, according to the Beer-Lambert law, will be the molar extinction coefficient (ε).
Protocol: Nanosecond Transient Absorption (ns-TA) Spectroscopy
Objective: To directly observe the T₁ excited state and measure its lifetime and spectral characteristics.
Caption: Experimental workflow for nanosecond transient absorption spectroscopy.
-
Sample Preparation: Prepare a dilute solution (~0.1-0.5 mM) in a spectroscopic solvent in a quartz cuvette. Deoxygenate the solution thoroughly by bubbling with N₂ or Ar for at least 20 minutes, as dissolved oxygen is an efficient quencher of triplet states[1].
-
Instrumentation: Utilize a pump-probe ns-TA spectrometer[2]. The 'pump' is a high-energy pulsed laser (e.g., 355 nm from a Nd:YAG laser) used to excite the sample. The 'probe' is a continuous or pulsed broad-spectrum lamp (e.g., Xenon arc lamp).
-
Data Acquisition:
-
Spectral: At a fixed time delay after the laser pulse (e.g., 100 ns), scan the probe light through a monochromator to record the transient absorption spectrum (ΔA vs. wavelength). This will reveal the characteristic absorption of the T₁ state (~530 nm) and the ketyl radical if a hydrogen donor is present (~350 nm)[15].
-
Kinetic: Set the monochromator to the λₘₐₓ of the T₁ state (~530 nm). Record the change in absorbance over time following the laser flash.
-
-
Analysis: Fit the kinetic decay trace to an exponential function to determine the triplet state lifetime (τₜ). The lifetime will be significantly shorter in the presence of quenchers or hydrogen donors[16][17][22].
Conclusion
This compound is a derivative of a canonical photosensitizer, and its photochemical behavior is expected to be dominated by the properties of the benzophenone core. Key takeaways include:
-
Efficient Triplet Formation: Upon UV excitation, the molecule will undergo rapid and highly efficient intersystem crossing to populate the T₁(n,π*) state.
-
Reactive Triplet State: This triplet state is a powerful chemical intermediate capable of acting as an energy transfer agent or, more characteristically, abstracting hydrogen atoms from donor molecules.
-
Tunable Properties: The trimethylacetoxy substituents provide increased solubility in organic solvents and subtly modify the electronic properties, which can be advantageous for specific applications in materials science or as a photoinitiator in specialized polymer systems.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to characterize this molecule and explore its potential applications in photochemistry and beyond.
References
- Hirano, T., et al. (2001). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A.
- Vela, J., et al. (2019). Jablonski diagram of benzophenone at the different levels of theory... ResearchGate.
- Fischer, H., et al. (2018). (a) Simplified Jablonski diagram of benzophenone illustrating its... ResearchGate.
- Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments.
- Churio, M. S., & Grela, M. A. (2000). Photochemistry of Benzophenone in 2-Propanol: An Easy Experiment for Undergraduate Physical Chemistry Courses. Journal of Chemical Education.
- Scribd. (n.d.). Photodimerization of Benzophenone. Scribd.
- ResearchGate. (n.d.). Perrin–Jablonski diagram for benzophenone in frozen solution... ResearchGate.
- Chatterjee, S. N., et al. (1987). Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers. Photochemistry and Photobiology.
- Angelo State University. (n.d.). Photochemical preparation of benzopinacol. Angelo State University.
- Luzchem Research, Inc. (n.d.). Benzopinacol Photoreduction: Lab Experiment. Studylib.
- Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments.
- Marian, C. M. (2012). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. ChemPhysChem.
- Hammond, G. S., et al. (1964). Mechanisms of Photochemical Reactions in Solution. XXXIII. Intersystem Crossing Efficiencies. The Journal of Chemical Physics.
- Lewis, F. D. (2011). The Photochemistry of Benzophenone. ScholarWorks@BGSU.
- Aloïse, S., et al. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A.
- Muldoon, M. J., et al. (2001). Hydrogen abstraction from ionic liquids by benzophenone triplet excited states. Chemical Communications.
- Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters.
- Scaiano, J. C., et al. (1982). Benzophenone triplet properties in acetonitrile and water. Reduction by lactams. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- Yamaji, M., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology.
- Khan, I., et al. (2013). Triplet-Triplet Energy Transfer Reaction of 5-Methylthiazole and Benzophenone: Mechanism and Kinetics. Chemical Sciences Journal.
- Creary, X., et al. (2011). Photochemical behavior of cyclopropyl-substituted benzophenones and valerophenones. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Jablonski diagram. Wikipedia.
- Muldoon, M., et al. (2001). Hydrogen abstraction from ionic liquids by benzophenone triplet excited states. Queen's University Belfast.
- Carroll, G. T. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University.
- Kayal, S., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society.
- Schoonderwoerd, S. A., et al. (1991). Photosensitizing properties of compounds related to benzophenone. Photochemistry and Photobiology.
- La Salle University. (n.d.). Substituent Effects. La Salle University.
- Wang, J., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI.
- Khan Academy. (2022). Worked ex : All electronic effects | Electronic Effects | Chemistry | Khan Academy. YouTube.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia.
- LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
- Hunt, I. (n.d.). Substituent Effects. University of Calgary.
Sources
- 1. edinst.com [edinst.com]
- 2. edinst.com [edinst.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 7. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. studylib.net [studylib.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 21. scribd.com [scribd.com]
- 22. pure.qub.ac.uk [pure.qub.ac.uk]
An In-Depth Technical Guide to 4,4'-Dipivaloyloxybenzophenone: Properties, Synthesis, and Potential Applications for the Research Scientist
This technical guide provides a comprehensive overview of 4,4'-Dipivaloyloxybenzophenone, a derivative of the versatile benzophenone scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, and potential applications of this compound, grounding all information in established scientific principles and available data. While specific experimental data for 4,4'-Dipivaloyloxybenzophenone is limited in publicly accessible literature, this guide synthesizes information from related compounds and general chemical principles to provide a robust framework for its study and use.
Introduction: The Benzophenone Scaffold and the Significance of Pivaloyl Moieties
The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of various substituents onto the phenyl rings allows for the fine-tuning of the molecule's steric and electronic properties, thereby modulating its pharmacological profile.
4,4'-Dipivaloyloxybenzophenone is a diester derivative of 4,4'-dihydroxybenzophenone. The pivaloyl groups (tert-butylcarbonyl) are sterically bulky and lipophilic, which can significantly alter the parent molecule's properties. In drug development, the addition of pivaloyl groups is a common strategy to create prodrugs with enhanced membrane permeability and controlled release of the active dihydroxy compound.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of 4,4'-Dipivaloyloxybenzophenone.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆O₅ | - |
| Molecular Weight | 382.45 g/mol | - |
| CAS Number | 112004-83-8 | - |
| Appearance | White to off-white solid | Generic supplier data |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in polar solvents like water. | General chemical principles |
| Purity (typical) | ≥98% (by HPLC) | Generic supplier data |
Synthesis and Purification
The synthesis of 4,4'-Dipivaloyloxybenzophenone is typically achieved through the esterification of its precursor, 4,4'-dihydroxybenzophenone.
Synthesis of the Precursor: 4,4'-Dihydroxybenzophenone
Several methods exist for the synthesis of 4,4'-dihydroxybenzophenone. A common and efficient one-step method involves the reaction of p-hydroxybenzoic acid with phenol in the presence of an acid catalyst and a dehydrating agent.[3]
Experimental Protocol: One-Step Synthesis of 4,4'-Dihydroxybenzophenone
-
Materials:
-
p-Hydroxybenzoic acid
-
Phenol
-
Methanesulfonic acid (acid catalyst)
-
Polyphosphoric acid (acid catalyst)
-
Phosphorus pentoxide (dehydrating agent)
-
Cyclohexane (solvent)
-
Ethanol
-
Water
-
-
Procedure:
-
To a reaction vessel, add p-hydroxybenzoic acid, phenol, methanesulfonic acid, polyphosphoric acid, and phosphorus pentoxide in cyclohexane.
-
Heat the mixture to approximately 80-90 °C with stirring for 8-12 hours.
-
After the reaction is complete, cool the mixture and separate the lower acidic layer.
-
Pour the acidic layer into water with vigorous stirring to precipitate the crude product.
-
Filter the suspension to collect the crude 4,4'-dihydroxybenzophenone.
-
Purify the crude product by recrystallization from an ethanol-water mixture to yield the final product.
-
Esterification to 4,4'-Dipivaloyloxybenzophenone
The final step involves the esterification of the hydroxyl groups of 4,4'-dihydroxybenzophenone with pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
General Experimental Protocol: Synthesis of 4,4'-Dipivaloyloxybenzophenone
-
Materials:
-
4,4'-Dihydroxybenzophenone
-
Pivaloyl chloride
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Triethylamine or pyridine (base)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 4,4'-dihydroxybenzophenone in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add triethylamine (or pyridine) to the solution.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4,4'-Dipivaloyloxybenzophenone.
-
Caption: General workflow for the synthesis of 4,4'-Dipivaloyloxybenzophenone.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzophenone core and a characteristic singlet for the tert-butyl protons of the pivaloyl groups. The aromatic protons will likely appear as a set of doublets in the downfield region (around 7.0-8.0 ppm). The tert-butyl protons will give a large, sharp singlet in the upfield region (around 1.3-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (downfield, around 195 ppm), the aromatic carbons, and the carbons of the pivaloyl groups (including the quaternary carbon and the methyl carbons).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups.
-
C=O (ketone): ~1650-1670 cm⁻¹
-
C=O (ester): ~1740-1760 cm⁻¹
-
C-O (ester): ~1100-1300 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-3000 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 382.45, along with characteristic fragmentation patterns, such as the loss of a pivaloyl group.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of 4,4'-Dipivaloyloxybenzophenone.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
Potential Applications in Drug Development and Research
The benzophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] While specific studies on 4,4'-Dipivaloyloxybenzophenone are not abundant, its structural features suggest several potential areas of application.
Prodrug Strategy
The pivaloyl ester groups in 4,4'-Dipivaloyloxybenzophenone make it a prime candidate for a prodrug of 4,4'-dihydroxybenzophenone. Pivaloyl esters are known to be cleaved in vivo by esterases to release the active parent drug. This strategy can be employed to:
-
Enhance Lipophilicity and Membrane Permeability: The bulky and non-polar pivaloyl groups increase the molecule's lipophilicity, which can improve its absorption and ability to cross cell membranes.
-
Sustained Release: The enzymatic cleavage of the pivaloyl groups can provide a slower, more sustained release of the active 4,4'-dihydroxybenzophenone, potentially leading to a longer duration of action and reduced dosing frequency.
Caption: Proposed prodrug mechanism of 4,4'-Dipivaloyloxybenzophenone.
Anti-inflammatory and Anticancer Potential
Numerous studies have demonstrated the anti-inflammatory and anticancer activities of benzophenone derivatives.[2] These activities are often attributed to their ability to inhibit key signaling pathways involved in inflammation and cell proliferation. 4,4'-dihydroxybenzophenone, the potential active metabolite, could exert such effects, making the dipivaloyloxy prodrug a valuable tool for investigating these activities with improved pharmacokinetic properties.
Chemical Intermediate
4,4'-Dipivaloyloxybenzophenone can serve as a protected form of 4,4'-dihydroxybenzophenone in multi-step organic syntheses. The pivaloyl groups are stable to a range of reaction conditions and can be selectively removed when needed, allowing for modifications at other positions of the molecule.
Conclusion and Future Directions
4,4'-Dipivaloyloxybenzophenone is a benzophenone derivative with significant potential in medicinal chemistry and organic synthesis. Its properties as a potential prodrug, coupled with the known biological activities of the benzophenone scaffold, make it an interesting candidate for further investigation. Future research should focus on the detailed synthesis and characterization of this compound, including the acquisition of definitive spectroscopic and crystallographic data. Furthermore, comprehensive biological evaluation is warranted to explore its potential as an anti-inflammatory, anticancer, or other therapeutic agent. The development of robust analytical methods for its quantification in biological matrices will also be crucial for pharmacokinetic and pharmacodynamic studies.
References
- Synthesis and bioactivity investigation of benzophenone and its deriv
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. (2020).
- Benzophenone Esters and Sulfonates: Synthesis and their Potential as Antiinflamm
- Synthesis and structure-activity relationship of aminobenzophenones.
- Benzophenone Esters and Sulfonates: Synthesis and their Potential as Antiinflamm
- CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google P
Sources
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 4,4 -Bis(dimethylamino)-benzophenone for synthesis 90-94-8 [sigmaaldrich.com]
- 4. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Key characteristics of bis-pivaloxy substituted benzophenones
An In-Depth Technical Guide to the Core Characteristics of Bis-Pivaloxy Substituted Benzophenones
Abstract
The benzophenone scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Strategic modification of this scaffold is a key focus in drug development to enhance efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive examination of bis-pivaloxy substituted benzophenones, a class of derivatives designed to leverage the unique physicochemical properties of the pivaloyl (Piv) group. We will explore their synthesis, detailed characterization, and strategic applications, particularly focusing on their role as potential prodrugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize these versatile compounds.
Introduction: The Strategic Value of Pivaloxy Substitution
Benzophenones are diaryl ketones that serve as versatile building blocks in organic synthesis and drug discovery.[1][4] Their biological activity is highly dependent on the substitution pattern on their aryl rings.[2] Hydroxylated benzophenones, in particular, are of significant interest but can suffer from poor oral bioavailability due to low lipophilicity and rapid metabolism.
The introduction of pivaloxy (pivaloyloxy) groups—esters of pivalic acid—is a deliberate chemical modification aimed at overcoming these limitations. The pivaloyl group, a tert-butylcarbonyl moiety, imparts several key characteristics:
-
Steric Hindrance: The bulky tert-butyl group provides significant steric shielding. This feature makes pivaloyl esters unusually resistant to chemical and enzymatic hydrolysis compared to less hindered esters like acetates or benzoates.[5][6][7] This enhanced stability is critical for a prodrug to reach its target tissue before cleavage.
-
Increased Lipophilicity: The aliphatic, non-polar nature of the pivaloyl group significantly increases the overall lipophilicity of the parent molecule. This is a crucial factor for improving passive diffusion across cellular membranes, a cornerstone of the pivaloyloxymethyl (POM) prodrug strategy.[8]
-
Controlled Release: Despite their stability, pivaloyl esters can be cleaved in vivo by non-specific esterases to release the parent hydroxylated compound, enabling a targeted or sustained release of the active drug.[5]
This guide focuses on benzophenones featuring two such pivaloxy substitutions, exploring the synergistic effect of these groups on the molecule's overall properties and therapeutic potential.
Synthesis and Mechanistic Considerations
The synthesis of bis-pivaloxy substituted benzophenones is a logical, multi-step process that begins with the formation of a dihydroxybenzophenone core, followed by esterification.
Core Synthesis: The Friedel-Crafts Acylation
The most common and robust method for synthesizing the benzophenone scaffold is the Friedel-Crafts acylation.[2][9][10] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][11]
Mechanism Overview:
-
Generation of Acylium Ion: The Lewis acid activates the acylating agent (e.g., a substituted benzoyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-electron system of the second aromatic ring (e.g., a phenol or anisole derivative) attacks the acylium ion, forming a sigma complex.
-
Rearomatization: A base, typically AlCl₄⁻, removes a proton from the sigma complex, restoring aromaticity and yielding the ketone product.[9][10]
Expert Insight: The primary advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation reactions and leading to cleaner products.[9] However, the reaction is highly sensitive to moisture, as water deactivates the Lewis acid catalyst. Therefore, anhydrous conditions are paramount for success.[11]
Introduction of Pivaloxy Groups: Esterification
Once the dihydroxybenzophenone precursor is synthesized and purified, the pivaloxy groups are introduced via esterification. The most common method involves reacting the hydroxyl groups with pivaloyl chloride in the presence of a base.
Workflow: Synthesis of Bis-Pivaloxy Benzophenones
The following diagram illustrates the general two-stage synthetic pathway.
Caption: General synthetic workflow for bis-pivaloxy benzophenones.
Physicochemical and Spectroscopic Profile
The addition of two pivaloxy groups dramatically alters the molecule's properties. Understanding these changes is essential for predicting its behavior in biological systems and for quality control during synthesis.
Key Physicochemical Properties
The transformation from a dihydroxybenzophenone to its bis-pivaloxy derivative results in predictable and significant changes in its physical properties.
| Property | Dihydroxybenzophenone (Parent) | Bis-Pivaloxy Benzophenone (Derivative) | Rationale for Change |
| Molecular Weight | Base M.W. | Base M.W. + 168.22 g/mol (2 x C₅H₈O) | Addition of two pivaloyl groups. |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, acetone); sparingly soluble in water.[12] | Highly soluble in non-polar organic solvents (e.g., chloroform, hexanes); practically insoluble in water. | The large, non-polar tert-butyl groups dominate the molecule's character, increasing lipophilicity.[12][13] |
| Lipophilicity (LogP) | Lower | Significantly Higher | Esterification masks the polar hydroxyl groups and introduces two bulky alkyl moieties. |
| Chemical Stability | Susceptible to oxidation at phenolic hydroxyls. | High. Pivaloyl esters are sterically hindered and resistant to hydrolysis under mild acidic or basic conditions.[5][6] | The bulky tert-butyl group sterically protects the ester carbonyl from nucleophilic attack. |
Spectroscopic Signatures for Characterization
Confirming the structure of a bis-pivaloxy substituted benzophenone is straightforward using standard spectroscopic techniques. The pivaloxy groups provide distinct and easily identifiable signals.
| Technique | Key Characteristic Peaks / Signals | Expert Interpretation |
| FT-IR (cm⁻¹) | ~1745-1755 cm⁻¹: Strong C=O stretch (Ester).~1660-1670 cm⁻¹: Strong C=O stretch (Ketone).~1200-1250 cm⁻¹: Strong C-O stretch (Ester). | The presence of two distinct carbonyl peaks is a hallmark of this structure. The ester carbonyl appears at a higher frequency than the diaryl ketone carbonyl, which is conjugated with the aromatic rings.[14] |
| ¹H NMR (ppm) | ~1.3 ppm (Singlet, 18H): Two chemically equivalent tert-butyl groups.~7.0-8.0 ppm (Multiplets): Aromatic protons. | The large singlet integrating to 18 protons is the most unambiguous signal confirming the presence of two pivaloxy groups. The chemical shift of aromatic protons will shift slightly downfield upon esterification compared to the parent diol. |
| ¹³C NMR (ppm) | ~195 ppm: Ketone Carbonyl (C=O).~177 ppm: Ester Carbonyl (C=O).~39 ppm: Quaternary Carbon of tert-butyl.~27 ppm: Methyl Carbons of tert-butyl. | The distinct signals for the three types of carbonyl and quaternary carbons provide definitive structural confirmation. |
| Mass Spec (MS) | [M+H]⁺ or [M+Na]⁺: Molecular ion peak corresponding to the calculated mass.[M - 85]⁺ or [M - 101]⁺: Fragmentation peaks corresponding to the loss of a tert-butylcarbonyl or pivaloxy radical. | High-resolution mass spectrometry should be used to confirm the elemental composition, providing an exact mass that validates the chemical formula. |
Applications in Drug Development: A Prodrug Strategy
The primary application of bis-pivaloxy substitution on biologically active benzophenones is in the development of prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo.
Mechanism of Action as a Prodrug
The bis-pivaloxy benzophenone derivative can passively cross lipid-rich biological barriers, such as the intestinal wall or the blood-brain barrier, due to its enhanced lipophilicity. Once absorbed into the systemic circulation or target tissue, ubiquitous esterase enzymes hydrolyze the ester bonds, releasing the active dihydroxybenzophenone and pivalic acid.
Caption: Prodrug activation mechanism of a bis-pivaloxy benzophenone.
Case Study: Modulating Anti-Inflammatory Activity
Many hydroxylated benzophenones exhibit anti-inflammatory activity, often through the inhibition of signaling proteins like p38 MAP kinase.[15][16] Such compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][15]
-
The Challenge: The parent dihydroxybenzophenone may have potent in vitro activity but poor in vivo efficacy due to low absorption after oral administration.
-
The Solution: The bis-pivaloxy derivative serves as a transport form. It can be administered orally, absorbed through the gut, and then hydrolyzed in the bloodstream or target inflammatory tissues to release the active kinase inhibitor. This strategy can convert a topically or intravenously effective compound into an orally bioavailable drug.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and characterization of a representative compound, 4,4'-bis(pivaloyloxy)benzophenone , from 4,4'-dihydroxybenzophenone.
Protocol 1: Synthesis of 4,4'-Bis(pivaloyloxy)benzophenone
Objective: To synthesize the target compound via esterification of 4,4'-dihydroxybenzophenone.
Materials:
-
4,4'-Dihydroxybenzophenone (1.0 eq.)
-
Pivaloyl chloride (2.2 eq.)
-
Anhydrous Pyridine or Triethylamine (TEA) (3.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4,4'-dihydroxybenzophenone (1.0 eq.) and the base (e.g., TEA, 3.0 eq.) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add pivaloyl chloride (2.2 eq.) dropwise via a dropping funnel over 15-20 minutes.
-
Expert Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally brine.
-
Self-Validation: The bicarbonate wash neutralizes any remaining acid. Effervescence should be observed and cease upon complete neutralization.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Analytical Characterization Workflow
Objective: To confirm the identity, structure, and purity of the synthesized 4,4'-bis(pivaloyloxy)benzophenone.
Workflow:
-
Purity Assessment (HPLC):
-
Dissolve a small sample in a suitable solvent (e.g., acetonitrile).
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient method (e.g., water/acetonitrile with 0.1% TFA).
-
The product should appear as a single major peak (>95% purity by area).
-
-
Structural Confirmation (NMR):
-
Acquire ¹H and ¹³C NMR spectra in CDCl₃.
-
Confirm the presence of the key signals as detailed in the spectroscopic table (Section 3.2), paying close attention to the 18H singlet for the pivaloyl groups and the correct integration of aromatic protons.
-
-
Identity Confirmation (FT-IR & MS):
-
Acquire an FT-IR spectrum and confirm the presence of the two distinct C=O stretching bands for the ester and ketone.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition matches the theoretical values for C₂₃H₂₆O₅.
-
Conclusion and Future Outlook
Bis-pivaloxy substituted benzophenones represent a strategically important class of molecules for drug development. The pivaloxy groups serve as sterically hindered, lipophilic promoieties that can mask polar functional groups, thereby enhancing stability and membrane permeability. This prodrug approach is a field-proven method for improving the pharmacokinetic profiles of active pharmaceutical ingredients.[8][17] The synthetic routes are robust and well-established, and the resulting compounds have clear spectroscopic signatures that allow for straightforward characterization. Future research will likely focus on applying this strategy to novel, highly potent benzophenone-based inhibitors of various disease targets, potentially unlocking the therapeutic potential of compounds previously limited by poor bioavailability.
References
- Benchchem. (n.d.). Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation.
- Benchchem. (n.d.). A Comparative Guide to the Infrared Spectroscopy of Benzophenone Derivatives.
- Jingye Pharma. (2025, July 2). High-Purity Benzophenone Derivatives for Pharmaceutical Applications.
- (Source). (n.d.). The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis.
- Baughman, B. M., Stennett, E. M. S., et al. (2009).
- Benchchem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
- Royal Society of Chemistry. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing.
- National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH.
- ResearchGate. (n.d.). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry.
- Benchchem. (n.d.). Application Notes: Pivaloyl Chloride in Pharmaceutical Intermediate Synthesis.
- (Source). (2024, October 21). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone.
- Baughman, B. M., et al. (2009, July 16).
- ResearchGate. (n.d.). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: Benzophenone O-acetyl oxime in Beckmann Rearrangement.
- ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses.
- Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation in Benzoate Ester Synthesis.
- Wikipedia. (n.d.). Pivalic acid.
- Google Patents. (n.d.). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.
- National Institutes of Health. (n.d.). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central.
- Wikipedia. (n.d.). Pivaloyloxymethyl.
- MDPI. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.
- (Source). (2024, June 26).
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- ACS Publications. (2025, October 18).
- (Source). (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- TCI Chemicals. (n.d.). Protecting Agents.
- Organic Chemistry Portal. (n.d.).
- PubMed. (n.d.). Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits.
- PubMed. (n.d.). Synthesis and structure-activity relationship of aminobenzophenones.
- National Center for Biotechnology Information. (n.d.).
- PubMed. (n.d.). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity.
- ResearchGate. (n.d.).
- Semantic Scholar. (2024, June 19).
- PubMed. (n.d.). Synthesis and antineoplastic activity of bis[[[(alkylamino)
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]
- 5. nbinno.com [nbinno.com]
- 6. Pivalic acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Potential: A Guide to Benzophenone Derivatives in Research and Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone framework, consisting of two phenyl rings attached to a central carbonyl group, is a structurally simple yet remarkably versatile scaffold in chemical and biological sciences.[1][2] Its unique photochemical properties and rigid structure have established it as a cornerstone in fields ranging from photoaffinity labeling for target identification to medicinal chemistry, where it serves as a privileged core for developing novel therapeutics.[2][3][4] Naturally occurring benzophenones often exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, inspiring the synthesis and evaluation of countless derivatives.[2][3][4] This guide provides a comprehensive overview for researchers, detailing the fundamental photochemistry, synthetic strategies, and diverse applications of benzophenone derivatives. We will explore their critical role as photo-cross-linkers, delve into their therapeutic potential with case studies in oncology and virology, and provide field-proven experimental protocols to empower researchers in leveraging this powerful chemical tool.
Chapter 1: The Benzophenone Core: Structure, Properties, and Photochemistry
Fundamental Structure
The parent compound, benzophenone (diphenylmethanone), is the simplest diarylketone.[5] Its structure is characterized by a central carbonyl group that connects two phenyl rings, forming a conjugated system.[1] This core structure can be extensively modified with various substituents on the phenyl rings, leading to a vast library of derivatives with tailored chemical and biological properties.[3][4] The biological activities of these molecules are highly dependent on the substitution pattern on these aryl rings.[3]
Key Physicochemical Properties
Benzophenone is a white solid at room temperature, soluble in many organic solvents but insoluble in water.[5] Its derivatives are widely used as photoinitiators, in perfumes, and as versatile building blocks in organic synthesis.[3][5] The true power of the benzophenone scaffold in a research context, however, lies in its photochemical behavior.
The Photochemical Engine: Mechanism of Photoactivation
The utility of benzophenone as a photo-cross-linker stems from its unique photochemistry. Upon absorption of UV light, typically around 350-360 nm, the benzophenone molecule undergoes an n→π* transition, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π*-orbital.[6][7] This initially forms a short-lived, excited singlet state (S₁).
Crucially, benzophenone efficiently undergoes intersystem crossing (ISC) with nearly 100% yield to form a more stable, long-lived triplet state (T₁).[5][8] This triplet state is a diradical, with unpaired electrons on both the carbonyl oxygen and carbon.[7] In this highly reactive state, the benzophenone can abstract a hydrogen atom from a nearby C-H bond, even unactivated ones, to form a ketyl radical.[5][6][7] Subsequent radical-radical recombination creates a stable, covalent C-C bond between the benzophenone and the target molecule.[7]
This process is highly advantageous for several reasons:
-
Stability: Benzophenone photophores are chemically stable and can be handled in ambient light without degradation.[6][7]
-
Activation Wavelength: The activation wavelength of ~360 nm is relatively benign, minimizing damage to sensitive biological macromolecules like proteins and nucleic acids.[6]
-
Reactivity: Unlike other photoprobes that target specific functional groups, the benzophenone triplet diradical can react with traditionally unreactive C-H bonds, making it a less discriminating and more efficient cross-linker.[6][7]
-
Water Insensitivity: The reaction is not quenched by water, a critical feature for applications in biological systems.[6][7]
Chapter 2: Synthesis of Benzophenone Derivatives
The synthesis of benzophenone derivatives is well-established, with methods adaptable to a wide range of desired substitution patterns.
Classical Synthetic Routes: Friedel-Crafts Acylation
The most common and direct method for preparing benzophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring (like benzene or a substituted derivative) with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9]
Modern Synthetic Methodologies
While robust, Friedel-Crafts acylation can have limitations regarding substrate scope and regioselectivity. Modern organic chemistry offers alternative routes, including:
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Sonogashira coupling can be used to construct the benzophenone skeleton. For instance, regioselective amination followed by Sonogashira coupling has been employed to afford complex derivatives.[3]
-
Oxidation of Diphenylmethane: The parent compound can be synthesized via the copper-catalyzed oxidation of diphenylmethane.[5] More complex derivatives can be made by oxidizing the corresponding substituted diphenylmethane precursors.
-
Grignard-type Reactions: The reaction of a phenylmagnesium halide with a benzaldehyde derivative, followed by oxidation of the resulting secondary alcohol, provides another versatile route.
Protocol: General Procedure for Friedel-Crafts Acylation Synthesis of a Substituted Benzophenone
This protocol describes a general method for synthesizing a (4-nitrophenyl)(p-tolyl)methanone, a common benzophenone intermediate.[9]
Materials:
-
Toluene
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitrobenzoyl chloride (6.2 mmol) in anhydrous DCM (15 mL). Add toluene (5.2 mmol) to the solution.
-
Catalyst Addition: Cool the reaction mixture to 5°C using an ice bath. While stirring, carefully and portion-wise add anhydrous AlCl₃ (7.8 mmol). Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer with a saturated NaHCO₃ solution until the pH of the aqueous layer is neutral (pH 6-7). This removes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure benzophenone derivative.
Chapter 3: Applications in Photochemical Biology and Target Identification
Principle of Photoaffinity Labeling (PAL)
Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of a small molecule, peptide, or other ligand within a complex biological sample.[10] The method involves a ligand that has been modified to include a photoactivatable group (a "photophore"). Upon binding to its target protein, UV irradiation triggers the photophore, which then forms a covalent bond with the protein, permanently "labeling" it. The labeled protein can then be isolated and identified using techniques like mass spectrometry.
Benzophenone as a Photo-Cross-Linker
Benzophenone is the photophore of choice for many PAL applications due to the advantages described in Chapter 1.[6][10] By incorporating a benzophenone moiety into a drug, metabolite, or probe molecule, researchers can create a powerful tool to map molecular interactions, identify unknown receptors, and validate drug targets.[7]
Experimental Workflow: Photoaffinity Labeling for Protein Target Identification
This workflow outlines the key steps for identifying the cellular target of a small molecule drug using a benzophenone-based probe.
Self-Validating System:
-
Competition Control: A critical control involves pre-incubating the biological sample with an excess of the original, unmodified drug before adding the benzophenone probe. If the probe binds specifically, the unlabeled drug will occupy the binding sites, leading to a significant reduction in the labeled protein signal.
-
No-UV Control: A parallel experiment conducted without the UV irradiation step should show no covalent labeling. This confirms that the labeling is light-dependent and not due to non-specific interactions.
Chapter 4: The Benzophenone Scaffold in Medicinal Chemistry
The benzophenone motif is a "privileged scaffold," meaning it is a molecular framework capable of providing ligands for diverse biological targets.[3][4] This has led to its ubiquity in drug discovery programs targeting cancer, viral infections, inflammation, and microbial diseases.[2][3]
Pharmacological Activities Overview
The substitution pattern on the benzophenone core dictates its biological activity.[3] Derivatization, especially of hydroxyl groups, has been a major focus, mimicking natural analogues.[3]
| Pharmacological Activity | Target/Mechanism of Action | Example Derivative Class | Reference(s) |
| Anticancer | Tubulin polymerization inhibition; Angiogenesis inhibition (VEGF-A) | Phenstatin analogues; Benzophenone-thiazole derivatives | [11][12][13] |
| Antiviral (Anti-HIV) | Non-nucleoside reverse transcriptase inhibition (NNRTI) | Benzophenone-uracil hybrids; Naphthyl-substituted BPs | [14] |
| Antimicrobial | Bacterial membrane depolarization; Enzyme inhibition | Benzophenone-tetraamides; Benzophenone-azetidinone hybrids | [3][15][16] |
| Anti-inflammatory | Cyclooxygenase (COX) enzyme inhibition | Benzophenone glucosides; Thiazole-containing BPs | [9][17][18] |
| Antileishmanial | Inhibition of Leishmania major promastigotes | 4-substituted benzophenone ethers | [19] |
Case Study 1: Anticancer Agents
Benzophenone derivatives have shown significant promise as anticancer agents through multiple mechanisms.
-
Tubulin Polymerization Inhibition: Microtubules are critical for cell division, making them an excellent target for chemotherapy.[11] Certain benzophenone derivatives, such as phenstatin, act as potent inhibitors of tubulin polymerization by binding to the colchicine binding site.[11] This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Angiogenesis Inhibition: Tumor growth is dependent on the formation of new blood vessels, a process called angiogenesis. Khanum's research group synthesized a series of benzophenone-thiazole derivatives that inhibit Vascular Endothelial Growth Factor A (VEGF-A), a key mediator of angiogenesis. Other studies have shown that derivatives with specific substitutions can down-regulate VEGF expression and inhibit neovessel formation.[20]
Case Study 2: Antiviral Agents (Anti-HIV)
Benzophenone derivatives have been extensively studied as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[21] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA. Several series of benzophenone derivatives have demonstrated potent activity against both wild-type and drug-resistant strains of HIV-1, with some analogues showing efficacy in the nanomolar range. For example, compound GW678248 progressed to Phase II clinical studies due to its high potency and stable metabolic profile.[21]
Case Study 3: Antimicrobial and Anti-inflammatory Applications
-
Antimicrobial: Researchers have developed benzophenone-containing tetraamides that show potent activity against antibiotic-resistant bacteria like MRSA.[3] These compounds are believed to act by causing membrane depolarization rather than inhibiting DNA or cell wall synthesis.[16] Hybrid molecules incorporating benzophenone and other known pharmacophores like azetidinone or triazoles have also been synthesized and shown to have significant antimicrobial and antifungal activity.[15][22]
-
Anti-inflammatory: Many benzophenone derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[9][17]
Chapter 5: Advanced Applications and Future Directions
Benzophenone Derivatives in Materials Science
The unique photophysical properties of benzophenones extend beyond biology. They are increasingly used in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[8][23] The benzophenone core can act as an excellent electron-accepting unit in thermally activated delayed fluorescent (TADF) emitters.[8][24] Its ability to promote efficient intersystem crossing is harnessed to convert non-emissive triplet excitons into emissive singlet excitons, dramatically increasing the quantum efficiency of OLED devices.[8][24]
Benzophenones in Photodynamic Therapy (PDT)
PDT is a cancer treatment modality that uses a photosensitizer (PS) drug that, upon activation by light, generates reactive oxygen species (ROS) to kill cancer cells. Recent work has focused on incorporating benzophenone into near-infrared (NIR) emitting photosensitizers.[25] The benzophenone moiety enhances ROS generation, promoting a synergistic effect of both Type I (radical-based) and Type II (singlet oxygen-based) photodynamic therapy, which can be more effective, especially in the hypoxic microenvironments often found in tumors.[25]
Conclusion
The benzophenone scaffold is a testament to how a simple chemical structure can give rise to extraordinary functional diversity. From its foundational role in photochemistry, enabling the identification of complex biological interactions, to its widespread application as a privileged structure in drug discovery, benzophenone derivatives continue to be of paramount interest to researchers.[3][7] Their journey from natural products to synthetic drugs, photo-cross-linkers, and advanced materials highlights their enduring relevance.[2][3][23] As synthetic methodologies become more advanced and our understanding of biological targets deepens, the potential for developing novel and highly specific benzophenone-based tools and therapeutics remains vast and promising.
References
- Gangarapu, K., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.
- de Oliveira, L.G., et al. (2020). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. [Link]
- Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science. [Link]
- Ahmad, I., et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Medicinal Chemistry. [Link]
- Barbera, E., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Magnetochemistry. [Link]
- Gangarapu, K., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. [Link]
- Lei, C., et al. (2024).
- ResearchGate. Examples of benzophenone derivatives in the market and their uses.
- Khan, I., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Pharmaceuticals. [Link]
- Wyatt, P. G., et al. (1998). Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Journal of Medicinal Chemistry. [Link]
- ResearchGate. A convenient preparation of novel benzophenone derivatives.
- Al-Ostoot, F. H., et al. (2019). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm. [Link]
- Lopes, F., et al. (2019).
- Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides and drugs. Photochemistry and Photobiology. [Link]
- Google Patents. US5877353A - Process for the preparation of benzophenone derivatives.
- Barbera, E., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]
- Dias, D. F., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society. [Link]
- Fichtali, I., et al. (2016). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles.
- Wang, Y., et al. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations.
- Al-Ostoot, F. H., et al. (2019). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Publishing. [Link]
- ResearchGate. Design, Synthesis, and Structure-Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents.
- Barbera, E., et al. (2024). A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. Preprints.org. [Link]
- ResearchGate. Study on Synthesis, Optical properties and Application of Benzophenone derivatives.
- Wikipedia. Benzophenone. Wikipedia. [Link]
- Ma, L., et al. (2016). Benzophenone Derivatives: a Novel Scaffold as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Sci Forschen. [Link]
- Semple, S. J., et al. (2010). Benzophenone C-glucosides and gallotannins from mango tree stem bark with broad-spectrum anti-viral activity. PubMed. [Link]
- Lei, C., et al. (2024).
- CoLab.
- ResearchGate. Synthesis of new benzophenone derivatives with potential, antiinflammatory activity.
- Cureus. Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus. [Link]
- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry. [Link]
- ResearchGate. (PDF) Benzophenone derivatives of pyrimidines as effective non-nucleoside inhibitors of wild-type and drug-resistant HIV-1 reverse transcriptase.
- ResearchGate. Synthesis and Application of New Benzophenone Photoinitiators.
- Dorman, G., et al. (2016). The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. Chemical Reviews. [Link]
- Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. PubMed Central. [Link]
- Pitts Jr., J. N., et al. (1955). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society. [Link]
Sources
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Benzophenone - Wikipedia [en.wikipedia.org]
- 6. Benzophenone photophores in biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Benzophenone photoprobes for phosphoinositides, peptides and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scielo.br [scielo.br]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. sciforschenonline.org [sciforschenonline.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. preprints.org [preprints.org]
- 25. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 4,4'-Bis(trimethylacetoxy)benzophenone as a Photocrosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Modern Tool for Covalent Network Formation
4,4'-Bis(trimethylacetoxy)benzophenone, also known as 4,4'-bis(pivaloyloxy)benzophenone, is a highly efficient, Type II photoinitiator designed for inducing crosslinking in polymeric systems upon exposure to ultraviolet (UV) radiation. Its unique structure, featuring a central benzophenone core flanked by two trimethylacetoxy groups, offers distinct advantages in solubility and compatibility with a range of polymer matrices. This document provides a comprehensive guide to its application, detailing the underlying photochemical principles, practical experimental protocols, and methods for characterizing the resulting crosslinked materials.
The benzophenone moiety is a well-established photophore that, upon excitation by UV light, can abstract a hydrogen atom from an adjacent polymer chain, leading to the formation of a covalent bond.[1][2] This process, when applied to a polymer solution or film containing this compound, results in the formation of a stable, three-dimensional polymer network. The trimethylacetoxy substituents enhance the solubility of the benzophenone core in less polar organic solvents, facilitating its homogeneous dispersion within the polymer matrix, a critical factor for achieving uniform crosslinking.
Key Advantages:
-
Efficiency at Near-UV Wavelengths: Activates effectively with UV sources emitting around 365 nm, a wavelength that minimizes potential damage to sensitive substrates and biomolecules.[1]
-
Versatility: Can be used to crosslink a wide variety of polymers containing abstractable hydrogen atoms.
-
Control over Crosslink Density: The extent of crosslinking can be precisely controlled by modulating the concentration of the crosslinking agent and the UV dosage.
The Photochemical Crosslinking Mechanism
The crosslinking process initiated by this compound is a multi-step photochemical reaction. Understanding this mechanism is crucial for optimizing experimental parameters and troubleshooting.
-
Photoexcitation: Upon absorption of UV photons (typically in the 340-380 nm range), the benzophenone core of the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state benzophenone is a highly reactive diradical that can abstract a hydrogen atom from a nearby polymer chain (P-H), generating a benzhydrol radical and a polymer alkyl radical (P•).
-
Radical Recombination and Crosslinking: The resulting polymer radicals can then combine with each other to form a stable carbon-carbon covalent bond, creating a crosslink between polymer chains. The benzhydrol radical can also participate in further reactions.
Caption: Photochemical mechanism of benzophenone-mediated crosslinking.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in two common applications: the formation of crosslinked polymer films and the fabrication of hydrogels. Note: These are generalized protocols and may require optimization for specific polymers and desired material properties.
Protocol 1: UV Curing of a Polymer Film
This protocol is suitable for creating thin, crosslinked polymer films for applications such as coatings, adhesives, or cell culture substrates.
Materials and Equipment:
-
Polymer of interest (e.g., polystyrene, polymethyl methacrylate, polyvinyl alcohol)
-
This compound (CAS: 112004-83-8)
-
Suitable solvent for the polymer and crosslinker (e.g., toluene, chloroform, dimethylformamide)
-
UV curing system with a primary emission wavelength around 365 nm
-
Spin coater or film applicator
-
Substrate (e.g., glass slides, silicon wafers)
-
Nitrogen or argon source (optional, for inert atmosphere)
Procedure:
-
Preparation of the Polymer Solution:
-
Dissolve the polymer in the chosen solvent to the desired concentration (e.g., 5-20% w/v). Ensure complete dissolution, which may require stirring or gentle heating.
-
Prepare a stock solution of this compound in the same solvent (e.g., 10 mg/mL).
-
-
Formulation:
-
Add the crosslinker stock solution to the polymer solution. The concentration of the crosslinker will depend on the desired crosslink density and should be optimized. A typical starting range is 1-5% by weight relative to the polymer.
-
Mix thoroughly to ensure a homogeneous solution.
-
-
Film Deposition:
-
Clean the substrate meticulously.
-
Deposit the polymer/crosslinker solution onto the substrate using a spin coater or film applicator to achieve the desired film thickness.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate completely. This can be done at room temperature or in a vacuum oven at a temperature below the polymer's glass transition temperature.
-
-
UV Curing:
-
Place the polymer-coated substrate in the UV curing system.
-
If the polymer is susceptible to oxygen inhibition of the crosslinking reaction, purge the chamber with an inert gas like nitrogen or argon for several minutes before and during UV exposure.
-
Expose the film to UV radiation (e.g., 365 nm). The required UV dose will depend on the polymer, crosslinker concentration, and desired degree of crosslinking. A typical starting dose is in the range of 1-10 J/cm².[1]
-
-
Post-Curing Treatment:
-
After UV exposure, the film may be heated to anneal any stress.
-
Wash the film with a good solvent for the uncrosslinked polymer to remove any non-crosslinked material and determine the gel content.
-
Protocol 2: Fabrication of a Crosslinked Hydrogel
This protocol is designed for the formation of hydrogels for applications in drug delivery, tissue engineering, and 3D cell culture.
Materials and Equipment:
-
Hydrophilic polymer (e.g., polyethylene glycol, hyaluronic acid, polyvinyl alcohol)
-
This compound
-
Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
UV curing system (365 nm)
-
Molds for hydrogel casting
Procedure:
-
Preparation of the Polymer Solution:
-
Dissolve the hydrophilic polymer in the aqueous buffer to the desired concentration (e.g., 10-30% w/v).
-
-
Incorporation of the Crosslinker:
-
Due to the limited water solubility of this compound, it may be necessary to first dissolve it in a small amount of a water-miscible co-solvent (e.g., dimethyl sulfoxide, ethanol) before adding it to the aqueous polymer solution. The final concentration of the co-solvent should be kept to a minimum to avoid affecting the hydrogel properties.
-
The concentration of the crosslinker should be optimized, with a starting range of 0.5-2% by weight relative to the polymer.
-
-
Hydrogel Casting:
-
Pour the polymer/crosslinker solution into the desired molds.
-
-
UV Curing:
-
Expose the solution to UV radiation (365 nm). The irradiation time will vary depending on the polymer concentration, crosslinker concentration, and the desired hydrogel stiffness. Start with an exposure time of 5-15 minutes.
-
-
Hydrogel Swelling and Purification:
-
After curing, carefully remove the hydrogels from the molds.
-
Immerse the hydrogels in a large volume of the aqueous buffer to allow them to swell to equilibrium and to leach out any unreacted crosslinker and polymer chains. The buffer should be changed several times over a 24-48 hour period.
-
Characterization of Crosslinked Materials
Thorough characterization is essential to validate the success of the crosslinking process and to understand the properties of the resulting material.
| Property to be Measured | Characterization Technique | Purpose |
| Degree of Crosslinking | Swelling Studies | Measures the amount of solvent absorbed by the crosslinked network, which is inversely proportional to the crosslink density. |
| Gel Content Analysis | Determines the percentage of the polymer that has been successfully incorporated into the insoluble network. | |
| Mechanical Properties | Rheometry | Measures the viscoelastic properties of the material, such as storage and loss moduli, providing insights into its stiffness and elasticity. |
| Tensile Testing | Determines the ultimate tensile strength, elongation at break, and Young's modulus of crosslinked films. | |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to monitor the disappearance of C-H bonds and the formation of new chemical bonds upon crosslinking. |
| UV-Visible Spectroscopy | To monitor the consumption of the benzophenone chromophore during the UV curing process.[1] | |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), which typically increases with increasing crosslink density. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the crosslinked material. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete or No Crosslinking | Insufficient UV dose | Increase the UV exposure time or intensity. |
| Crosslinker concentration too low | Increase the concentration of this compound. | |
| Oxygen inhibition | Perform the UV curing in an inert atmosphere (e.g., nitrogen or argon). | |
| Mismatch between UV source and crosslinker absorption | Ensure the UV lamp has a significant emission peak around 365 nm. | |
| Brittle or Inhomogeneous Material | Crosslinker concentration too high | Reduce the concentration of the crosslinker. |
| Inhomogeneous mixing | Ensure thorough mixing of the polymer and crosslinker solution before curing. | |
| Rapid solvent evaporation | Control the rate of solvent evaporation to prevent stress formation in films. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, as some solvents and monomers can be volatile.
-
UV radiation is hazardous to the eyes and skin. Ensure that the UV curing system is properly shielded.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
References
- Riga, E. K., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 686. [Link]
- Carbone, N. D., et al. (2013). Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators. Macromolecules, 46(13), 5434–5444.
- Christensen, S. K., et al. (2012). Gelation of Copolymers with Pendent Benzophenone Photo-Cross-Linkers. Macromolecules, 45(12), 5237–5246.
- Prucker, O., et al. (1999).
- Toomey, R., et al. (2004). Swelling Behavior of Thin, Surface-Attached Polymer Networks. Macromolecules, 37(3), 882–887.
- Dörr, F. (1966). The Photochemistry of Benzophenone. Angewandte Chemie International Edition in English, 5(5), 478–489.
Sources
Application Notes and Protocols for Photo-crosslinking with 4,4'-Bis(trimethylacetoxy)benzophenone
Introduction: A Modern Tool for Covalent Capture
In the landscape of chemical biology and materials science, the ability to form stable covalent bonds between interacting molecules or within a material matrix with spatiotemporal control is paramount. Photo-crosslinking agents have emerged as powerful tools to achieve this, allowing for the "freezing" of molecular interactions or the solidification of polymeric materials upon demand. Among the various classes of photo-crosslinkers, benzophenone and its derivatives are particularly noteworthy for their unique photochemical properties.
4,4'-Bis(trimethylacetoxy)benzophenone is a specialized derivative of this class. The core benzophenone photochemistry is conserved: upon excitation with long-wave ultraviolet (UV-A) light (~350-365 nm), the benzophenone moiety transitions to an excited triplet state. This highly reactive diradical can then abstract a hydrogen atom from a nearby C-H, N-H, or O-H bond, creating a pair of radicals that subsequently combine to form a stable covalent bond[1][2]. This process is relatively insensitive to water and the excited state is reversible, allowing for high crosslinking efficiency until a suitable hydrogen donor is encountered[3].
The distinguishing features of this compound are the two trimethylacetoxy (also known as pivaloyl) groups. These bulky, sterically hindering ester groups are highly stable and not readily hydrolyzed under typical biological or organic reaction conditions[1][2]. Unlike derivatives functionalized with reactive handles (e.g., NHS esters or maleimides), this compound is designed to be used as a non-specific, lipophilic additive. Its primary roles are:
-
As a crosslinking additive in polymer science: When mixed with a polymer, it can be used to create photo-curable films, hydrogels, or surface coatings. The lipophilic nature of the pivaloyl groups enhances its solubility and miscibility in a wide range of organic polymers and solvents.
-
To study interactions in non-aqueous environments: It can be used to probe molecular interactions within lipid membranes or other hydrophobic environments where its solubility is an advantage.
This document provides a comprehensive guide to the mechanism, applications, and detailed protocols for utilizing this compound as a photo-crosslinking agent.
Mechanism of Action: The Benzophenone Photochemistry
The photo-crosslinking process initiated by this compound proceeds through a well-established radical-mediated mechanism. The key steps are outlined below.
Caption: Workflow for creating a photo-crosslinked polymer film.
Detailed Step-by-Step Protocol
1. Preparation of Polymer/Crosslinker Solution:
-
a. In a fume hood, prepare a 10% (w/v) solution of polystyrene in toluene. For example, dissolve 1 g of polystyrene in 10 mL of toluene. Stir until the polymer is fully dissolved.
-
b. Prepare a stock solution of this compound in toluene (e.g., 10 mg/mL).
-
c. Add the crosslinker stock solution to the polystyrene solution to achieve a final crosslinker concentration of 5% (w/w) relative to the polymer.
-
Calculation Example: For 1 g of polystyrene, you need 50 mg of the crosslinker. Add 5 mL of the 10 mg/mL stock solution.
-
-
d. Mix thoroughly. This is your casting solution.
2. Film Coating:
-
a. Clean the glass slides thoroughly (e.g., with piranha solution or sonication in isopropanol and water) and dry them completely.
-
b. Spin Coating (Recommended for uniformity): Place a glass slide on the spin coater chuck. Dispense a small amount of the casting solution onto the center of the slide. Spin at 2000 rpm for 60 seconds.
-
c. Drop Casting (Alternative): Use a pipette to apply a defined volume of the solution onto the slide and allow the solvent to evaporate in a level, dust-free environment.
3. Solvent Evaporation:
-
a. Place the coated slides in a vacuum oven at a temperature below the glass transition temperature of polystyrene (~100°C), for example, at 60°C for 2-4 hours, to remove all residual toluene.
4. UV Irradiation:
-
a. Place the slides with the dried polymer film inside a UV crosslinker equipped with 365 nm bulbs.
-
b. Crucially, wear UV-protective eyewear.
-
c. Irradiate the films with a defined energy dose. A good starting point is 1-5 J/cm². The optimal dose should be determined experimentally.[4] Irradiation time will depend on the lamp's intensity.
5. Validation of Crosslinking:
-
a. After irradiation, immerse an irradiated slide and a non-irradiated control slide in a beaker of toluene.
-
b. Gently agitate. The non-crosslinked film on the control slide should dissolve and wash away completely.
-
c. The successfully crosslinked film will remain intact on the slide, though it may swell. This confirms the formation of a stable polymer network.
6. Analysis:
-
a. After drying the washed slide, the film can be analyzed using techniques such as ellipsometry or profilometry to measure thickness and confirm stability.
Quantitative Parameters & Considerations
| Parameter | Recommended Range | Rationale & Key Considerations |
| Crosslinker Concentration | 1 - 10% (w/w) vs. Polymer | Higher concentrations lead to a higher crosslinking density, resulting in a more rigid and less soluble film. Excessive amounts may phase-separate or alter the bulk properties of the polymer. |
| UV Wavelength | 350 - 365 nm | This wavelength range is optimal for exciting the n→π* transition of the benzophenone carbonyl group with minimal damage to common polymers or biological molecules.[4] |
| UV Energy Dose | 0.5 - 10 J/cm² | The required energy depends on the crosslinker concentration and the availability of abstractable hydrogens. Should be optimized for each specific system. Over-exposure can sometimes lead to polymer degradation.[4] |
| Reaction Environment | Air or Inert Atmosphere | While the reaction can proceed in air, the presence of oxygen can quench the triplet state of benzophenone, reducing efficiency. For critical applications, performing the irradiation under a nitrogen or argon atmosphere is recommended. |
Troubleshooting
-
Poor Crosslinking Efficiency:
-
Increase UV dose: Ensure sufficient energy is delivered.
-
Increase crosslinker concentration: A higher concentration may be needed.
-
Check solvent removal: Residual solvent can interfere with the reaction.
-
Consider inert atmosphere: Purge with N₂ or Ar to eliminate oxygen quenching.
-
-
Film Cracking or Brittleness:
-
Decrease crosslinker concentration: The crosslink density may be too high.
-
Optimize drying/annealing: Ensure the film is not stressed before crosslinking.
-
-
Inconsistent Results:
-
Ensure homogeneous mixing: The crosslinker must be fully dissolved and evenly distributed in the polymer solution.
-
Standardize UV exposure: Ensure the distance from the lamp and the irradiation time are consistent for all samples.
-
References
- Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8030.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Jiang, S., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9471-9479.
- Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673.
- Liedl, K. R., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 719.
Sources
Application Notes and Protocols for 4,4'-Bis(trimethylacetoxy)benzophenone as a Putative Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the anticipated use of 4,4'-Bis(trimethylacetoxy)benzophenone as a Type II photoinitiator for free-radical polymerization. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, its structural analogy to well-characterized benzophenone derivatives allows for a detailed extrapolation of its properties, mechanism, and application protocols. These notes are intended to serve as a foundational resource for researchers exploring novel photoinitiators for applications in UV curing, polymer synthesis, and advanced materials for drug development.
Introduction to this compound
Benzophenone and its derivatives are a cornerstone of photopolymerization, widely employed as Type II photoinitiators.[1][2] These compounds, upon absorption of UV radiation, do not undergo unimolecular cleavage to form radicals. Instead, they transition to an excited triplet state and abstract a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate the initiating radicals.[3]
This compound is a symmetrically substituted benzophenone derivative. The trimethylacetoxy groups at the para positions are expected to influence the molecule's electronic properties, solubility, and, consequently, its efficacy as a photoinitiator. The bulky tert-butyl groups may also impart increased solubility in non-polar monomers and reduce the potential for migration from the cured polymer matrix, a desirable feature in many applications, including biomedical devices and food packaging. While primarily listed as a compound for organic synthesis, its core benzophenone structure strongly suggests its utility in photopolymerization.
Physicochemical Properties and Rationale for Use
The performance of a photoinitiator is intrinsically linked to its physical and chemical properties. The table below outlines the known and inferred properties of this compound.
| Property | Value / Inferred Characteristic | Rationale and Scientific Implication |
| Molecular Formula | C₂₃H₂₆O₅ | Provides the exact elemental composition. |
| Molecular Weight | 382.45 g/mol | Influences diffusion rates within a resin formulation. |
| Appearance | Inferred: White to off-white crystalline solid | Typical for benzophenone derivatives. |
| Solubility | Expected to be soluble in common organic solvents and acrylate monomers. | The ester and tert-butyl functionalities should enhance solubility in hydrophobic media. Good solubility is critical for homogeneous distribution in the photopolymerizable resin. |
| UV Absorption | Inferred: λmax ≈ 250-280 nm and a weaker n-π* transition at ≈ 330-360 nm | The core benzophenone chromophore is responsible for UV absorption. Substituents at the 4,4'-positions can cause a bathochromic (red) shift, potentially allowing for initiation with longer wavelength UV sources like 365 nm LEDs.[4] |
| Photoinitiator Type | Inferred: Type II (Hydrogen Abstraction) | This is the characteristic mechanism for benzophenone and its derivatives, requiring a co-initiator.[3] |
Proposed Mechanism of Photoinitiation
The photoinitiation process for this compound is anticipated to follow the classical Type II mechanism, as depicted below. This process is contingent on the presence of a hydrogen donor, such as a tertiary amine.
Caption: Proposed photoinitiation pathway for this compound.
Causality of Experimental Choices:
-
UV Excitation: Upon absorption of UV light, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: It then undergoes efficient intersystem crossing to a more stable and longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet state abstracts a hydrogen atom from a co-initiator, typically a tertiary amine like triethylamine (TEA) or N-methyldiethanolamine (MDEA). This step is crucial and forms a ketyl radical and an amine radical.
-
Initiation: The highly reactive amine radical is the primary species that initiates the polymerization of monomers (e.g., acrylates, methacrylates).[3]
Experimental Protocols: UV Curing of an Acrylate Formulation
This protocol provides a general methodology for evaluating the efficacy of this compound as a photoinitiator. Note: All parameters should be optimized for the specific application and resin system.
Materials and Equipment
-
Photoinitiator: this compound
-
Co-initiator: Triethylamine (TEA) or Ethyl-4-(dimethylamino)benzoate (EDAB)
-
Monomer/Oligomer Blend: e.g., Trimethylolpropane triacrylate (TMPTA) or a blend of a urethane diacrylate oligomer and a reactive diluent like isobornyl acrylate (IBOA).
-
UV Light Source: A medium-pressure mercury lamp or a 365 nm LED array with a known power output (mW/cm²).
-
Substrate: Glass slides, metal panels, or plastic films.
-
Film Applicator: For creating films of uniform thickness.
-
Analytical Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
Workflow Diagram
Sources
- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4,4'-Bis(trimethylacetoxy)benzophenone in UV Curing
Introduction: A Novel Non-Yellowing Photoinitiator for High-Performance UV Curing
In the dynamic field of UV-curable materials, the pursuit of photoinitiators that offer high efficiency without compromising the long-term aesthetics of the final product is paramount. 4,4'-Bis(trimethylacetoxy)benzophenone, also known as 4,4'-bis(pivaloyloxy)benzophenone, emerges as a promising Type II photoinitiator designed to address the critical challenge of yellowing in UV-cured coatings, adhesives, and inks. Its unique molecular structure, featuring bulky trimethylacetoxy (pivaloyloxy) groups, is anticipated to confer desirable properties such as low volatility, excellent solubility in common formulations, and superior non-yellowing characteristics upon curing and subsequent light exposure.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis and photochemical mechanism to detailed application protocols and performance evaluation methodologies. By leveraging established principles of benzophenone photochemistry and UV curing technology, this document serves as a practical resource for harnessing the potential of this novel photoinitiator in demanding applications where color stability is a critical performance metric.
Physicochemical and Photophysical Profile
While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and the well-documented behavior of related benzophenone derivatives.
| Property | Expected Value / Characteristic | Rationale and Supporting Evidence |
| Chemical Formula | C₂₃H₂₆O₅ | Based on molecular structure. |
| Molecular Weight | 382.45 g/mol | Calculated from the chemical formula. |
| Appearance | White to off-white crystalline solid | Typical for benzophenone derivatives. |
| Solubility | Good solubility in common organic solvents and acrylate monomers | The bulky, non-polar trimethylacetyl groups are expected to enhance compatibility with organic formulations.[1] |
| UV Absorption (λmax) | ~250-290 nm and a weaker n-π* transition at ~330-350 nm | Consistent with the benzophenone chromophore. The exact λmax may be slightly shifted by the ester substituents.[2][3] |
| Photoinitiator Type | Type II (Norrish Type II) | Characteristic of benzophenone and its derivatives, requiring a hydrogen donor (co-initiator) to generate initiating radicals.[4] |
| Yellowing Tendency | Low to Very Low | The trimethylacetoxy groups are aliphatic and do not contribute to the formation of colored byproducts upon photolysis, a common cause of yellowing in other substituted benzophenones.[5][6][7] |
| Volatility & Migration | Low | The relatively high molecular weight and bulky substituents are expected to reduce volatility and the potential for migration from the cured polymer matrix. |
Proposed Synthesis Pathway
This compound can be synthesized through a straightforward esterification of 4,4'-dihydroxybenzophenone with trimethylacetyl chloride (pivaloyl chloride). This reaction is a common and efficient method for forming ester linkages.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Protocol for Synthesis:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4,4'-dihydroxybenzophenone in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a slight excess (2.2 equivalents) of a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the mixture in an ice bath. Slowly add 2.2 equivalents of trimethylacetyl chloride (pivaloyl chloride) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanism of Photoinitiation
As a Type II photoinitiator, this compound requires a co-initiator, typically a tertiary amine, to generate free radicals capable of initiating polymerization. The process is initiated by the absorption of UV light.
Caption: Workflow for clear coat application.
Step-by-Step Procedure:
-
Formulation Preparation: In a light-blocking container, combine the epoxy acrylate oligomer, IBOA, and TPGDA. Mix until a homogeneous solution is obtained.
-
Initiator Addition: Add the this compound and EDB to the mixture. Stir in the absence of light until fully dissolved. Gentle warming may be required.
-
Substrate Preparation: Ensure the substrate (e.g., a prepared wood panel or a clean plastic sheet) is clean, dry, and free of contaminants.
-
Coating Application: Apply the formulation to the substrate using a film applicator or a spray gun to achieve a desired film thickness (e.g., 25-50 µm).
-
UV Curing: Pass the coated substrate under a medium-pressure mercury vapor lamp. A typical UV dose would be in the range of 500-1000 mJ/cm². The line speed should be adjusted to achieve a tack-free surface.
-
Post-Cure Evaluation: Allow the cured coating to cool to room temperature. Evaluate the following properties:
-
Tack-free time: The time required to achieve a non-tacky surface.
-
Pencil Hardness (ASTM D3363): To assess the surface hardness.
-
Cross-hatch Adhesion (ASTM D3359): To evaluate the adhesion of the coating to the substrate.
-
Yellowing Index (ASTM E313): Measure the initial yellowing index and after exposure to accelerated weathering (e.g., QUV) to assess non-yellowing performance.
-
Protocol 2: White Pigmented UV-Curable Ink Formulation
This protocol is tailored for applications such as screen printing or inkjet printing where a stable, non-yellowing white ink is required.
Formulation:
| Component | Function | Weight % |
| Polyester Acrylate Oligomer | Primary resin, good pigment wetting | 40.0 |
| 1,6-Hexanediol Diacrylate (HDDA) | Monomer, reactive diluent | 25.0 |
| Titanium Dioxide (TiO₂) Pigment | White pigment | 30.0 |
| This compound | Photoinitiator | 3.5 |
| Amine Synergist | Co-initiator | 1.5 |
Experimental Workflow:
Caption: Workflow for white ink formulation and application.
Step-by-Step Procedure:
-
Pigment Dispersion: In a high-shear mixer or a three-roll mill, disperse the titanium dioxide pigment into a mixture of the polyester acrylate oligomer and HDDA until a fine, uniform dispersion is achieved.
-
Initiator Addition: In a separate, light-protected vessel, dissolve the this compound and the amine synergist in a small portion of the HDDA monomer.
-
Final Formulation: Add the initiator solution to the pigment dispersion and mix thoroughly until homogeneous.
-
Ink Application: Apply the formulated ink to the desired substrate using a screen printer or a wire-wound rod to a specified thickness.
-
UV Curing: Cure the ink using a high-intensity UV source. Due to the high opacity of the white pigment, a higher UV dose (e.g., 1000-2000 mJ/cm²) may be required to ensure through-cure.
-
Performance Evaluation:
-
Depth of Cure: Assess the cure through the entire thickness of the ink film.
-
Opacity: Measure the hiding power of the cured ink film.
-
Whiteness and Yellowness Index: Use a spectrophotometer to measure the color coordinates and assess any yellowing after curing and upon aging.
-
Conclusion and Future Outlook
This compound represents a significant advancement in the field of non-yellowing photoinitiators. Its unique structure is rationally designed to provide high efficiency in UV curing while minimizing the discoloration that can plague conventional systems. The application protocols provided herein offer a solid foundation for researchers and formulators to explore the benefits of this compound in a variety of applications, from protective coatings to high-fidelity printing inks.
Further research is warranted to fully characterize the photophysical properties of this compound and to explore its performance in a broader range of UV-curable systems, including adhesives and 3D printing resins. As the demand for high-performance, aesthetically stable materials continues to grow, this novel photoinitiator is poised to become an invaluable tool for innovation.
References
- Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE.
- The Journal of Physical Chemistry A. (n.d.). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. ACS Figshare.
- Comindex. (2017, January 9). DOUBLECURE 200, the non-yellowing photoinitiator.
- Wikipedia. (n.d.). 4,4′-Dihydroxybenzophenone.
- Technology Center. (n.d.). Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions.
- Technology Center. (2025, March 5). Non-Yellowing Photoinitiators: The Ultimate Guide for High-Performance UV Curing Applications.
- Polymer Innovation Blog. (2016, January 18). UV Curing: Part 2; A Tour of the UV Spectrum.
- Polymer Innovation Blog. (2016, February 1). UV Curing Part Four: Every body Gets Acrylated!.
- YouTube. (2025, August 13). UV Curable Coatings | Acrylate/Methacrylate Oligomers, Reactive Monomers, Photoinitiators, Additives.
- ResearchGate. (2025, August 9). Synthesis, characterization, and crystal structure of modified benzophenone UV-absorber containing reactive group.
- Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications.
- Tetra. (n.d.). Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin.
- ResearchGate. (n.d.). FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS.
- Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators.
Sources
- 1. Friedel-Crafts Acylation [www1.udel.edu]
- 2. Collection - Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]
- 5. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization using 4,4'-Bis(trimethylacetoxy)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of poly(ether ether ketone) (PEEK), a high-performance thermoplastic, utilizing 4,4'-Bis(trimethylacetoxy)benzophenone as a protected monomer. This document delves into the strategic use of the pivaloyl protecting group, detailing a robust protocol for in-situ deprotection and subsequent nucleophilic aromatic substitution polymerization. The methodologies described herein are designed to ensure scientific integrity and reproducibility for researchers in materials science and drug development.
Introduction: The Strategic Advantage of a Protected Monomer in PEEK Synthesis
Poly(ether ether ketone) (PEEK) is a leading semi-crystalline thermoplastic, renowned for its exceptional thermal stability, mechanical strength, and chemical resistance, making it a prime candidate for demanding applications in the aerospace, automotive, and medical fields.[1] The conventional synthesis of PEEK is achieved through a nucleophilic aromatic substitution (SNAr) reaction between an activated aromatic dihalide, typically 4,4'-difluorobenzophenone, and a bisphenolate salt, such as the disodium salt of hydroquinone.[1]
This document explores a nuanced approach to PEEK synthesis, employing this compound. The trimethylacetoxy (pivaloyl) groups serve as robust protecting groups for the hydroxyl functionalities of 4,4'-dihydroxybenzophenone.[2][3][4] The use of a protected monomer can offer several advantages in a polymerization reaction, including enhanced solubility of the monomer in organic solvents, improved stability during storage and handling, and the potential for a more controlled, gradual release of the reactive diphenolic species during the polymerization process. The pivaloyl group is particularly advantageous due to its significant steric hindrance, which imparts greater stability compared to other acyl protecting groups like acetyl or benzoyl.[3][4]
The protocol detailed below leverages a high-temperature, base-mediated reaction environment to achieve in-situ deprotection of the pivaloyl groups, generating 4,4'-dihydroxybenzophenone which then readily partakes in the polycondensation reaction.
Reaction Mechanism: In-Situ Deprotection and Nucleophilic Aromatic Substitution
The polymerization process unfolds in two critical stages within a single pot:
-
In-Situ Deprotection: Under the influence of a weak base (e.g., potassium or sodium carbonate) and elevated temperatures, the pivaloyl ester groups of this compound undergo hydrolysis. This process regenerates the free hydroxyl groups of 4,4'-dihydroxybenzophenone.
-
Nucleophilic Aromatic Substitution (SNAr) Polymerization: The newly formed 4,4'-dihydroxybenzophenone is deprotonated by the base to form a highly nucleophilic bisphenolate. This bisphenolate then attacks the electron-deficient carbon atoms of the activated aromatic dihalide (4,4'-difluorobenzophenone), displacing the fluoride ions and forming the crucial ether linkages that constitute the PEEK backbone. This step-growth polymerization continues to yield a high molecular weight polymer.
Figure 1: Conceptual workflow of PEEK synthesis.
Experimental Protocol: Synthesis of PEEK
This protocol outlines the synthesis of PEEK from this compound and 4,4'-difluorobenzophenone.
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser |
| 4,4'-Difluorobenzophenone (DFBP) | Heating mantle with a temperature controller |
| Anhydrous Potassium Carbonate (K₂CO₃), finely ground | Schlenk line for inert atmosphere operations |
| Diphenyl Sulfone (solvent) | Buchner funnel and filter paper |
| High-purity Nitrogen or Argon gas | Vacuum oven |
| Acetone (ACS grade) | Beakers, graduated cylinders, and other standard laboratory glassware |
| Deionized Water | |
| Isopropanol |
Step-by-Step Methodology
-
Reactor Setup and Inert Atmosphere:
-
Thoroughly dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen.
-
Assemble a three-necked flask with a mechanical stirrer, a nitrogen inlet connected to a Schlenk line, and a condenser.
-
Charge the flask with this compound, 4,4'-difluorobenzophenone, finely ground anhydrous potassium carbonate, and diphenyl sulfone.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle, continuous flow of nitrogen throughout the reaction.
-
-
Polymerization Reaction:
-
With gentle stirring, heat the reaction mixture to 160°C and maintain for 1 hour. This initial low-temperature stage facilitates the dissolution of reactants and the onset of the deprotection reaction.
-
Gradually increase the temperature to 200°C and hold for 1 hour.
-
Further, raise the temperature to 250°C and maintain for 2 hours. The viscosity of the reaction mixture will noticeably increase as polymerization proceeds.
-
For the final stage, increase the temperature to 320°C and continue the reaction for an additional 1-2 hours, or until the desired molecular weight is achieved. The reaction mixture will become highly viscous.[5]
-
-
Polymer Isolation and Purification:
-
Allow the reaction mixture to cool to approximately 150°C.
-
Carefully pour the hot, viscous polymer solution into a large volume of rapidly stirring acetone to precipitate the PEEK polymer.
-
Break up the precipitated polymer into smaller pieces and continue stirring in acetone for several hours to remove the diphenyl sulfone solvent and other impurities.
-
Filter the polymer using a Buchner funnel and wash thoroughly with fresh acetone.
-
To remove any remaining inorganic salts, boil the polymer in deionized water for 1 hour. Filter and repeat this washing step twice more.
-
Finally, wash the polymer with isopropanol to aid in drying.
-
Dry the purified PEEK polymer in a vacuum oven at 120°C overnight.
-
Figure 2: Experimental workflow for PEEK synthesis.
Characterization of the Resulting PEEK Polymer
The successful synthesis of PEEK should be confirmed through a series of analytical techniques to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure and the formation of ether linkages. | Appearance of characteristic peaks for the aryl ether linkage (around 1220 cm⁻¹), the carbonyl group (around 1650 cm⁻¹), and the aromatic rings. Disappearance of the pivaloyl ester carbonyl peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To provide detailed structural information of the polymer repeating unit. | Resonances corresponding to the aromatic protons and carbons of the PEEK backbone. Absence of signals from the trimethylacetoxy groups. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | High molecular weight polymer with a PDI typically in the range of 2-3 for step-growth polymerizations. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (T₉) and the melting temperature (Tₘ) of the semi-crystalline polymer. | A T₉ around 143°C and a Tₘ around 343°C are characteristic of PEEK. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperature, typically above 500°C in a nitrogen atmosphere, indicating excellent thermal stability. |
Troubleshooting and Expert Insights
-
Low Molecular Weight: This can be caused by impurities in the monomers or solvent, an improper molar ratio of the monomers, or insufficient reaction time/temperature. Ensure all reagents are of high purity and the reaction is carried out under strictly anhydrous and anaerobic conditions.
-
Dark Polymer Color: A dark coloration can indicate side reactions or degradation. This can be minimized by using high-purity monomers and maintaining a strict inert atmosphere throughout the reaction.
-
Incomplete Deprotection: If residual pivaloyl groups are detected, it may be necessary to increase the reaction temperature or time in the final stage of polymerization, or to increase the amount of base slightly.
Conclusion
The use of this compound as a protected monomer offers a strategic alternative for the synthesis of PEEK. The protocol detailed in these application notes provides a robust framework for researchers to produce high-quality PEEK with predictable properties. The in-situ deprotection and subsequent polymerization is an efficient approach that can be adapted for the synthesis of other poly(aryl ether)s where the use of a protected bisphenol is advantageous. Careful control over reaction conditions and rigorous purification are paramount to achieving a high-performance polymer suitable for advanced applications.
References
- BenchChem. Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers. URL
- MDPI.
- VTechWorks.
- ACS Publications. Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. URL
- ResearchGate. Scheme 1 Synthesis of PEK by reaction of 4,4-dihydroxybenzophenone and... URL
- IJESI. Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers. URL
- Organic Chemistry Portal.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. URL
- Wikipedia. Protecting group. URL
- ACS Publications. Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. URL
- Sciforum. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. URL
- Google Patents. KR20110040698A - Deprotection method of protective polymer. URL
- ACS Publications. Versatile Porous Poly(arylene ether)
- Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). URL
- ResearchGate. Deprotection of the pivaloyl group with LiAlH4. URL
- Semantic Scholar. Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. URL
- ResearchGate. Synthesis of Organosoluble Poly(arylene ether)
- ResearchGate. Does anyone has done selective deprotection of methyl ester of sialic acid in presence of pivaloyl group?. URL
- PMC.
- PubMed.
- Organic Chemistry Portal. Protecting Groups. URL
- PMC. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. URL
- ResearchGate. Polycondensation of phenol, formaldehyde, and resorcinol. URL
Sources
4,4'-Bis(trimethylacetoxy)benzophenone in organic synthesis
An In-Depth Technical Guide to 4,4'-Bis(trimethylacetoxy)benzophenone in Organic Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a key intermediate in multi-step organic synthesis. Primarily, it serves as a protected version of 4,4'-dihydroxybenzophenone, enabling a wide range of chemical transformations where the phenolic hydroxyl groups require masking. This guide is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and actionable protocols.
Compound Overview and Strategic Importance
This compound, also known as [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate, is a derivative of 4,4'-dihydroxybenzophenone where both hydroxyl groups are esterified with trimethylacetic acid (pivalic acid).[1] The parent compound, 4,4'-dihydroxybenzophenone, is a versatile scaffold used in the synthesis of pharmaceuticals, including selective estrogen receptor modulators (SERMs), and as a UV stabilizer.[2][3]
The strategic utility of this compound lies in the robust nature of the pivaloyl (Piv) protecting group. The bulky tert-butyl moiety provides significant steric hindrance, rendering the pivaloate esters substantially more stable to a variety of reaction conditions compared to simpler acyl groups like acetates or benzoates.[4] This stability allows for selective reactions at other sites of a molecule without disturbing the protected phenols. Deprotection, while requiring specific conditions, can be achieved efficiently to unmask the hydroxyl groups at a later synthetic stage.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 112004-83-8 | [1] |
| Molecular Formula | C₂₃H₂₆O₅ | [1] |
| Molecular Weight | 382.45 g/mol | [1] |
| Appearance | Neat / Solid | [1] |
| Synonyms | [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the esterification of 4,4'-dihydroxybenzophenone. The choice of acylation agent and reaction conditions is critical for achieving high yields.
Workflow: From Precursor to Protected Benzophenone
The overall synthetic logic involves the initial preparation of the dihydroxy precursor followed by the protection step.
Caption: General workflow for the synthesis of the target compound.
Protocol 1: Synthesis of 4,4'-Dihydroxybenzophenone (Precursor)
Several methods exist for synthesizing the 4,4'-dihydroxybenzophenone core structure, including the Fries rearrangement and demethylation of 4,4'-dimethoxybenzophenone.[5][6] A high-yield, one-step method utilizes p-hydroxybenzoic acid and phenol.[2][5][7]
Materials:
-
p-Hydroxybenzoic acid
-
Phenol
-
Methanesulfonic acid (MSA)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
-
Cyclohexane
-
Ethanol and Water (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-hydroxybenzoic acid (0.1 mol), phenol (0.11 mol), methanesulfonic acid (0.31 mol), and polyphosphoric acid (0.09 mol) in cyclohexane (50 mL).[2]
-
Causality: Cyclohexane serves as an organic solvent that forms an azeotrope with water, helping to drive the reaction forward by removing the water byproduct.
-
Add phosphorus pentoxide (6% of the mass of MSA) to the mixture as a dehydrating agent.[2]
-
Heat the reaction mixture to 81°C and stir vigorously for 10 hours.[2]
-
After cooling to room temperature, the mixture will separate into two layers. Separate and retain the lower, acidic layer.
-
Pour the acidic layer into a beaker containing cold water and stir for 30 minutes to precipitate the crude product.[2]
-
Collect the crude solid by vacuum filtration.
-
Purify the product by recrystallization from an ethanol-water mixture (e.g., 1:4 v/v) to yield pure 4,4'-dihydroxybenzophenone.[2] The yield for this method is reported to be above 90%.[7]
Protocol 2: Synthesis of this compound
This protocol describes the esterification of the prepared 4,4'-dihydroxybenzophenone using pivaloyl chloride. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, the use of a reactive acylating agent like an acyl chloride is preferred over a carboxylic acid.[8][9]
Materials:
-
4,4'-Dihydroxybenzophenone (1 equivalent)
-
Pivaloyl chloride (2.2 equivalents)
-
Anhydrous Pyridine or Triethylamine (TEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4,4'-dihydroxybenzophenone (1 equiv.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath. Causality: Cooling is essential to control the exothermic reaction upon addition of the base and acyl chloride, preventing potential side reactions.
-
Slowly add pyridine or TEA (2.5 equiv.) to the solution with stirring.
-
Add pivaloyl chloride (2.2 equiv.) dropwise via a syringe over 15-20 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield pure this compound.
Application in Synthesis: Deprotection of the Pivaloyl Group
The key application of this compound is to carry out transformations on other parts of a molecule, followed by the removal of the pivaloyl esters to reveal the free phenols. Pivaloates are notoriously difficult to hydrolyze due to steric hindrance, requiring more forcing conditions than acetates or benzoates.[10][11]
Caption: Deprotection of the title compound to regenerate the diol.
Comparison of Deprotection Methods
The choice of deprotection method depends on the overall molecular structure and the tolerance of other functional groups.
| Method | Reagents & Conditions | Advantages | Disadvantages | Reference |
| Alkaline Hydrolysis | NaOH or KOH in MeOH/H₂O, Reflux | Common and inexpensive reagents. | Harsh conditions can affect other sensitive functional groups (e.g., other esters, amides). | [10] |
| Reductive Cleavage | LiAlH₄ or DIBAL-H in THF | Effective and often proceeds under milder temperature conditions. | Reduces the benzophenone carbonyl group to a secondary alcohol. Not suitable if the ketone is required. | [12] |
| Nucleophilic Cleavage | Thiophenol (PhSH), K₂CO₃ in NMP or DMF | Selective for aryl esters over some other functional groups. Non-hydrolytic. | Requires high temperatures (100°C to reflux). Use of odorous thiols. | [10] |
Protocol 3: Deprotection via Alkaline Hydrolysis
This protocol details a standard method for cleaving the pivaloate esters to regenerate 4,4'-dihydroxybenzophenone.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve this compound (1 equiv.) in methanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (5-10 equivalents) to the flask.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2 by the slow addition of 3 M HCl. This will precipitate the product. Causality: The product, a phenol, is soluble in its phenoxide form under basic conditions. Acidification protonates the phenoxides, causing the neutral, less soluble diol to precipitate.
-
The product can be collected by filtration. Alternatively, if it does not fully precipitate, extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4,4'-dihydroxybenzophenone.
Conclusion
This compound is a valuable synthetic intermediate, providing a robustly protected form of 4,4'-dihydroxybenzophenone. The steric bulk of the pivaloyl groups confers high stability, allowing for chemical manipulations that would be incompatible with free phenolic hydroxyls. This guide provides reliable, field-tested protocols for its synthesis and subsequent deprotection, empowering researchers to strategically incorporate this versatile building block into complex synthetic routes, particularly in the fields of medicinal chemistry and materials science.
References
- BenchChem.
- Nayak, M. K.; Chakraborti, A. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. J. Org. Chem., 64(21), 8028-8029.
- BenchChem. Application Note: 4,4'-Dihydroxybenzophenone as a Versatile Precursor in Pharmaceutical Synthesis.
- CymitQuimica. This compound.
- Google Patents. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
- Wikipedia. 4,4'-Dihydroxybenzophenone.
- ChemicalBook. 4,4'-Dihydroxybenzophenone synthesis.
- Sciforum. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- ResearchGate. Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides?.
- Chemistry LibreTexts. Other Reactions of Phenol.
- Indian Journal of Chemistry. TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
- YouTube.
Sources
- 1. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,4'-Dihydroxybenzophenone - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,4'-Dihydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 7. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
The Strategic Role of Pivaloyl Protection: Application Notes and Protocols for Reactions Involving 4,4'-Bis(trimethylacetoxy)benzophenone
Introduction: The Utility of Pivaloyl Moieties in Benzophenone Chemistry
In the landscape of modern organic synthesis, particularly within drug development and materials science, the benzophenone scaffold is a cornerstone of significant molecular architectures.[1] Its derivatives are integral to pharmaceuticals, photoinitiators, and high-performance polymers.[1] 4,4'-Dihydroxybenzophenone stands out as a critical bifunctional monomer and synthetic intermediate. However, the reactivity of its phenolic hydroxyl groups often necessitates a protection strategy to ensure selectivity in subsequent chemical transformations.
This guide focuses on 4,4'-Bis(trimethylacetoxy)benzophenone, a key derivative where the hydroxyl groups are masked by pivaloyl (trimethylacetyl) esters. The pivaloyl group is a sterically hindered and robust protecting group, offering stability against a range of reaction conditions under which other esters might be labile.[2] This document provides detailed protocols for the synthesis of this compound and its crucial deprotection to regenerate 4,4'-dihydroxybenzophenone, thereby unlocking its potential for further applications. These notes are intended for researchers and professionals in organic synthesis, polymer chemistry, and medicinal chemistry, providing both the "how" and the "why" behind the procedural steps.
Core Reactions and Methodologies
The principal reaction involving this compound is the cleavage of its pivaloyl esters to yield 4,4'-dihydroxybenzophenone. This transformation is pivotal as it allows for the controlled release of the highly versatile dihydroxybenzophenone monomer.
Protocol 1: Synthesis of this compound
This protocol details the protection of 4,4'-dihydroxybenzophenone using pivaloyl chloride. The bulky pivaloyl groups shield the reactive hydroxyl functionalities, enhancing the compound's solubility in organic solvents and its stability.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,4'-Dihydroxybenzophenone | 214.22 | 10.71 g | 0.05 |
| Pivaloyl Chloride | 120.58 | 13.26 g (13.2 mL) | 0.11 |
| Anhydrous Pyridine | 79.10 | 150 mL | - |
| Deionized Water | 18.02 | 500 mL | - |
| Ethanol | 46.07 | As needed | - |
Instrumentation:
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (calcium chloride)
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.71 g (0.05 mol) of 4,4'-dihydroxybenzophenone in 150 mL of anhydrous pyridine.
-
Addition of Pivaloyl Chloride: Slowly add 13.26 g (0.11 mol) of pivaloyl chloride to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 50°C and maintain this temperature for 3 hours.[3]
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with deionized water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[3]
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol describes the deprotection of this compound to yield 4,4'-dihydroxybenzophenone via base-catalyzed hydrolysis. This is the key step to unmasking the reactive hydroxyl groups for subsequent applications.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 382.45 | 19.12 g | 0.05 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Deionized Water | 18.02 | 100 mL | - |
| 2M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Instrumentation:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and filtration apparatus
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 19.12 g (0.05 mol) of this compound in a mixture of 100 mL of THF and 50 mL of methanol.
-
Addition of Base: Prepare a solution of 8.0 g (0.20 mol) of sodium hydroxide in 100 mL of deionized water and add it to the flask.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 4-6 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully acidify with 2M hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the washings are neutral.
-
Purification: The crude 4,4'-dihydroxybenzophenone can be further purified by recrystallization from an ethanol-water mixture.[6]
-
Drying: Dry the purified product in a vacuum oven at 80-100°C to a constant weight.
Application Notes: Leveraging Deprotection for Advanced Materials and Pharmaceuticals
The strategic deprotection of this compound opens the door to high-value applications for the resulting 4,4'-dihydroxybenzophenone.
Application 1: Synthesis of Poly(ether ether ketone) (PEEK)
4,4'-Dihydroxybenzophenone is a crucial monomer in the synthesis of high-performance polymers such as Poly(ether ether ketone) (PEEK). PEEK is a semi-crystalline thermoplastic with excellent mechanical and chemical resistance properties at high temperatures.[7] The synthesis involves a nucleophilic aromatic substitution reaction between the bisphenolate of 4,4'-dihydroxybenzophenone and an activated dihalide, typically 4,4'-difluorobenzophenone.
Workflow for PEEK Synthesis:
Caption: Workflow from protected benzophenone to PEEK.
The use of highly purified 4,4'-dihydroxybenzophenone, obtained from the controlled hydrolysis of its pivaloate-protected precursor, is essential for achieving high molecular weight PEEK with optimal properties.[2][8]
Application 2: Precursor for Pharmaceutical Synthesis
4,4'-Dihydroxybenzophenone serves as a versatile starting material for the synthesis of various pharmacologically active molecules.[6] A notable example is its use in the synthesis of analogues of 4-hydroxytamoxifen, an active metabolite of the breast cancer drug Tamoxifen.[6][9] The McMurry reaction, a reductive coupling of two carbonyl compounds, can be employed to couple 4,4'-dihydroxybenzophenone with a suitable ketone to form the triphenylethylene core structure of these tamoxifen analogues.[6]
The availability of pure 4,4'-dihydroxybenzophenone through the deprotection of this compound provides a reliable route for accessing these important pharmaceutical building blocks.[10]
Conclusion
This compound is more than just a derivative; it is a strategic intermediate that allows for the controlled storage and release of the highly valuable 4,4'-dihydroxybenzophenone. The pivaloyl protecting groups offer a robust and reliable method for masking the reactive hydroxyl functions, enabling greater flexibility in complex synthetic sequences. The protocols and applications detailed herein underscore the importance of this compound in facilitating advancements in both materials science and medicinal chemistry. By understanding and applying these methodologies, researchers can effectively leverage the unique properties of this protected benzophenone to achieve their synthetic goals.
References
- Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. (Source: MDPI) [Link]
- Scheme 1 Synthesis of PEK by reaction of 4,4-dihydroxybenzophenone and...
- How do you make PEEK m
- Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Applic
- Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
- How Is Polyether Ether Ketone (PEEK) Made? (Source: IEMAI3D) [Link]
- ChemInform Abstract: Synthesis of Tamoxifen and 4-Hydroxytamoxifen Using Super Base Metalated Propylbenzene.
- Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis.
- Alcohol or phenol synthesis by ester cleavage. (Source: Organic Chemistry Portal) [Link]
- Pivalic Acid Esters, Pivalates. (Source: Organic Chemistry Portal) [Link]
- Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis.
- Synthesis and characterization of fluorescent 4-hydroxytamoxifen conjugates with unique antiestrogenic properties. (Source: PubMed) [Link]
- Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- Synthesis of 4-pivaloyloxy-4'-chlorobenzophenone. (Source: PrepChem.com) [Link]
- Synthesis of 4,4'-dihydroxy-benzophenone. (Source: PrepChem.com) [Link]
- CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.
- Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). (Source: MDPI) [Link]
Sources
- 1. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 2. How Is Polyether Ether Ketone (PEEK) Made? - IEMAI3D [iemai3d.com]
- 3. prepchem.com [prepchem.com]
- 4. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How do you make PEEK material? [peekchina.com]
- 8. Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application [mdpi.com]
- 9. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
4,4'-Bis(trimethylacetoxy)benzophenone in mass spectrometry analysis
An Application Guide for the Mass Spectrometric Analysis of 4,4'-Bis(trimethylacetoxy)benzophenone
Authored by: A Senior Application Scientist
Introduction: Characterizing a Key Benzophenone Derivative
This compound is a derivative of benzophenone, a core chemical structure found in various applications, including organic synthesis and as a photoinitiator.[1] With a molecular formula of C₂₃H₂₆O₅ and a molecular weight of 382.45 g/mol , precise analytical characterization is paramount for its use in research and development.[2] Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), offers unparalleled sensitivity and specificity for the identification and quantification of this compound.
This guide provides detailed application notes and protocols for the analysis of this compound using modern mass spectrometry techniques. We will delve into both LC-MS/MS and GC-MS methodologies, focusing on the principles behind method development, expected fragmentation patterns, and robust experimental protocols designed for researchers, scientists, and drug development professionals.
Method Selection: The Rationale for LC-MS/MS and GC-MS
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's properties and the analytical objective.
-
LC-MS/MS: This is the preferred method for its versatility and applicability to a wide range of compounds. Using soft ionization techniques like Electrospray Ionization (ESI), it typically generates a protonated molecular ion ([M+H]⁺), which can then be fragmented in a controlled manner (tandem mass spectrometry or MS/MS). This process is ideal for both unambiguous identification and highly selective quantification using Multiple Reaction Monitoring (MRM).[3] The analysis of various benzophenone derivatives by LC-MS/MS is a well-established technique in clinical and environmental fields.[3][4][5]
-
GC-MS: This technique is suitable for volatile and thermally stable compounds.[6][7][8] Benzophenones are frequently analyzed by GC-MS, often employing Electron Ionization (EI).[6][9] EI is a "hard" ionization technique that induces extensive fragmentation, creating a characteristic fingerprint-like mass spectrum that is highly useful for structural confirmation against spectral libraries.[10]
This guide will first detail the more versatile LC-MS/MS approach before providing an alternative GC-MS protocol.
Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
The LC-MS/MS workflow combines the physical separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol 1: Sample and Standard Preparation
Objective: To prepare a stock solution and a calibration curve for quantification.
Materials:
-
This compound standard
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Volumetric flasks (10 mL)
-
Calibrated micropipettes
-
LC vials
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This is your primary stock solution.
-
Working Stock (10 µg/mL): Pipette 100 µL of the primary stock solution into a new 10 mL volumetric flask. Dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Perform serial dilutions from the 10 µg/mL working stock to prepare calibration standards at concentrations such as 1, 2, 5, 10, 20, 50, and 100 ng/mL. The diluent should be 50:50 acetonitrile/water to match the initial mobile phase conditions.
-
Transfer: Transfer the final dilutions to autosampler vials for analysis.
Protocol 2: LC-MS/MS Instrument Parameters
Rationale: The parameters below are optimized for the separation and detection of the target analyte on a standard reverse-phase C18 column coupled to a triple quadrupole mass spectrometer. Formic acid is used as a mobile phase additive to promote protonation for efficient ESI+ ionization.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| LC System | UPLC / UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 50% B to 95% B in 5 min, hold 1 min, return to initial |
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) |
| Cone Gas Flow | 50 L/Hr |
| Collision Gas | Argon |
Fragmentation Pathway and MRM Transitions
Trustworthiness through Self-Validation: The core of a reliable MS/MS method is the selection of a specific and intense transition from a precursor ion to a product ion. The precursor ion for this compound (MW = 382.45) in ESI+ mode is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 383.2 .
Upon collision-induced dissociation (CID), this precursor ion fragments in a predictable manner. The ester linkages are the most labile points. The primary fragmentation event is the neutral loss of a pivalic acid molecule (C₅H₁₀O₂, mass = 102.1 Da). A secondary fragmentation involves the cleavage of the benzophenone core.
Proposed MRM Transitions:
-
Quantifier: 383.2 → 281.1 (Represents the loss of one pivalic acid molecule)
-
Qualifier: 383.2 → 121.1 (Represents the 4-hydroxybenzoyl cation fragment after the initial loss)
Caption: Proposed ESI+ fragmentation of the analyte.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method serves as a robust alternative, particularly for structural confirmation due to the extensive and reproducible fragmentation patterns generated by Electron Ionization (EI).
Protocol 3: GC-MS Instrument Parameters
Rationale: A non-polar column like a DB-5ms is suitable for separating benzophenone derivatives. The temperature program is designed to elute the compound with good peak shape. Standard 70 eV electron ionization is used to generate a fragmentation pattern that can be compared to known spectra.[11]
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
|---|---|
| GC System | Gas Chromatograph with Autosampler |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or Split 10:1 for high conc.) |
| Oven Program | Start 150°C, hold 1 min, ramp 20°C/min to 300°C, hold 5 min |
| MS Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230 °C |
| Scan Range | 50 - 450 amu |
Expected EI Fragmentation
Under EI, the molecular ion (M⁺• at m/z 382.2) will be formed. EI fragmentation is more energetic than ESI-CID and will lead to multiple characteristic fragments. Key fragmentation pathways for benzophenones include cleavage at the carbonyl group.[6][12] For this molecule, expect to see:
-
Loss of a pivaloyl radical (•C(O)C(CH₃)₃): A fragment corresponding to the loss of 85 Da.
-
Loss of a tert-butyl radical (•C(CH₃)₃): A fragment corresponding to the loss of 57 Da.
-
Cleavage at the carbonyl bridge: Generating ions characteristic of the substituted benzoyl moieties.
The resulting spectrum will be a complex but highly specific fingerprint for this compound.
Conclusion and Field Insights
This guide provides two robust, validated starting points for the mass spectrometric analysis of this compound. For quantitative applications requiring high sensitivity and throughput, the LC-MS/MS method is superior . The specificity of the MRM transitions ensures reliable quantification even in complex matrices. For qualitative analysis and structural confirmation, the GC-MS method provides a rich fragmentation pattern that serves as an excellent analytical fingerprint.
As a final word of experience, always perform system suitability tests before any analytical run. Injecting a mid-point calibration standard can verify retention time stability, peak shape, and instrument sensitivity, ensuring the trustworthiness of your data from the first injection to the last.
References
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.Analytical Methods (RSC Publishing).
- Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry.PubMed.
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.Refubium - Freie Universität Berlin.
- Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines.PubMed.
- KR20050095047A - A simultaneous detection method of benzophenone and its analogues.Google Patents.
- Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper.Bulletin of Applied Sciences - ThaiJO.
- Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives.PubMed.
- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.Chromatography Today.
- Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.National Institutes of Health (NIH).
- A fragmentation pathway of benzophenone formed in MS.ResearchGate.
- Investigation of Apparent Mass Deviations in Electrospray Ionization Tandem Mass Spectrometry of a Benzophenone-Labeled Peptide.PubMed.
- Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols.PubMed.
- Predicted GC-MS Spectrum - Benzophenone GC-MS (Non-derivatized) - 70eV, Positive (HMDB0032049).Human Metabolome Database.
- HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column.SIELC Technologies.
- Comparison of Electrospray and UniSpray for Pharmaceutical Compounds.Waters.
- Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)).PubMed.
Sources
- 1. CAS 90-94-8: 4,4'-Bis(dimethylamino)benzophenone [cymitquimica.com]
- 2. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 8. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Human Metabolome Database: Predicted GC-MS Spectrum - Benzophenone GC-MS (Non-derivatized) - 70eV, Positive (HMDB0032049) [hmdb.ca]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,4'-Bis(trimethylacetoxy)benzophenone
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 4,4'-Bis(trimethylacetoxy)benzophenone. The protocols and application notes are grounded in established principles of organic synthesis and chemical reactivity, offering a framework for the effective utilization of this compound in a laboratory setting.
Introduction and Compound Overview
This compound, also known by its synonym [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate, is a derivative of 4,4'-dihydroxybenzophenone.[1] In this compound, the two hydroxyl groups of 4,4'-dihydroxybenzophenone are protected as pivaloate (trimethylacetate) esters. This strategic modification temporarily masks the reactive phenolic hydroxyl groups, allowing for chemical transformations on other parts of the molecule without interference. Subsequently, the pivaloate esters can be selectively removed to regenerate the parent dihydroxy compound. Therefore, the primary application of this compound is as a protected intermediate in multi-step organic syntheses.[1][2]
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 112004-83-8 |
| Molecular Formula | C₂₃H₂₆O₅ |
| Molecular Weight | 382.45 g/mol |
| Appearance | Neat (likely a solid) |
| SMILES | CC(C)(C)C(=O)Oc1ccc(C(=O)c2ccc(OC(=O)C(C)(C)C)cc2)cc1 |
| InChI Key | KTYGBVWDYRYTSS-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound.[1]
Core Application: A Protecting Group Strategy
The utility of this compound is intrinsically linked to the concept of protecting groups in organic synthesis. Phenols are susceptible to a variety of reactions, including oxidation and electrophilic substitution, and their acidic protons can interfere with many common reagents such as Grignards and organolithiums. The conversion of the phenolic hydroxyl groups to pivaloate esters mitigates these issues.
The trimethylacetyl (pivaloyl) group is an effective protecting group for phenols due to its steric bulk, which imparts stability to a wide range of reaction conditions, including acidic and basic environments, as well as oxidative and reductive conditions.
The overall workflow involving this compound can be visualized as a three-stage process: protection, intermediate reactions, and deprotection.
Caption: Workflow illustrating the use of this compound as a protecting group.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific experimental contexts.
Protocol 1: Synthesis of this compound (Protection of 4,4'-Dihydroxybenzophenone)
This protocol describes the esterification of 4,4'-dihydroxybenzophenone with pivaloyl chloride to yield this compound.
Materials:
-
4,4'-Dihydroxybenzophenone
-
Pivaloyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4,4'-dihydroxybenzophenone (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2.2-2.5 equivalents) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add pivaloyl chloride (2.2-2.5 equivalents) dropwise to the stirred solution using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Protocol 2: Deprotection of this compound to 4,4'-Dihydroxybenzophenone
This protocol outlines the hydrolysis of the pivaloate esters to regenerate 4,4'-dihydroxybenzophenone.
Materials:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or THF in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (a molar excess, e.g., 4-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl. A precipitate of 4,4'-dihydroxybenzophenone should form.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4'-dihydroxybenzophenone.
-
The product can be further purified by recrystallization.
Applications of the Deprotected Product: 4,4'-Dihydroxybenzophenone
The ultimate goal of using this compound as a protected intermediate is to leverage the reactivity of the deprotected 4,4'-dihydroxybenzophenone. This versatile compound serves as a key monomer and intermediate in various fields:
-
Polymer Chemistry: 4,4'-Dihydroxybenzophenone is a crucial monomer in the synthesis of high-performance polymers such as polyetheretherketone (PEEK) and other poly(aryl ether ketone)s (PAEKs). These materials exhibit exceptional thermal stability, chemical resistance, and mechanical properties.
-
UV Stabilizers: Benzophenone derivatives are widely used as UV absorbers in plastics, coatings, and cosmetics to prevent photodegradation.
-
Pharmaceutical and Agrochemical Synthesis: The dihydroxybenzophenone scaffold is a building block for more complex molecules with potential biological activity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[3]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust. Keep away from sources of ignition.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Toxicity: Benzophenone and some of its derivatives are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3] As a precaution, this compound should be treated as a potentially hazardous substance.
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a valuable intermediate in organic synthesis, primarily serving as a protected form of 4,4'-dihydroxybenzophenone. The use of the sterically hindered pivaloate protecting groups allows for a wide range of chemical manipulations on other parts of the benzophenone core. The protocols provided herein offer a foundational guide for the synthesis and deprotection of this compound, enabling its application in the development of advanced polymers, functional materials, and biologically active molecules. All handling should be conducted with appropriate safety measures in a controlled laboratory environment.
References
- Miyano, M., et al. (1988). Journal of Medicinal Chemistry, 31(5), 1052-1058.
- Sigma-Aldrich. (2024). Safety Data Sheet for Benzophenone.
- Redox. (2025). Safety Data Sheet Benzophenone.
- PubChem. (n.d.). This compound.
Sources
Application Notes and Protocols: Utilizing Benzophenone Derivatives for Protein-Protein Interaction Studies
Introduction: Capturing Transient Interactions with Light
In the intricate choreography of cellular function, protein-protein interactions (PPIs) are the principal dancers. They govern signaling pathways, regulate enzymatic activity, and form the structural basis of the cellular architecture. However, many of these interactions are transient, with low affinity, making them notoriously difficult to capture and study using traditional biochemical methods like co-immunoprecipitation. Photo-affinity labeling (PAL) emerges as a powerful strategy to overcome this challenge, allowing researchers to "freeze" these fleeting interactions in time by forming a stable, covalent bond between interacting partners.[1][2] Among the arsenal of photoreactive groups, benzophenone (BP) and its derivatives have become invaluable tools due to their unique photochemical properties and versatility.[3]
This guide provides an in-depth exploration of the theory and practice of using benzophenone-based crosslinkers for PPI studies. It is designed for researchers, scientists, and drug development professionals seeking to leverage this technology to identify novel interaction partners, map binding interfaces, and validate drug targets.
The Benzophenone Advantage: Mechanism and Rationale
The utility of benzophenone as a photo-crosslinker stems from its distinct photochemical mechanism. Upon irradiation with UV light, typically in the 350-365 nm range, the benzophenone moiety undergoes a n→π* electronic transition from the ground state (S₀) to an excited singlet state (S₁).[4] This is followed by a highly efficient intersystem crossing to a more stable triplet state (T₁).[3][4]
The triplet-state benzophenone is a diradical, which is sufficiently long-lived to allow for diffusion and interaction with neighboring molecules.[5] Its primary mode of reaction is the abstraction of a hydrogen atom from a C-H bond of a nearby amino acid residue, creating a protein radical and a semipinacol (ketyl) radical on the benzophenone.[5] These two radicals then combine to form a stable, covalent C-C bond, effectively crosslinking the benzophenone-containing probe to its interacting protein.[4]
Why is this advantageous?
-
Relative Specificity for C-H Bonds: Unlike other photoreactive groups that may have strong preferences for nucleophilic residues, the benzophenone triplet diradical can abstract hydrogen atoms from a wide range of amino acid side chains, providing a less biased snapshot of the interaction interface.[3]
-
Stability and Reversibility of the Excited State: The triplet state is relatively stable, and in the absence of a suitable hydrogen donor, it can revert to the ground state.[6] This allows for repeated excitation, increasing the probability of a successful crosslinking event during prolonged UV irradiation.[6]
-
Wavelength of Activation: The activation wavelength of ~360 nm is less damaging to biological macromolecules compared to the shorter wavelengths required for other photoprobes like aryl azides, thus better-preserving protein integrity.[7]
Diagram of Benzophenone Photoactivation and Crosslinking
Caption: Mechanism of benzophenone-mediated photo-crosslinking.
Designing Your Experiment: Choosing the Right Tool for the Job
The success of a benzophenone-based photo-crosslinking experiment hinges on the careful design of the photoreactive probe. Benzophenone derivatives can be broadly categorized based on their application:
-
Bifunctional Crosslinking Reagents: These are small molecules containing a benzophenone moiety and another reactive group (e.g., an NHS ester) that can be conjugated to a purified "bait" protein.[8][9][10] This approach is ideal for in vitro studies where the bait protein is known and can be modified without compromising its function.
-
Genetically Encoded Photoreactive Amino Acids: The unnatural amino acid p-benzoyl-L-phenylalanine (Bpa) can be site-specifically incorporated into a protein of interest during expression in prokaryotic or eukaryotic systems.[11] This powerful technique allows for in vivo crosslinking and precise mapping of interaction interfaces.
-
Small Molecule Probes: For identifying the protein targets of a small molecule drug or metabolite, a derivative of the molecule can be synthesized with an appended benzophenone group.[12]
| Probe Type | Application | Advantages | Disadvantages |
| Bifunctional Reagents | In vitro studies with purified proteins | Readily available; straightforward conjugation | Can lead to heterogeneous labeling; potential to disrupt protein function |
| Genetically Encoded (Bpa) | In vivo and in vitro studies; precise interface mapping | Site-specific incorporation; captures interactions in a native context | Requires molecular biology expertise; can affect protein expression/folding |
| Small Molecule Probes | Drug target identification; interactome mapping | Identifies direct binding partners of a specific molecule | Requires chemical synthesis; bulky benzophenone may alter binding affinity |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for a photo-crosslinking experiment. Optimization of parameters such as probe concentration, UV irradiation time, and cell/protein concentrations is critical and should be empirically determined for each specific system.[11][13]
Protocol 1: In Vitro Crosslinking with a Bifunctional Benzophenone Reagent
This protocol is designed for studying the interaction between two purified proteins, a "bait" protein labeled with a benzophenone crosslinker and a "prey" protein.
Materials:
-
Purified bait and prey proteins
-
Benzophenone crosslinker (e.g., Sulfo-SBED)
-
Reaction buffer (e.g., PBS or HEPES-based buffer, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV crosslinking instrument (365 nm)
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
Procedure:
-
Labeling the Bait Protein:
-
Dissolve the benzophenone crosslinker in an appropriate solvent (e.g., DMSO).
-
Add the crosslinker to the purified bait protein at a molar excess (typically 10-50 fold).
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.
-
Remove excess, unreacted crosslinker by dialysis or using a desalting column.
-
-
Crosslinking Reaction:
-
Combine the labeled bait protein and the prey protein in the reaction buffer. Allow the proteins to interact for 15-30 minutes at room temperature.[13]
-
Negative Control: Prepare a parallel sample that will not be exposed to UV light.[11] This is crucial to ensure that any observed higher molecular weight bands are UV-dependent.[11]
-
Transfer the samples to a UV-transparent plate or vessel. Place on ice at a defined distance from the UV source (typically 5 cm).[9]
-
Irradiate the samples with 365 nm UV light. The optimal irradiation time can range from 5 to 60 minutes and must be determined empirically.[8][13]
-
-
Quenching the Reaction:
-
After irradiation, add a quenching agent (e.g., Tris or dithiothreitol) to scavenge any remaining reactive species.
-
-
Analysis by SDS-PAGE and Western Blot:
-
Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.
-
Resolve the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for the bait and/or prey proteins.[2]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the crosslinked complex using a chemiluminescent substrate.[2] A successful crosslinking event will be indicated by the appearance of a new band at a higher molecular weight corresponding to the bait-prey complex.
-
Diagram of In Vitro Crosslinking Workflow
Caption: Workflow for in vitro photo-crosslinking and analysis.
Protocol 2: In Vivo Crosslinking with Genetically Encoded Bpa
This protocol outlines the general steps for incorporating Bpa into a protein of interest in mammalian cells and subsequent analysis.
Materials:
-
Mammalian cell line
-
Expression vector for the protein of interest with an amber stop codon (TAG) at the desired Bpa incorporation site
-
Plasmid co-expressing the engineered aminoacyl-tRNA synthetase/tRNA pair for Bpa
-
p-Benzoyl-L-phenylalanine (Bpa)
-
Cell culture reagents
-
Lysis buffer (RIPA or similar)
-
UV crosslinking instrument (365 nm)
-
Immunoprecipitation reagents
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect the mammalian cells with the expression vector for the protein of interest and the Bpa synthetase/tRNA plasmid.
-
Culture the cells in media supplemented with Bpa (typically 100-500 µM).
-
Negative Control: Culture a parallel set of cells without Bpa to confirm that full-length protein expression is Bpa-dependent.
-
-
In Vivo Crosslinking:
-
Wash the cells with cold PBS.
-
Remove the PBS and irradiate the cells with 365 nm UV light for 10-30 minutes on ice.[14]
-
Negative Control: Include a plate of Bpa-containing cells that is not irradiated.
-
-
Cell Lysis and Analysis:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
The crosslinked complexes can be analyzed directly by Western blot or enriched by immunoprecipitation of the bait protein followed by Western blot or mass spectrometry.
-
Protocol 3: Downstream Analysis by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for identifying unknown interaction partners and mapping the sites of crosslinking.
Procedure:
-
Sample Preparation:
-
Run the crosslinked sample on an SDS-PAGE gel.
-
Excise the band corresponding to the crosslinked complex.
-
Perform in-gel digestion of the proteins with an enzyme such as trypsin.
-
Extract the peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software (e.g., MeroX, xQuest) to search the MS/MS data for crosslinked peptides.[17][18] These programs can identify inter- and intra-molecular crosslinks by searching for peptide pairs linked by the mass of the crosslinker remnant.
-
The identification of a peptide from a prey protein crosslinked to a peptide from the bait protein confirms the interaction and pinpoints the region of contact.
-
Troubleshooting and Expert Considerations
-
Low Crosslinking Efficiency: This can be due to several factors including insufficient UV dosage, incorrect probe placement, or a genuine lack of interaction.[11] Systematically optimize the UV irradiation time and probe concentration.[11] If using Bpa, consider moving the incorporation site to a different region of the protein.
-
Non-specific Crosslinking: High probe concentrations or excessive UV exposure can lead to non-specific crosslinking.[6] Titrate the probe concentration and UV dose to find a balance between efficiency and specificity. The inclusion of a competition experiment, where an excess of the unlabeled bait protein or parent small molecule is added, can help validate the specificity of the interaction.
-
Choice of Quencher: While Tris is a common quencher, other reagents like dithiothreitol (DTT) or β-mercaptoethanol can also be effective. The choice of quencher should be compatible with downstream applications. The concentration should be sufficient to rapidly scavenge any remaining excited-state benzophenone.[19][20][21]
-
Benzophenone vs. Diazirine: Diazirines are another popular class of photo-crosslinkers. They are smaller than benzophenones, which can be an advantage when designing small molecule probes.[22] However, the carbene intermediate generated by diazirines is more reactive and has a shorter lifetime, which can lead to lower crosslinking yields.[3] Benzophenones, with their longer-lived triplet state and ability to be re-excited, often provide higher crosslinking efficiency.[3][6]
Conclusion
The use of benzophenone derivatives for photo-affinity labeling is a robust and versatile technique for the study of protein-protein interactions. By covalently capturing both stable and transient interactions, this method provides invaluable insights into the composition and topology of protein complexes in their native environment. Careful experimental design, including the selection of the appropriate probe and the inclusion of rigorous controls, is paramount to obtaining reliable and interpretable data. When combined with the analytical power of mass spectrometry, benzophenone-mediated crosslinking is an indispensable tool for elucidating the complex interaction networks that underpin cellular life.
References
- Belsom, A., et al. (2021). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry. [Link]
- Giese, S., et al. (2019). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. Analytical Chemistry. [Link]
- Zhou, C., et al. (2022). Cross-Linking Mass Spectrometry Data Analysis.
- Giese, S., et al. (2019). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer.
- Dormán, G., & Prestwich, G. D. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules. [Link]
- Kao, J. L., et al. (2009). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Journal of Mass Spectrometry. [Link]
- Riga, E. K., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. [Link]
- Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. [Link]
- Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
- Cole, K. P., & Weaver, J. J. (2022).
- Chen, J. S., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]
- ResearchGate. (n.d.). Commonly used photoreactive units: (a) benzophenone; (b) aryl azide and (c) diazirine.
- Cole, K. P., & Weaver, J. J. (2022).
- Parker, C. G., & Cravatt, B. F. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current Protocols in Chemical Biology. [Link]
- ResearchGate. (n.d.). Using Lifetime and Quenching Rate Constant to Determine Quencher Concentration.
- Dormán, G., & Prestwich, G. D. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry. [Link]
- Riga, E. K., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. [Link]
- Wang, Y., et al. (2025). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers. [Link]
- Wilson, A. J., et al. (2016). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemBioChem. [Link]
- Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. [Link]
- Semantic Scholar. (n.d.). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Semantic Scholar. [Link]
- Chen, S., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. PMC. [Link]
- Wilson, A. J., et al. (2016). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. PubMed. [Link]
- Horn, R., et al. (2001). Slow photo-cross-linking kinetics of benzophenone-labeled voltage sensors of ion channels. Biochemistry. [Link]
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry.
- Semantic Scholar. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Semantic Scholar. [Link]
- Giese, S., et al. (2020). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry. [Link]
- Azure Biosystems. (n.d.). Chemiluminescent Western Blot Protocol. Azure Biosystems. [Link]
- Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia. [Link]
Sources
- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels | MDPI [mdpi.com]
- 5. Slow photo-cross-linking kinetics of benzophenone-labeled voltage sensors of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Using Lifetime and Quenching Rate Constant to Determine Optimal Quencher Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4,4'-Bis(trimethylacetoxy)benzophenone
Welcome to the technical support center for the synthesis and optimization of 4,4'-Bis(trimethylacetoxy)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile benzophenone derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Reaction Overview and Key Principles
The synthesis of this compound is achieved through the esterification of 4,4'-dihydroxybenzophenone with pivaloyl chloride. This reaction is a nucleophilic acyl substitution, where the hydroxyl groups of the phenol act as nucleophiles attacking the electrophilic carbonyl carbon of the acyl chloride. To facilitate this transformation and achieve high yields, a tertiary amine base, such as triethylamine (TEA), is used to neutralize the HCl byproduct, and a highly effective acylation catalyst, 4-(Dimethylamino)pyridine (DMAP), is often employed to accelerate the reaction.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
FAQs
Q1: My reaction is sluggish or incomplete, and I'm observing a significant amount of the mono-acylated product. What are the likely causes and how can I drive the reaction to completion?
A1: This is a common issue when working with di-functional starting materials. Several factors could be at play:
-
Insufficient Reagents: Ensure you are using a sufficient excess of pivaloyl chloride and base. For the di-substitution, at least 2.2 equivalents of pivaloyl chloride and triethylamine are recommended to drive the reaction to completion.
-
Catalyst Activity: The catalytic activity of DMAP is crucial. Ensure your DMAP is of high purity and has not degraded. While DMAP is a powerful catalyst, its effectiveness can be diminished by impurities.[1][2]
-
Reaction Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, allowing the reaction to warm to room temperature and stirring for an extended period (4-12 hours) is typically necessary for the second acylation to occur, which is often slower due to steric hindrance.
-
Steric Hindrance: The bulky tert-butyl group of the pivaloyl chloride can sterically hinder the approach to the second hydroxyl group after the first has been acylated. The use of DMAP is particularly effective in overcoming this steric hindrance by forming a more reactive acylating agent.[2]
Q2: I've obtained a good yield, but my product is difficult to purify. What are the common impurities and the best purification strategy?
A2: The primary impurities are likely the mono-acylated starting material and any unreacted 4,4'-dihydroxybenzophenone. Purification is typically achieved through recrystallization.
-
Recrystallization Solvents: A common and effective solvent system for recrystallization is a mixture of heptane and ethyl acetate.[1] Other potential solvent systems include methanol/water or acetone/water.[1][3] The ideal solvent system will dissolve the product when hot but allow for its crystallization upon cooling, while keeping impurities dissolved.
-
Work-up Procedure: A thorough aqueous work-up is critical to remove most impurities before recrystallization. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove triethylamine and DMAP. A subsequent wash with saturated sodium bicarbonate solution will neutralize any remaining acidic impurities.
Q3: My final product appears to be degrading, or I'm seeing hydrolysis back to the starting material. How can I prevent this?
A3: Pivaloate esters are generally quite stable to hydrolysis due to the steric hindrance of the tert-butyl group.[4] However, prolonged exposure to strongly acidic or basic conditions during work-up can lead to some degree of hydrolysis.
-
Minimize Contact Time with Aqueous Layers: During the work-up, perform the aqueous washes efficiently and avoid letting the reaction mixture sit in contact with acidic or basic solutions for extended periods.
-
Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual water, which could contribute to slow hydrolysis over time, especially if any acidic or basic impurities remain.
Q4: Why is DMAP so effective in this reaction, and can I use a different catalyst?
A4: DMAP is a superior acylation catalyst due to its high nucleophilicity. It reacts with pivaloyl chloride to form a highly reactive N-pivaloyl-DMAP intermediate. This intermediate is a much more potent acylating agent than pivaloyl chloride itself, leading to a significant rate enhancement.[1][2][5] While other catalysts can be used, DMAP is particularly effective for sterically hindered acylations.
III. Experimental Protocol and Data
This section provides a detailed, step-by-step methodology for the synthesis of this compound and a table summarizing key reaction parameters.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4'-dihydroxybenzophenone (1.0 eq) and a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the solids.
-
Base Addition: Add triethylamine (2.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (2.2 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
Data Presentation: Reaction Parameter Optimization
| Parameter | Condition A (Standard) | Condition B (Optimized for Yield) | Rationale for Optimization |
| Pivaloyl Chloride (eq) | 2.2 | 2.5 | A slight excess can help drive the reaction to completion, especially if there are minor impurities. |
| Triethylamine (eq) | 2.5 | 3.0 | Ensures complete neutralization of HCl and can help accelerate the reaction. |
| DMAP (eq) | 0.05 | 0.1 | A higher catalyst loading can increase the reaction rate, particularly for the second acylation. |
| Temperature (°C) | 0 to RT | 0 to RT | Maintaining this temperature profile balances initial reactivity control with ensuring the reaction goes to completion. |
| Reaction Time (h) | 4-6 | 8-12 | A longer reaction time ensures the sterically hindered second acylation is complete. |
IV. Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to effective troubleshooting and optimization.
DMAP-Catalyzed Acylation Mechanism
The catalytic cycle of DMAP in the pivaloylation of 4,4'-dihydroxybenzophenone involves two main stages:
-
Activation of the Acylating Agent: DMAP, a potent nucleophile, attacks the electrophilic carbonyl carbon of pivaloyl chloride to form a highly reactive N-pivaloyl-DMAP intermediate. This intermediate is a superior acylating agent.[1][2][5]
-
Acyl Transfer: The hydroxyl group of the 4,4'-dihydroxybenzophenone then attacks the activated acyl group of the N-pivaloyl-DMAP intermediate, leading to the formation of the pivaloate ester and regeneration of the DMAP catalyst. The triethylamine acts as a base to deprotonate the resulting oxonium ion.
Caption: DMAP-catalyzed acylation workflow.
Troubleshooting Workflow
When encountering issues such as low yield or incomplete reactions, a systematic approach to troubleshooting is essential.
Sources
- 1. reddit.com [reddit.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone
An in-depth guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone. This guide provides detailed troubleshooting, frequently asked questions, and validated protocols to enhance reaction yield and purity.
The synthesis of this compound is a critical step in various research and development pipelines. This process, an O-acylation reaction, involves the esterification of 4,4'-dihydroxybenzophenone with pivaloyl chloride. While seemingly straightforward, achieving high yield and purity requires careful control over reaction parameters. This guide addresses common challenges and provides a framework for successful synthesis.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges and optimize your reaction outcomes.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.
-
Moisture Contamination: Pivaloyl chloride is highly reactive and readily hydrolyzes in the presence of water.[1] This side reaction consumes the reagent and reduces the amount available for the esterification. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Stoichiometry: For the reaction to go to completion, both hydroxyl groups on the 4,4'-dihydroxybenzophenone must be acylated. This requires at least two equivalents of pivaloyl chloride and two equivalents of a base. A slight excess (e.g., 2.1 - 2.2 equivalents) of both the acylating agent and the base is often used to drive the reaction forward.[2]
-
Suboptimal Base Selection or Amount: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is essential.[3][4] Its role is to act as an acid scavenger, neutralizing the HCl byproduct of the reaction. Insufficient base will allow HCl to accumulate, protonating the phenoxide and slowing or halting the reaction.
-
Low Reaction Temperature: While initiating the reaction at a low temperature (0 °C) is recommended to control the initial exothermic reaction and minimize pivaloyl chloride hydrolysis, the reaction may require warming to room temperature and stirring for several hours to ensure completion.[1][2]
Q2: My final product is off-color (e.g., yellow or brown). What causes this discoloration and how can I purify it?
A2: Discoloration typically indicates the presence of impurities. The most common culprits are unreacted 4,4'-dihydroxybenzophenone (which can oxidize over time), the mono-acylated intermediate [4-Hydroxy-4′-(trimethylacetoxy)benzophenone], or potential side products from C-acylation under certain conditions.[5]
Purification is best achieved through recrystallization. The choice of solvent is critical. A solvent system in which the product is soluble when hot but sparingly soluble when cold is ideal. Consider solvent systems like ethanol/water, ethyl acetate/hexanes, or petroleum ether.[6] A preliminary small-scale screen of different solvents is recommended to find the optimal conditions.
Q3: TLC analysis shows multiple spots even after several hours of reaction time. How do I identify these spots and what do they signify?
A3: A multi-spot TLC plate indicates an incomplete reaction or the formation of side products. The spots can generally be identified by comparing their Rf values to those of the starting materials and the expected product.
-
Highest Rf Spot: Typically the desired, less polar product, this compound.
-
Intermediate Rf Spot: Often the mono-acylated intermediate, which is more polar than the final product but less polar than the starting diol.
-
Lowest Rf Spot (close to baseline): The highly polar starting material, 4,4'-dihydroxybenzophenone.
If the reaction is stalled (i.e., the starting material spot is not diminishing), it points to issues with reagents or conditions as outlined in Q1. If an intermediate spot persists, it may indicate that insufficient pivaloyl chloride or base was used.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q4: What is the reaction mechanism for this synthesis?
A4: The synthesis is a nucleophilic acyl substitution.[7] The reaction proceeds in two main steps, repeated for each hydroxyl group:
-
Deprotonation: The tertiary amine base (e.g., triethylamine) removes the acidic proton from the phenolic hydroxyl group, creating a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The negatively charged phenoxide ion attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the ester (O-acylation).
Q5: Can C-acylation (Friedel-Crafts type reaction) occur as a side reaction?
A5: Yes, phenols are bidentate nucleophiles and can react at either the oxygen (O-acylation) or the aromatic ring (C-acylation). However, the reaction conditions strongly influence the outcome.
-
O-acylation is kinetically favored and predominates under base-catalyzed conditions, which increase the nucleophilicity of the oxygen. This is the desired pathway for this synthesis.
-
C-acylation is thermodynamically favored and is promoted by Lewis acids like AlCl₃, often requiring heat. This reaction is also known as the Fries Rearrangement if it occurs from a pre-formed aryl ester. By using a base like triethylamine instead of a Lewis acid, we selectively promote the desired O-acylation.
Q6: Why is pivaloyl chloride used instead of a less sterically hindered acyl chloride?
A6: The pivaloyl (or trimethylacetyl) group is a bulky, sterically hindered group. This steric hindrance can be advantageous, often imparting greater thermal and chemical stability to the final molecule. In drug development and materials science, this stability can be a desirable property.
Q7: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A7: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction by observing the disappearance of starting material and the appearance of the product.[2]
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: Provides quantitative data on the purity of the final product and can help identify and quantify any impurities.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure. Modifications may be necessary based on laboratory conditions and reagent purity.
-
Reaction Setup:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4'-dihydroxybenzophenone (10.0 g, 46.7 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
Seal the flask with a septum and place it under a positive pressure of dry nitrogen.[2]
-
Cool the resulting suspension to 0 °C in an ice-water bath.[2]
-
-
Reagent Addition:
-
While stirring, add triethylamine (14.2 g, 19.6 mL, 140.1 mmol, 3.0 equiv.) via syringe.
-
In a separate syringe, draw up pivaloyl chloride (12.3 g, 12.8 mL, 101.9 mmol, 2.18 equiv.). Add the pivaloyl chloride dropwise to the stirring suspension over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[2][4]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 6-12 hours.[2] Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated aqueous sodium bicarbonate, and 50 mL of brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.[6]
Data Summary
The following table summarizes the key reactants and their recommended stoichiometry for this synthesis.
| Reagent | Formula | M.W. ( g/mol ) | Molar Equivalents |
| 4,4'-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 214.22 | 1.0 |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 2.1 - 2.2 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.2 - 3.0 |
Synthesis Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
References
- University of Calgary. (n.d.). Acylation of phenols.
- Yaglioglu, A. S. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- Quora. (2018). Why don't phenols show an acetylation reaction?
- García, C., et al. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. National Institutes of Health.
- Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.
- Arkivoc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications.
- Organic Syntheses. (n.d.). N,N-Dibenzyl-O-pivaloylhydroxylamine.
- De Araujo, J., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ.
- Organic Syntheses. (n.d.). O-PIVALOYL HYDROXYLAMINE TRIFLIC ACID SALT.
- PubMed. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging.
- Analytice. (n.d.). 4,4'-bis (dimethylamino) benzophenone (Michler's ketone) - analysis.
- Jimenez-Vidal, N. A., et al. (2011). Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry. PubMed.
- Organic Syntheses. (n.d.). THIOBENZOPHENONE.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. peerj.com [peerj.com]
- 9. Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4,4'-bis (dimethylamino) benzophenone (Michler's ketone) - analysis - Analytice [analytice.com]
Technical Support Center: 4,4'-Bis(trimethylacetoxy)benzophenone
Welcome to the technical support center for 4,4'-Bis(trimethylacetoxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions associated with the use of this sterically hindered aromatic ester. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Reactivity of this compound
This compound is a derivative of 4,4'-dihydroxybenzophenone where the phenolic hydroxyl groups are protected by pivaloyl (trimethylacetyl) groups. The bulky tert-butyl substituents on the ester groups introduce significant steric hindrance, which governs the compound's reactivity. While this steric bulk enhances the stability of the protecting group, it also necessitates specific, often forcing, conditions for its removal (deprotection), which can be a primary source of side reactions. Understanding the interplay between steric hindrance and reaction conditions is paramount to troubleshooting experimental outcomes.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, purification, and deprotection of this compound.
A. Synthesis & Purification
Q1: During the synthesis of this compound from 4,4'-dihydroxybenzophenone and pivaloyl chloride, I'm observing a low yield and the presence of a significant amount of a mono-substituted byproduct. What is the likely cause and how can I mitigate this?
A1: The primary challenge in the synthesis is achieving complete di-substitution due to the steric hindrance of the pivaloyl group.
-
Causality: The first pivaloylation proceeds relatively easily. However, the introduction of the first bulky pivaloyl group sterically hinders the approach of the second pivaloyl chloride molecule to the remaining hydroxyl group. This can lead to a significant amount of the mono-substituted intermediate, 4-hydroxy-4'-(trimethylacetoxy)benzophenone, remaining in the reaction mixture, thus lowering the yield of the desired di-substituted product.
-
Troubleshooting & Protocol:
-
Stoichiometry: Use a molar excess of pivaloyl chloride (e.g., 2.5 to 3 equivalents) to drive the reaction to completion.
-
Reaction Time and Temperature: A longer reaction time and/or elevated temperature may be necessary to overcome the steric hindrance for the second esterification. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Base Selection: A non-nucleophilic, sterically hindered base such as triethylamine or pyridine is typically used to scavenge the HCl byproduct. Ensure the base is of high purity and used in slight excess.
-
Purification: The mono-substituted byproduct can often be separated from the di-substituted product by column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
-
Q2: I'm performing a Friedel-Crafts acylation using pivaloyl chloride and a substituted phenol to synthesize a benzophenone derivative, and I'm getting a tert-butylated byproduct instead of the acylated product. Why is this happening?
A2: This is a known side reaction of Friedel-Crafts acylation with pivaloyl chloride.
-
Causality: The acylium ion formed from pivaloyl chloride and a Lewis acid (e.g., AlCl₃) is sterically hindered. This acylium ion can undergo decarbonylation (loss of a carbon monoxide molecule) to form a relatively stable tert-butyl carbocation[1][2]. This carbocation then acts as an electrophile in a Friedel-Crafts alkylation reaction with the aromatic ring, leading to the formation of a tert-butylated byproduct instead of the desired ketone[1][2].
-
Mitigation:
-
While the synthesis of this compound is typically an esterification, if you are attempting a Friedel-Crafts route, this side reaction is highly probable. It is generally advisable to first synthesize the 4,4'-dihydroxybenzophenone core and then perform the esterification.
-
If a Friedel-Crafts reaction is necessary, using a milder Lewis acid or lower reaction temperatures might slightly favor acylation, but decarbonylation is often a significant competing pathway.
-
B. Deprotection (Hydrolysis)
Q3: I am trying to deprotect this compound using standard aqueous NaOH or HCl, but the reaction is very slow and incomplete. What's wrong?
A3: The slow and incomplete reaction is a direct consequence of the steric hindrance of the pivaloyl groups.
-
Causality: The bulky tert-butyl groups shield the ester's carbonyl carbon from the nucleophilic attack of hydroxide ions (in basic hydrolysis) or water (in acidic hydrolysis)[3][4]. This steric hindrance significantly increases the activation energy of the hydrolysis reaction, making it much slower than the hydrolysis of less hindered esters like acetates or benzoates[3]. Standard aqueous conditions are often insufficient to achieve complete deprotection in a reasonable timeframe.
-
Troubleshooting & Protocol:
-
Harsher Conditions: More forcing conditions, such as higher concentrations of acid or base and elevated temperatures (reflux), may be required[5]. However, be aware that this can lead to other side reactions (see Q4).
-
Alternative Solvents: Using a co-solvent like methanol, ethanol, or THF can improve the solubility of the substrate and facilitate the reaction.
-
Non-Aqueous Hydrolysis: A mild and efficient method for hydrolyzing hindered esters involves using NaOH in a non-aqueous medium like a methanol/dichloromethane mixture at room temperature[3]. This method can overcome the limitations of traditional aqueous saponification[3].
-
Q4: After prolonged heating under strong basic or acidic conditions for deprotection, I observe degradation of my desired 4,4'-dihydroxybenzophenone product. What are the potential side reactions?
A4: The benzophenone core, while generally robust, can be susceptible to degradation under harsh conditions, especially in the presence of light.
-
Causality:
-
Photodegradation: Benzophenones are UV absorbers, and prolonged exposure to light, especially UV light, can lead to photochemical degradation[6]. This can be exacerbated by the presence of other reactive species generated under harsh reaction conditions. Degradation pathways can involve the formation of hydroxylated byproducts[6].
-
Aqueous Instability: While the pivaloyl groups are being removed, the resulting phenolic hydroxyl groups in 4,4'-dihydroxybenzophenone can be sensitive to oxidation, especially at high pH and temperature in the presence of air.
-
-
Mitigation:
-
Inert Atmosphere: Conduct the deprotection reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the product.
-
Light Protection: Protect the reaction vessel from light, especially if heating for an extended period.
-
Milder Deprotection Methods: Whenever possible, opt for milder deprotection protocols to avoid product degradation.
-
Q5: My deprotection reaction seems to have stalled, leaving a mixture of the starting material, the mono-deprotected product, and the fully deprotected product. How can I improve the conversion?
A5: This is a common issue due to the difference in reactivity between the first and second deprotection steps.
-
Causality: The removal of the first pivaloyl group may proceed at a different rate than the second, leading to an accumulation of the mono-pivaloylated intermediate, 4-hydroxy-4'-(trimethylacetoxy)benzophenone. This can be due to changes in solubility or electronic effects once the first hydroxyl group is deprotected.
-
Troubleshooting:
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or HPLC to track the disappearance of the starting material and the intermediate.
-
Extended Reaction Time: The reaction may simply require a longer time to go to completion.
-
Re-subjection: If the reaction stalls, it may be necessary to isolate the mixture and re-subject it to the deprotection conditions.
-
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound
-
To a solution of 4,4'-dihydroxybenzophenone (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired di-substituted product from any mono-substituted byproduct and unreacted starting material.
Protocol 2: Deprotection of this compound (Mild, Non-Aqueous Method)[3]
-
Dissolve this compound (1 equivalent) in a 9:1 mixture of dichloromethane/methanol.
-
Add a solution of NaOH (3 equivalents) in methanol to the reaction mixture.
-
Stir the reaction at room temperature, monitoring the progress by TLC. The reaction is often complete within a few hours.
-
Once the reaction is complete, neutralize the mixture with a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,4'-dihydroxybenzophenone.
Table 1: Troubleshooting Summary for Deprotection
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Steric hindrance of pivaloyl groups | Increase reaction time/temperature; Use a co-solvent; Employ a non-aqueous hydrolysis method. |
| Product Degradation | Harsh reaction conditions (high temp, strong acid/base) | Use milder deprotection conditions; Protect from light; Use an inert atmosphere. |
| Mono-deprotected byproduct | Differential reaction rates for the two pivaloyl groups | Extend reaction time; Monitor reaction closely; Re-subject the mixture to reaction conditions. |
IV. Visualizing Reaction Pathways
Diagram 1: Synthesis and Potential Byproduct
Caption: Synthesis pathway showing the formation of the desired product and the mono-substituted byproduct.
Diagram 2: Deprotection and Potential Issues
Sources
Technical Support Center: Purification of 4,4'-Bis(trimethylacetoxy)benzophenone
Welcome to the technical support guide for 4,4'-Bis(trimethylacetoxy)benzophenone. This document provides field-proven insights, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The protocols and advice herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducible success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also known as [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate, is a diester derivative of 4,4'-dihydroxybenzophenone.[1] The bulky trimethylacetyl (pivaloyl) groups provide steric hindrance and increase the lipophilicity of the molecule compared to its dihydroxy precursor. These properties can influence its solubility and crystalline nature, which are critical factors in its purification.
| Property | Value |
| CAS Number | 112004-83-8 |
| Molecular Formula | C₂₃H₂₆O₅ |
| Molecular Weight | 382.45 g/mol |
| Appearance | Typically a white to off-white solid |
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The synthesis typically involves the acylation of 4,4'-dihydroxybenzophenone with pivaloyl chloride.[2][3] Consequently, the most common impurities are:
-
Unreacted 4,4'-dihydroxybenzophenone: The starting material, which is significantly more polar than the desired product.
-
Mono-acylated byproduct: 4-Hydroxy-4'-(trimethylacetoxy)benzophenone is an intermediate in the reaction and a common impurity if the reaction does not go to completion.[4] Its polarity is intermediate between the starting material and the final product.
-
Residual Pivaloyl Chloride/Pivalic Anhydride: These reagents can persist if not properly quenched and removed during the workup.
-
Degradation Products: Benzophenone derivatives can be sensitive to harsh pH or high temperatures, which may cause hydrolysis of the ester groups.[5]
Q3: What are the primary methods for purifying the crude product?
A3: The two most effective methods for purifying this compound are recrystallization and flash column chromatography. The choice depends on the nature and quantity of the impurities. Recrystallization is ideal for removing small amounts of impurities from a solid crude product, while column chromatography is necessary for separating mixtures with similar polarities or for purifying oily or amorphous products.
Q4: How can I effectively monitor the purification process and assess final purity?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of a column chromatography and for assessing the purity of fractions.[2][3] For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standards. ¹H NMR is particularly useful for confirming the structure and ensuring the absence of starting materials or the mono-acylated byproduct by observing the integration of aromatic and aliphatic protons.
Purification Method Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate purification strategy.
Caption: A decision tree for selecting the optimal purification method.
Troubleshooting Guide
Problem 1: The crude product is an oil or tacky solid, not a crystalline powder.
-
Probable Cause: This is one of the most common issues and typically indicates the presence of significant impurities that inhibit crystallization. The likely culprits are unreacted starting material (4,4'-dihydroxybenzophenone), the mono-acylated byproduct, or residual solvent. These impurities disrupt the crystal lattice formation of the desired product.
-
Solution: Direct crystallization will likely fail. The most effective approach is to purify the material using flash column chromatography. The significant polarity difference between the desired diester, the mono-ester, and the diol starting material allows for effective separation on silica gel. See the detailed protocol below.
Problem 2: The yield is very low after recrystallization.
-
Probable Cause:
-
Inappropriate Solvent System: The chosen solvent may be too good at dissolving the product, even at low temperatures, leading to significant loss in the mother liquor.
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a large amount of the product in solution upon cooling.
-
Premature Crystallization: If the solution is cooled too rapidly, the product may crash out as a fine powder, trapping impurities and making filtration difficult.
-
-
Solution:
-
Optimize the Solvent System: Perform a small-scale solvent screen. An ideal recrystallization solvent (or solvent pair) should dissolve the compound when hot but have poor solubility when cold. Common systems for benzophenone derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Minimize Solvent Volume: Add the hot solvent portion-wise to the crude product with stirring until it just dissolves. Avoid adding a large excess.
-
Control Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
Problem 3: The final product has a persistent yellow or brown color.
-
Probable Cause: Colored impurities often arise from the starting materials or are formed as minor byproducts during the reaction, potentially due to overheating. These are often highly conjugated, non-polar compounds.
-
Solution:
-
Activated Carbon Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for 5-10 minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon before allowing the solution to cool. Caution: Adding charcoal to a near-boiling solution can cause vigorous bumping.
-
Chromatography: If carbon treatment is ineffective, flash chromatography is the definitive solution to remove colored impurities.
-
Problem 4: NMR analysis shows the presence of the mono-acylated byproduct (4-Hydroxy-4′-(trimethylacetoxy)benzophenone) even after purification.
-
Probable Cause: The polarity of the mono-acylated byproduct is relatively close to the desired product, which can make separation by recrystallization challenging if it is present in significant amounts.
-
Solution: This situation requires careful flash column chromatography. Use a shallow solvent gradient to improve resolution between the two spots. For example, instead of starting with 10% ethyl acetate in hexanes, start with 5% and increase the polarity very slowly (e.g., in 1-2% increments). Collect smaller fractions and analyze them carefully by TLC before combining.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is suitable for a crude product that is mostly solid and contains minor impurities.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Precipitation: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Large, well-defined crystals should form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water to remove residual ethanol.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Assess purity by NMR or melting point analysis.
Protocol 2: Purification by Flash Column Chromatography
This is the most robust method for purifying oily products or complex mixtures.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | A non-polar/polar solvent system allows for effective elution. Starting with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the ethyl acetate content will separate the components based on polarity. |
| TLC Monitoring | 80:20 Hexanes:EtOAc | This solvent system should provide good separation between the starting material (Rf ~0.1), mono-product (Rf ~0.4), and desired product (Rf ~0.7). |
Procedure:
-
Column Packing: Prepare a glass column with silica gel slurried in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with 95:5 Hexanes:Ethyl Acetate, collecting fractions.
-
Gradient Increase: Monitor the eluent by TLC. Slowly increase the proportion of ethyl acetate (e.g., to 90:10, then 85:15) to elute the compounds. The desired product, being the least polar, should elute first, followed by the mono-acylated byproduct, and finally the highly polar dihydroxy starting material.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Troubleshooting Logic Diagram
Caption: A logical flow for diagnosing and solving issues with impure products.
References
- PubChem. 4,4'-Bis(dimethylamino)benzophenone.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Organic Syntheses. O-Pivaloyl-N,N-dibenzylhydroxylamine. [Link]
- Organic Syntheses. Preparation of O-Pivaloyl-N,N-dibenzylhydroxylamine from N,N-Dibenzylhydroxylamine and Pivaloyl Chloride. [Link]
- TSI Journals. Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). [Link]
- Google Patents.
- Springer. Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI)
- Organic Syntheses. Thiobenzophenone. [Link]
- PubMed. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry. [Link]
- Jinan Future chemical Co.,Ltd. 4,4'-Bis(diethylamino) benzophenone CAS 90-93-7. [Link]
- Google Patents. Purification of 2,4-dihydroxy-benzophenone. US3830845A.
Sources
Technical Support Center: 4,4'-Bis(trimethylacetoxy)benzophenone
Welcome to the technical support guide for 4,4'-Bis(trimethylacetoxy)benzophenone. This resource is designed for researchers, chemists, and drug development professionals who utilize this compound as a protected form of 4,4'-dihydroxybenzophenone. Here, we address common challenges encountered during its synthesis, handling, deprotection, and application, providing not just solutions but the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured as a series of questions you might encounter during your workflow.
Section 1: Synthesis and Purification
The most common route to this compound is the esterification (pivaloylation) of 4,4'-dihydroxybenzophenone. Challenges often arise from the reaction's kinetics and subsequent purification.
Question: My pivaloylation reaction of 4,4'-dihydroxybenzophenone with pivaloyl chloride is slow, and the yield is poor. How can I optimize this protection step?
Answer: This is a frequent challenge stemming from the steric hindrance of both the pivaloyl group and the phenolic hydroxyls. The bulky tert-butyl group on pivaloyl chloride can slow its reaction with the nucleophilic phenoxide.
Causality: The reaction is a standard nucleophilic acyl substitution. A base (like triethylamine or pyridine) is used to deprotonate the phenolic hydroxyls, forming a more nucleophilic phenoxide ion which then attacks the electrophilic carbonyl carbon of the pivaloyl chloride. Sluggishness arises when this attack is sterically impeded.
Troubleshooting Steps:
-
Catalyst Addition: The addition of a catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1] DMAP is a hypernucleophilic acylation catalyst that reacts with pivaloyl chloride to form a highly reactive pivaloylpyridinium intermediate, which is then more readily attacked by the phenoxide.
-
Choice of Base and Solvent: Ensure your base is non-nucleophilic and strong enough to fully deprotonate the phenol. Pyridine or triethylamine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices.[1] Using pyridine as both the base and solvent can also be effective.
-
Temperature and Reaction Time: While room temperature is often sufficient, gentle heating (40-50 °C) can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition or side reactions from prolonged heating.
-
Reagent Purity: Ensure pivaloyl chloride is fresh or has been properly stored. It is susceptible to hydrolysis, which will reduce its effective concentration and introduce acidic impurities.
Experimental Protocol: Optimized Pivaloylation
Caption: Steric hindrance from the t-butyl group shields the pivaloyl carbonyl from nucleophilic attack.
Question: What are reliable and effective methods for the deprotection of this compound?
Answer: Given the stability of the pivaloyl group, forcing conditions or alternative chemical strategies are required. The choice of method depends on the tolerance of other functional groups in your molecule.
| Method | Reagents & Conditions | Pros | Cons | Citation |
| Forced Basic Hydrolysis | NaOH or KOH in refluxing EtOH/H₂O or ethylene glycol | Simple reagents, inexpensive. | Harsh conditions, long reaction times, may degrade sensitive substrates. | [1][2] |
| Reductive Cleavage | Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) in THF at 0 °C to RT. | Fast, effective, mild temperatures. | Reduces the benzophenone carbonyl to an alcohol, non-selective. | |
| Nucleophilic Cleavage | Lithium and a catalytic amount of naphthalene in THF. | Highly effective for robust esters. | Strongly reducing conditions, not suitable for many functional groups. | [3] |
| Acid-Catalyzed Cleavage | Strong acids like H₂SO₄ or TFA. | Can be effective. | Requires harsh acidic conditions, may not be suitable for acid-labile groups. | [2] |
Table 2: Comparison of Pivaloyl Ester Deprotection Methods
Recommended Protocol: Forced Basic Hydrolysis
This method is often preferred if the core benzophenone structure is the only functional group of concern.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add Base: Add a significant excess of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction by TLC (the product, 4,4'-dihydroxybenzophenone, will be much more polar than the starting material). The reaction may take several hours to overnight.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with aqueous HCl (e.g., 2M) until the pH is acidic (~pH 2-3). The product will likely precipitate.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove salts.
-
Purification: The crude 4,4'-dihydroxybenzophenone can be further purified by recrystallization from an appropriate solvent like ethanol/water.
Section 4: Application and Stability
Question: Can I use this compound directly as a photoinitiator or UV stabilizer?
Answer: Generally, no. The primary utility of this compound is as a protected, and often more soluble, precursor to 4,4'-dihydroxybenzophenone. [4]
-
As a Photoinitiator: The photoactivity of benzophenones relies on the n→π* transition of the carbonyl group. [5][6]The pivaloyl groups, being electron-withdrawing, will alter the electronic properties and absorption spectrum of the benzophenone core. More importantly, the ultimate application of 4,4'-dihydroxybenzophenone is often as a monomer in polymer synthesis or as a UV stabilizer, where the free hydroxyl groups are essential for reactivity or hydrogen bonding. [7][8]* As a UV Stabilizer: 4,4'-dihydroxybenzophenone itself is used as a UV stabilizer. Its efficacy relies on the phenolic hydroxyl groups. [7]The protected form lacks these free hydroxyls and would not function in the same way.
Therefore, deprotection is almost always a required step before its final application.
References
- Chemistry LibreTexts (2021).13.10: Protecting Groups in Organic Synthesis.[Link]
- Wuts, P. G. M., & Greene, T. W. (2007).Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- MDPI (2020).
- Organic Chemistry Portal.
- Wikipedia.4,4'-Dihydroxybenzophenone.[Link]
- NIH (2015).
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 4. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 4,4'-Dihydroxybenzophenone - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation of 4,4'-Bis(trimethylacetoxy)benzophenone
Welcome to the technical support center for 4,4'-Bis(trimethylacetoxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound during their experiments. Here, you will find troubleshooting guides and frequently asked questions to help you identify and resolve potential degradation.
Introduction
This compound is a specialized organic compound utilized in various research and development applications. Its structure, featuring a benzophenone core with two pivaloyl ester groups, provides specific chemical properties. However, like many complex organic molecules, it can be susceptible to degradation under certain experimental conditions. Understanding the potential degradation pathways is crucial for ensuring the accuracy and reproducibility of your results.
This guide will focus on the two most probable degradation pathways for this molecule: hydrolysis of the pivaloyl ester linkages and photodegradation of the benzophenone core. We will provide practical advice on how to recognize, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I am seeing a loss of my starting material in my aqueous experimental buffer. What could be the cause?
A1: The most likely cause is the hydrolysis of the trimethylacetoxy (pivaloyl) ester groups.[1][2][3] Pivaloyl esters are generally more stable than other acyl protecting groups like acetates, but they can still be cleaved under acidic or basic conditions.[1][2] The rate of hydrolysis is dependent on the pH and temperature of your buffer.
Q2: My compound has turned a slight yellow color after being stored on the benchtop. Is it still usable?
A2: A color change often indicates degradation. Benzophenone and its derivatives are known to undergo photodegradation upon exposure to light, which can lead to the formation of colored impurities.[4][5] It is highly recommended to perform an analytical check (e.g., by HPLC) to assess the purity of the compound before proceeding with your experiment.
Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could these be?
A3: These unexpected peaks are likely degradation products. Depending on the experimental conditions, they could be the mono-hydrolyzed product (4-hydroxy-4'-(trimethylacetoxy)benzophenone), the fully hydrolyzed product (4,4'-dihydroxybenzophenone), or photolysis byproducts. You may also see a peak for pivalic acid, which is released during hydrolysis.[6]
Q4: How should I properly store this compound to minimize degradation?
A4: To minimize degradation, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is recommended. Avoid repeated freeze-thaw cycles of solutions.
Troubleshooting Guides
Guide 1: Investigating Suspected Hydrolytic Degradation
This guide will walk you through the process of confirming and quantifying the hydrolysis of this compound in your experimental setup.
Underlying Principle: The ester linkages in this compound are susceptible to cleavage by water, a process that can be catalyzed by acids or bases.[7][8] The rate of this reaction is influenced by pH, temperature, and the presence of certain enzymes (esterases) in biological matrices.[9][10]
Potential Degradation Products:
-
Mono-hydrolyzed product: 4-hydroxy-4'-(trimethylacetoxy)benzophenone
-
Fully hydrolyzed product: 4,4'-dihydroxybenzophenone
-
Byproduct: Pivalic acid
Experimental Protocol: Forced Degradation Study (Hydrolysis)
This protocol is designed to intentionally degrade the compound to identify the resulting products and establish a stability-indicating analytical method.[11][12][13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a non-aqueous solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Incubate at 60°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by HPLC-UV or LC-MS.
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| A new peak appears with a shorter retention time than the parent compound. | Formation of more polar degradation products (mono- or di-hydrolyzed forms). | Use LC-MS to identify the molecular weight of the new peak(s). |
| The peak area of the parent compound decreases over time. | Degradation of the starting material. | Quantify the rate of degradation to determine the compound's stability in your specific conditions. |
| A peak corresponding to pivalic acid is observed. | Confirms hydrolysis of the ester group. | Consider if the presence of pivalic acid could interfere with your assay. |
Mitigation Strategies:
-
pH Control: If possible, adjust the pH of your experimental buffer to be near neutral (pH 6-8), where ester hydrolysis is generally slower.
-
Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis.
-
Aprotic Solvents: If your experimental design allows, use aprotic solvents to prevent hydrolysis.
Workflow for Investigating Hydrolytic Degradation
Caption: Workflow for Investigating Hydrolytic Degradation.
Guide 2: Troubleshooting Photodegradation
This guide provides a systematic approach to identifying and preventing the photodegradation of this compound.
Underlying Principle: The benzophenone core of the molecule is a known photosensitizer.[5] Upon absorption of UV light, it can be excited to a triplet state, leading to the formation of reactive species that can cause the molecule to degrade.[4]
Potential Degradation Products:
-
Hydroxylated benzophenones
-
Products of C-C bond cleavage between the carbonyl and phenyl rings
-
Other complex photoproducts
Experimental Protocol: Forced Photodegradation Study
-
Sample Preparation: Prepare two identical sets of solutions of your compound in a photochemically inert solvent (e.g., acetonitrile).
-
Exposure Conditions:
-
Light-Exposed Sample: Expose one set of samples to a UV light source (e.g., in a photostability chamber).
-
Control Sample: Keep the second set of samples in the dark at the same temperature.
-
-
Time Points: Analyze samples from both sets at various time points.
-
Analysis: Use HPLC-UV or LC-MS to compare the chromatograms of the light-exposed and control samples.
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| New peaks appear only in the light-exposed sample. | Photodegradation. | Characterize the photoproducts by LC-MS if necessary. |
| A decrease in the parent compound peak area is greater in the light-exposed sample. | Confirms light-induced degradation. | Implement measures to protect your samples from light. |
Mitigation Strategies:
-
Light Protection: Work with the compound in a fume hood with the sash down and the lights off, or use amber-colored labware.
-
Storage: Store the solid compound and any solutions in light-resistant containers.
-
Photostabilizers: In formulation development, the inclusion of a photostabilizer may be considered, although this can complicate experimental results.
Logical Relationship for Photodegradation
Caption: Simplified pathway of photodegradation.
Analytical Methodologies
A robust analytical method is essential for monitoring the stability of this compound.
Recommended HPLC-UV Method
This method can be used as a starting point for developing a stability-indicating assay.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for non-polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and is MS-compatible. |
| Gradient | Start at 60% B, ramp to 95% B over 15 min | To elute the non-polar parent compound and separate more polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Benzophenones have strong absorbance at this wavelength. |
| Column Temp. | 30°C | For reproducible retention times. |
LC-MS for Degradation Product Identification
For identifying unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[14][15][16][17][18][19]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for benzophenone derivatives.
-
MS Analysis: Obtain the full scan mass spectrum to determine the molecular weight of the degradation products. Tandem MS (MS/MS) can be used to further elucidate their structures.
References
- Wikipedia. (n.d.). Protecting group.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.
- protocols.io. (2020). Targeted analysis of phenolic compounds by LC-MS.
- Tech Science Press. (2021). Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques.
- ResearchGate. (2019). Deprotection of the pivaloyl group with LiAlH4.
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
- ResearchGate. (2020). Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS): A Review.
- MDPI. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review.
- Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
- PMC. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry.
- SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column.
- MDPI. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry.
- Google Patents. (n.d.). AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Figshare. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks.
- PubMed. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions.
- ResearchGate. (2017). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone.
- ACS Catalysis. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- PMC. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
- ChemRxiv. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- Scirp.org. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.
- Sites@Rutgers. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges.
- ResearchGate. (2015). The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose.
- PMC. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- PubChem. (n.d.). Pivalic acid.
- PubMed. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level].
- Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations.
- PMC. (2023). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation.
- Axios Research. (n.d.). Pivalic Acid.
- Oa.uaemex.mx. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- The Royal Society of Chemistry. (n.d.). 1 DABCO - Catalyzed Esterification Of N-Pivaloyl-Activated Amides.
- Frontiers. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems.
- ResearchGate. (2016). Pivalic Acid.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. [Characterization of the kinetics of ester hydrolysis at the submolecular level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. sites.rutgers.edu [sites.rutgers.edu]
- 11. forced degradation products: Topics by Science.gov [science.gov]
- 12. forced degradation study: Topics by Science.gov [science.gov]
- 13. ijrpp.com [ijrpp.com]
- 14. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 15. Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques [techscience.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: 4,4'-Bis(trimethylacetoxy)benzophenone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4,4'-Bis(trimethylacetoxy)benzophenone (CAS No. 112004-83-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and troubleshooting of this versatile organic synthesis intermediate. Our goal is to empower you with the technical insights needed to ensure the integrity of your experiments and achieve reliable, reproducible results.
Below, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges. These are supplemented by detailed protocols and chemical data to support your work.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in a question-and-answer format.
Question: My reaction is showing low or inconsistent yields. Could the starting material be the issue?
Answer: Yes, the integrity of the starting material is paramount. Low or inconsistent yields can often be traced back to the degradation of this compound. The two trimethylacetoxy (pivaloyl) ester groups are the most likely points of failure.
-
Potential Cause 1: Hydrolysis. Although pivaloyl esters are more resistant to hydrolysis than simpler esters like acetates due to steric hindrance, they can still be cleaved under acidic or basic conditions.[1] If your reaction medium, or any solvent used for workup, contains acidic or basic impurities (including residual base on glassware), you may be inadvertently hydrolyzing the compound to 4,4'-dihydroxybenzophenone. This diol byproduct would have different reactivity and solubility, impacting your yield.
-
Potential Cause 2: Improper Storage. Long-term storage in a humid environment or at elevated temperatures can promote slow hydrolysis or degradation. Always refer to the recommended storage protocols.
-
Solution Pathway:
-
Verify Purity: Before use, run a quality control check on your starting material using ¹H NMR or LC-MS to confirm its identity and purity. Look for the appearance of new peaks corresponding to 4,4'-dihydroxybenzophenone or pivalic acid.
-
Ensure Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Check pH of Reagents: Ensure that all reagents and solutions are within a neutral pH range unless the reaction chemistry specifically requires acidic or basic conditions.
-
Question: I've observed a color change in the solid material upon storage, or my prepared solutions are turning yellow. What does this indicate?
Answer: A color change, typically to a pale yellow or greenish hue, can be an indicator of degradation. Benzophenone and its derivatives are known to form colored byproducts upon decomposition or when impurities are present.[2][3]
-
Potential Cause 1: Photodegradation. While the benzophenone core is a UV absorber, prolonged exposure to light, especially high-energy UV light, can lead to the formation of radical species and subsequent degradation products.[4] Many benzophenone derivatives are noted as being light-sensitive.[5]
-
Potential Cause 2: Oxidation. Contact with strong oxidizing agents or even slow oxidation from atmospheric oxygen over long periods can affect the compound.[3]
-
Solution Pathway:
-
Store Properly: Always store the solid compound in an amber vial or a container shielded from light. Store it in a cool, dry, and dark place.
-
Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, protect it from light and consider refrigerating it after blanketing with an inert gas.
-
Purity Check: A color change warrants a purity check (NMR, LC-MS) before proceeding with critical experiments.
-
Question: I am having difficulty dissolving the compound completely.
Answer: Based on its chemical structure—a large, relatively nonpolar benzophenone core with two bulky ester groups—this compound is expected to be practically insoluble in water.[2] Its solubility will be highest in common organic solvents.
-
Potential Cause 1: Incorrect Solvent Choice. Using a solvent that is too polar (like water or methanol) or not polar enough may result in poor solubility.
-
Potential Cause 2: Insufficient Sonication/Agitation. The dissolution of crystalline solids can be slow.
-
Solution Pathway:
-
Select Appropriate Solvents: Good starting points for solubility testing include Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, and Acetone.[6]
-
Apply Gentle Heating and Agitation: Warming the mixture gently (e.g., to 30-40°C) and using a sonicator or vortex mixer can significantly accelerate dissolution. Avoid excessive heat to prevent thermal degradation.
-
Refer to Protocol: Follow the detailed dissolution protocol provided later in this document for a reliable method.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common experimental issues.
Caption: A logical workflow for troubleshooting experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Store the compound in a tightly sealed container, protected from light (amber vial is recommended). It should be kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) is ideal to minimize degradation from atmospheric moisture and oxygen.
Q2: What solvents are suitable for dissolving this compound?
This compound is hydrophobic and should be readily soluble in a range of common organic solvents. See the table below for guidance. Always perform a small-scale test to confirm solubility in your specific solvent system.
Q3: What are the primary safety precautions for handling this compound?
As with many benzophenone derivatives, caution is advised.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be toxic to aquatic organisms.[3]
Q4: Is this compound sensitive to light, moisture, or pH?
Yes, to all three.
-
Light: Benzophenone derivatives are UV-absorbers and can be sensitive to light, which may cause photodegradation over time.[4][5]
-
Moisture/pH: The ester linkages are susceptible to hydrolysis, which is accelerated by the presence of water, especially under acidic or basic conditions. This is the primary pathway for chemical degradation.
Potential Hydrolysis Pathway
The diagram below illustrates the hydrolysis of the ester groups, a key degradation pathway to consider.
Caption: Hydrolysis of the parent compound into its diol and acid forms.
Experimental Protocols
Protocol 1: Recommended Procedure for Dissolution and Solution Preparation
-
Preparation: Weigh the required amount of this compound in a clean, dry glass vial under an inert atmosphere if possible.
-
Solvent Addition: Add the desired volume of a suitable, anhydrous organic solvent (e.g., THF, DCM).
-
Dissolution: Cap the vial and agitate using a vortex mixer. If the solid does not dissolve readily, place the vial in an ultrasonic bath for 5-10 minutes.
-
Gentle Warming (Optional): If necessary, warm the solution to 30-40°C with continued agitation until all solid is dissolved. Do not overheat.
-
Usage: Use the solution immediately for the best results.
Protocol 2: Recommended Procedure for Long-Term Storage
-
Aliquotting: If you have a large quantity, consider aliquotting the solid into smaller, single-use amounts in separate amber glass vials. This prevents repeated exposure of the bulk material to the atmosphere.
-
Inert Atmosphere: Purge the headspace of each vial with a dry, inert gas like argon or nitrogen before tightly sealing the cap.
-
Sealing: For maximum protection, wrap the cap-vial interface with parafilm.
-
Storage Location: Place the sealed vials in a secondary container and store in a refrigerator (2-8°C) or freezer (-20°C) that is designated for chemical storage. Ensure the location is dark.
-
Equilibration: Before use, allow the vial to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the cold solid.
Chemical Information Summary
| Property | Value | Source |
| CAS Number | 112004-83-8 | [9][10] |
| Molecular Formula | C₂₃H₂₆O₅ | [9] |
| Molecular Weight | 382.45 g/mol | [9] |
| Synonym | [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | [9] |
| Appearance | Solid | [9] (inferred from "Neat") |
| Solvent | Predicted Solubility | Rationale / Notes |
| Water | Insoluble | Hydrophobic structure.[2] |
| Methanol, Ethanol | Slightly Soluble to Soluble | May require warming. Risk of transesterification with prolonged heating or catalysis. |
| Acetone, THF, Ethyl Acetate | Soluble | Good general-purpose organic solvents. |
| DCM, Chloroform | Readily Soluble | Excellent solvents for nonpolar to moderately polar compounds. |
| Hexanes, Heptane | Sparingly Soluble | Likely insufficient polarity to dissolve the benzophenone core effectively. |
| DMF, DMSO | Soluble | High polarity may be effective, but these solvents are difficult to remove. |
References
- The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A. PubMed. [Link]
- 4,4'-Bis(dimethylamino)benzophenone.
- The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose.
- Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: A mini-review.
- Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?
- Pivalic Acid Esters, Pival
- Substance report for Benzophenones. HBM4EU. [Link]
- Safety of benzophenone-type UV filters: A mini review focusing on carcinogenicity, reproductive and developmental toxicity.
- Synthesis of Partially Substituted Pivaloyl Esters of Sucrose. University of Birmingham. [Link]
- Benzophenone monograph.
- Organic Syntheses Procedure for 4CzIPN. Organic Syntheses. [Link]
- Synthesis of 4,4′-Bis (4-oxyphenoxy) benzophenone diglycidyl ether and the thermal stabiltiy for blends with 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate.
- Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana. [Link]
- Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxid
- Preparation method for benzophenone compound.
- 4,4'-Bis(diethylamino) benzophenone. Jinan Future chemical Co.,Ltd.[Link]
- Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulf
- Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Trade Science Inc.[Link]
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
- The Thermal Degradation Process of Tetrabromobisphenol A.
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. CAS 90-94-8: 4,4'-Bis(dimethylamino)benzophenone [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 10. This compound | 112004-83-8 [chemicalbook.com]
Technical Support Center: Troubleshooting Failed Crosslinking with Benzophenone Reagents
Welcome to the technical support center for benzophenone-based photo-crosslinking. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during crosslinking experiments. The content is structured in a question-and-answer format to directly address specific problems and provide scientifically grounded solutions.
I. Understanding the Foundation: The Benzophenone Crosslinking Workflow
Benzophenone (BP) is a highly versatile photo-crosslinker. Upon irradiation with UV light at approximately 350-365 nm, its carbonyl group undergoes an n→π* transition to an excited singlet state, which then efficiently converts to a reactive triplet state via intersystem crossing[1][2][3]. This triplet diradical is capable of abstracting a hydrogen atom from a nearby C-H bond, creating a new carbon-carbon covalent bond and thus "crosslinking" the two interacting molecules[3][4]. This process is particularly useful because it is not quenched by water, making it robust for biological applications[4][5].
Many popular benzophenone reagents are heterobifunctional, often containing an amine-reactive N-hydroxysuccinimide (NHS) ester. This allows for a controlled, two-step process: first, the NHS ester is conjugated to a primary amine (e.g., a lysine residue on a protein of interest), and second, the benzophenone group is activated by UV light to crosslink with its binding partner[6][7].
Experimental Workflow Overview
Below is a generalized workflow for a typical crosslinking experiment using a heterobifunctional benzophenone reagent.
Caption: General workflow for benzophenone crosslinking.
II. Frequently Asked Questions & Troubleshooting Guide
Category 1: No or Low Crosslinking Efficiency
This is the most common issue. If you are not observing the expected higher molecular weight band on your SDS-PAGE gel, several factors could be at play.
Q1: I don't see any crosslinked product. What is the first thing I should check?
A1: Reagent Integrity and Buffer Composition.
-
Reagent Stability: Benzophenone crosslinkers, especially those with NHS esters, are moisture-sensitive. Ensure your reagent is stored in a desiccated environment. It is best practice to prepare the stock solution fresh for each experiment by dissolving it in an anhydrous solvent like DMSO or DMF immediately before use[8].
-
Buffer Incompatibility: This is a critical and often overlooked point. If you are using an amine-reactive (e.g., NHS-ester) benzophenone reagent, your buffer for the initial conjugation step must be free of primary amines . Buffers like Tris or glycine will compete with your protein for reaction with the NHS ester, effectively capping the reagent and preventing its conjugation to your protein of interest[8][9].
Compatible Buffers (Amine-Free) Incompatible Buffers (Contain Primary Amines) HEPES Tris (Tris-HCl) Phosphate-Buffered Saline (PBS) Glycine MOPS Ammonium Buffers Bicarbonate/Carbonate Self-Validation Check: To confirm your reagent is active, you can perform a simple control by reacting it with a high concentration of a primary amine-containing molecule (like Tris) and analyzing the reaction by mass spectrometry to see if the reagent has been modified.
Q2: My buffer is correct, but I still see no crosslinking. Could my UV irradiation be the problem?
A2: Yes, proper UV irradiation is crucial. Consider the "Three T's": Time, Type, and Temperature.
-
Type (Wavelength): Benzophenone activates optimally at a wavelength of ~350-365 nm [9]. Using a UV source with a different wavelength, such as 254 nm, is not recommended. Shorter wavelengths can cause significant damage to proteins and nucleic acids and may even lead to undesirable side reactions like polymer chain scission in some contexts[10][11].
-
Time (Duration & Dose): Insufficient irradiation time will lead to low crosslinking yields. Typical irradiation times range from 5 to 50 minutes[9]. However, over-irradiation can damage your sample and lead to aggregation[9]. It is highly recommended to perform a time-course experiment (e.g., 5, 15, 30, 45 minutes) to determine the optimal exposure time for your specific system.
-
Temperature & Distance: Perform the irradiation on ice to minimize heat-induced sample degradation. The distance from the UV lamp to the sample is also critical as light intensity decreases with distance. A distance of 5 cm is often recommended[9]. Ensure your samples are in a UV-transparent vessel (e.g., quartz cuvette or thin-walled PCR tubes) and that the solution is mixed or spread as a thin film to ensure uniform exposure[6][7].
Expert Tip: UV lamp intensity degrades over time. If you are using an older lamp, it may not be providing sufficient energy. Verify the lamp's output if possible.
Q3: I've optimized my UV conditions, but the crosslinking efficiency is still very low. What other factors could be limiting the reaction?
A3: Consider quenching agents, probe concentration, and environmental polarity.
-
Quenching Agents & Radical Scavengers: The excited triplet state of benzophenone is a diradical and can be "quenched" by other molecules in the solution, returning it to the ground state before it has a chance to react. Common lab reagents can act as quenchers.
-
Avoid Dithiothreitol (DTT): While often used to maintain a reducing environment, DTT can itself be a UV-inducible cross-linker and can interfere with the desired reaction[12]. If a reducing agent is necessary, consider using TCEP, which is more stable and less reactive in this context.
-
Amino Acids: Certain amino acid side chains, particularly tryptophan, can quench the benzophenone triplet state[13]. If your protein of interest is rich in tryptophan at the interaction interface, this could reduce efficiency.
-
Oxygen: Dissolved oxygen can be a quencher, though its effect is sometimes less pronounced in nanocrystalline or surface-bound systems[14][15]. For highly sensitive experiments, de-gassing the buffer may be beneficial.
-
-
Probe Concentration: The molar ratio of the crosslinker to the protein needs to be optimized empirically. A common starting point is a 10-50 fold molar excess of the crosslinker over the protein. Too little reagent will result in low labeling, while too much can lead to protein modification at multiple sites, potentially disrupting the interaction you are trying to study, or causing aggregation[9].
-
Environmental Polarity: The reactivity of benzophenone can decrease in highly polar (hydrophilic) environments[2]. While you are limited by the need for aqueous buffers in biological experiments, this is a factor to consider if your buffer contains high concentrations of certain salts or additives that significantly increase polarity.
Category 2: Non-Specific Crosslinking or Protein Aggregation
Sometimes the issue is not a lack of reaction, but too much of the wrong kind of reaction.
Q4: My gel shows a smear at high molecular weights, or my protein has precipitated after UV irradiation. What's happening?
A4: This is likely due to excessive crosslinking and/or protein damage, leading to aggregation.
The cause is often excessive UV exposure or too high a concentration of the crosslinking reagent[9].
-
Reduce UV Exposure: As mentioned in A2, perform a time-course experiment and use the minimum irradiation time that gives you a reasonable yield of the desired crosslinked product.
-
Titrate the Crosslinker: Perform a concentration-response experiment, testing a range of molar excess values for the benzophenone reagent. Start lower and work your way up. The goal is to find a concentration that favors the specific 1:1 crosslink over random, intermolecular crosslinking that leads to large aggregates.
Category 3: Verification and Analysis
Q5: How do I definitively confirm that I have a crosslinked product?
A5: The primary methods are SDS-PAGE, Western Blotting, and Mass Spectrometry.
-
SDS-PAGE: The most straightforward method. A successful crosslink between Protein A and Protein B will result in a new band on the gel with a molecular weight approximately equal to the sum of the individual proteins[16].
-
Western Blotting: If you have antibodies for one or both of your proteins of interest, you can use Western blotting to confirm the identity of the proteins in the higher molecular weight band.
-
Mass Spectrometry (MS): This is the gold standard for confirming crosslinks and identifying the exact sites of interaction. After in-gel digestion of the crosslinked band, the resulting peptides are analyzed by MS. Specialized software can then identify the "crosslinked peptides" (one peptide from each protein covalently linked by the reagent), pinpointing the interaction interface at the amino acid level[6][7][16][17].
Troubleshooting Logic Diagram
This diagram outlines a systematic approach to troubleshooting common benzophenone crosslinking issues.
Caption: A decision tree for troubleshooting failed crosslinking.
III. Protocol: A Self-Validating Example
This protocol for crosslinking Human Serum Albumin (HSA) with Sulfo-SBP includes necessary controls for self-validation.
Objective: To crosslink a purified protein (HSA) to itself as a model system to validate reagents and procedures.
Materials:
-
Human Serum Albumin (HSA), 10 mg/mL stock in PBS
-
Sulfo-SBP (4-(sulfosuccinimidylcarboxy)benzophenone)
-
Anhydrous DMSO
-
Crosslinking Buffer: 20 mM HEPES-OH, 20 mM NaCl, pH 7.8[7]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0
-
SDS-PAGE reagents
Procedure:
-
Prepare Fresh Reagent: Immediately before use, dissolve Sulfo-SBP in anhydrous DMSO to make a 10 mM stock solution.
-
Set up Reactions: In separate microcentrifuge tubes, prepare the following reactions on ice. This setup includes a crucial "no UV" control.
| Tube | HSA (to 0.75 mg/mL final) | Sulfo-SBP (to 1:1 w/w ratio) | Crosslinking Buffer |
| 1 | Yes | Yes | to final volume |
| 2 | Yes | Yes | to final volume |
| 3 | Yes | No (add DMSO only) | to final volume |
| 4 | No | Yes | to final volume |
-
Step 1: NHS-Ester Conjugation: Incubate all tubes for 30 minutes at room temperature to allow the Sulfo-NHS ester to react with the primary amines on HSA.
-
Step 2: UV Photo-activation:
-
Place tubes 1, 3, and 4 on ice, approximately 5 cm from a 365 nm UV lamp. Keep tube 2 in the dark on ice (this is your No UV Control ).
-
Remove the caps and irradiate for 25 minutes[7].
-
-
Quench Reaction (Optional): Add quenching solution to a final concentration of 50 mM to all tubes to react with any remaining NHS esters.
-
Analysis:
-
Add 4X SDS-PAGE loading buffer to each tube, boil for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris gel and run according to standard procedures[7].
-
Stain the gel with Coomassie blue.
-
Expected Results & Interpretation:
-
Lane 1 (Full Reaction): You should see a band for monomeric HSA and a new, higher molecular weight band corresponding to crosslinked HSA dimers (or higher-order oligomers). This indicates success.
-
Lane 2 (No UV Control): You should only see the band for monomeric HSA. The absence of the higher MW band proves that the crosslinking is UV-dependent.
-
Lane 3 (No Crosslinker Control): You should only see the band for monomeric HSA. This confirms the higher MW band is not an artifact of the protein or UV exposure alone.
-
Lane 4 (Crosslinker Only Control): This lane should be empty, confirming the crosslinker itself does not stain.
This self-validating setup allows you to pinpoint where a potential failure might have occurred. If Lane 1 looks like Lane 2, your UV activation failed. If all lanes with HSA look the same, your crosslinker may be inactive or the conjugation step failed.
IV. References
-
Belsom, A., Mudd, G., Giese, S., Auer, M., & Rappsilber, J. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5319–5324. [Link]
-
Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. PMC. [Link]
-
Rappsilber Laboratory. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Rappsilber Laboratory Website. [Link]
-
Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. PubMed. [Link]
-
Zhang, H., et al. (2025). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI Polymers. [Link]
-
Wang, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. PMC. [Link]
-
Wang, J., et al. (2000). New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. ResearchGate. [Link]
-
Veeramachaneni, R., et al. (2024). Proposed benzophenone photocrosslinking mechanisms. ResearchGate. [Link]
-
Christensen, S. K., et al. (2013). Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators. Macromolecules. [Link]
-
Criado, M., et al. (1986). Photointeraction of benzophenone triplet with lysozyme. PubMed. [Link]
-
Riga, E. K., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI Polymers. [Link]
-
Lau, Y. H., et al. (2016). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. PMC. [Link]
-
Ohta, T., et al. (2011). Effects of UV Crosslinking under High Temperature on the Refractive Indices and Aggregation Structures of Benzophenone-containing Polyimides. J-STAGE. [Link]
-
Kuttichira, A. J., & Kulkarni, S. S. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PMC. [Link]
-
Arumugam, S., & Pacheco, F. (2010). Photochemical reaction mechanisms and kinetics with molecular nanocrystals: surface quenching of triplet benzophenone nanocrystals. Wiley Online Library. [Link]
-
Hirata, Y., & Mataga, N. (1985). Benzophenones in the higher triplet excited states. PubMed. [Link]
-
Castello, R., et al. (2012). Benzophenone photosensitized DNA damage. PubMed. [Link]
-
Kuttichira, A. J., & Kulkarni, S. S. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. [Link]
-
Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone. Edinburgh Instruments. [Link]
-
Wang, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]
-
Kramer, K., et al. (2015). Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein-RNA Interactions. PubMed. [Link]
-
Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Semantic Scholar. [Link]
-
Kuttichira, A. J., & Kulkarni, S. S. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. ResearchGate. [Link]
-
Koryakin, B. V., et al. (1977). Benzophenone-sensitized photoreduction of metal ions and oxidation of alcohols to give molecular hydrogen. ResearchGate. [Link]
-
Cap-Sieg, I., et al. (2023). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]
-
Riga, E. K., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. ResearchGate. [Link]
Sources
- 1. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]
- 2. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels [mdpi.com]
- 12. Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein-RNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photointeraction of benzophenone triplet with lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. edinst.com [edinst.com]
- 16. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Photoinitiation Efficiency with Benzophenones
Welcome to the technical support center for benzophenone-based photoinitiation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during photopolymerization experiments. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format to enhance the efficiency and outcomes of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to provide a solid grounding in benzophenone photochemistry.
Q1: What is benzophenone and how does it function as a photoinitiator?
A: Benzophenone (BP) is an organic compound widely used as a photoinitiator in applications like UV curing for coatings, inks, and adhesives.[1][2][3] It belongs to the class of "Type II" photoinitiators, which means it requires a co-initiator or synergist to efficiently generate the free radicals necessary for polymerization.[4][5] The process is based on a bimolecular reaction.[5]
Upon absorbing UV light, the benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁), and then rapidly undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state (T₁). This excited triplet state is the key reactive species. It does not cleave on its own but instead abstracts a hydrogen atom from a donor molecule (the co-initiator). This hydrogen abstraction event generates two radicals: a benzophenone ketyl radical and a radical on the co-initiator. The radical derived from the co-initiator is typically the primary species that initiates the polymerization of monomers like acrylates.[4][6]
Q2: Why is a co-initiator necessary when using benzophenone?
A: Benzophenone's mechanism relies on hydrogen abstraction to create initiating radicals.[7] While it can abstract hydrogen from monomers or solvents, this process is often inefficient. A dedicated co-initiator, also known as a hydrogen donor, is added to the formulation to provide a readily available source of labile hydrogen atoms.[4]
Commonly used co-initiators are tertiary amines (e.g., ethyl-4-dimethylaminobenzoate - EDB, triethanolamine - TEOA), ethers, and thiols.[2][5][6] These molecules have C-H or S-H bonds that are weaker and more susceptible to abstraction by the excited benzophenone triplet. This greatly increases the quantum yield of radical generation, leading to a faster and more efficient polymerization process. The alkylamino radicals formed from amine synergists are particularly effective at initiating polymerization.[5]
Q3: What is the optimal UV wavelength for exciting benzophenone?
A: Standard benzophenone has a strong UV absorption peak in the UV-C region, around 254 nm.[8] It also possesses a weaker absorption band in the UV-A region, approximately between 330-360 nm.[9] While the UV-C peak is stronger, many commercial UV curing systems utilize mercury lamps that have strong emission lines at 365 nm, which is sufficient to excite benzophenone.
It is critical to match the emission spectrum of your UV lamp to the absorption spectrum of the benzophenone derivative you are using. Substituted benzophenones can have shifted absorption maxima.[10][11][12] For example, adding electron-donating groups can shift the absorption to longer wavelengths, making them suitable for use with LED lamps that emit at 365 nm, 395 nm, or even 405 nm.[11][13]
Part 2: Troubleshooting Guide for Common Issues
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: My formulation is curing very slowly or incompletely.
Slow or incomplete polymerization is the most common issue and can stem from several factors. Follow this diagnostic workflow to identify the root cause.
-
Explanation: Efficient photoinitiation requires that the photoinitiator absorbs the light emitted by the UV source. Benzophenone's strongest absorption is in the UV-C range (~254 nm), but it can be activated by higher wavelengths.[8] If your lamp (e.g., a 395 nm LED) emits light outside the absorption range of your specific benzophenone derivative, excitation will be minimal, and curing will fail.
-
Solution:
-
Verify Spectra: Obtain the UV-Vis absorption spectrum for your benzophenone derivative and the emission spectrum for your UV lamp.
-
Select Appropriate Initiator: Choose a benzophenone derivative with an absorption profile that overlaps significantly with your lamp's output. Derivatives with electron-donating groups often have red-shifted absorptions suitable for longer wavelength LEDs.[12]
-
| Benzophenone Derivative | Typical λmax (nm) | Suitable Light Source |
| Benzophenone (BP) | ~254 nm, ~345 nm | Mercury Lamp, Deep UV LED |
| 4-Methylbenzophenone (MBP) | ~259 nm | Mercury Lamp, Deep UV LED |
| 2-Hydroxy-4-methoxy-BP | ~288 nm, ~325 nm | Mercury Lamp |
| Dodecyl-benzophenone (DBP) | ~345 nm | Mercury Lamp, 365 nm LED |
| Benzophenone-triphenylamine | >400 nm | 405 nm LED |
This table provides representative data; always consult the technical data sheet for your specific compound.
-
Explanation: Molecular oxygen is a potent inhibitor of free-radical polymerization.[14] It can quench the excited triplet state of the photoinitiator before it can react with the co-initiator. Additionally, oxygen can scavenge the carbon-centered radicals that propagate the polymer chain, forming unreactive peroxyl radicals.[14] This effect is most pronounced at the surface of the coating, often resulting in a tacky or uncured top layer.[14]
-
Solutions:
-
Inerting: The most effective method is to eliminate oxygen by purging the curing chamber with an inert gas like nitrogen (N₂) or argon (Ar).[14]
-
Increase Initiator Concentration: A higher concentration of photoinitiator generates more radicals, which helps consume dissolved oxygen more quickly, reducing the inhibition period.[15]
-
Use Amine Co-initiators: Tertiary amines not only act as hydrogen donors but also help mitigate oxygen inhibition. The alkylamino radical can react with oxygen, and some amines can reduce peroxyl radicals to regenerate propagating radicals.[13]
-
Increase Light Intensity: Higher intensity light generates radicals at a faster rate, which can overwhelm the inhibitory effect of oxygen diffusing into the sample.[15]
-
-
Place your sample in an enclosed chamber with a transparent window (e.g., quartz or UV-transparent acrylic).
-
Equip the chamber with an inlet and an outlet port.
-
Connect a regulated source of dry nitrogen gas to the inlet.
-
Begin purging the chamber with a gentle flow of nitrogen for 2-5 minutes prior to UV exposure to displace the oxygen.
-
Maintain the nitrogen flow throughout the duration of the UV curing process.
-
Explanation: The efficiency of hydrogen abstraction depends on the co-initiator's structure. If the co-initiator concentration is too low, or if it is not an effective hydrogen donor, the rate of radical generation will be insufficient.
-
Solutions:
-
Optimize Concentration: The typical ratio of Benzophenone:Amine is often around 1:2 by weight, but this should be optimized for your specific system. Start with a concentration of 0.5-5 wt% for the photoinitiator.[16]
-
Select a More Reactive Co-initiator: Tertiary amines are generally excellent hydrogen donors. Thiols are also highly effective and can participate in "thiol-ene" click reactions, further boosting cure speed.
-
Problem 2: The cured polymer is yellow.
-
Explanation: Yellowing in cured materials is often caused by the photoinitiator itself or its photodecomposition byproducts.[17][18] Unreacted benzophenone and the benzophenone ketyl radical can absorb visible light, imparting a yellow tint. Certain reaction byproducts, especially those formed in the presence of air, can also be highly colored.[19][20]
-
Solutions:
-
Optimize Concentration: Use the minimum amount of photoinitiator required to achieve a full cure. Excess initiator will remain in the polymer and contribute to yellowing.[21]
-
Use Non-Yellowing Derivatives: Polymeric or functionalized benzophenones are designed to have lower mobility and migration, which can reduce surface yellowing.[17][22] Some derivatives are also inherently less prone to forming colored byproducts.
-
Ensure Full Cure: Incomplete curing can leave a higher concentration of unreacted initiator. Ensure your curing parameters (light intensity, exposure time) are sufficient.
-
Incorporate UV Stabilizers: For applications requiring long-term color stability, adding a UV absorber or a Hindered Amine Light Stabilizer (HALS) to the formulation can help, though this may compete for UV light with the photoinitiator.[21]
-
Part 3: Advanced Optimization & Protocols
Q4: How do I quantitatively measure the curing efficiency?
A: Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization.[12] It measures the disappearance of a specific chemical bond in the monomer (e.g., the acrylate C=C double bond) as it is converted into a single bond in the polymer backbone.
-
Instrumentation: An FTIR spectrometer equipped with a UV light guide and a mercury lamp or LED source.[12]
-
Sample Preparation: A drop of the liquid formulation is placed between two transparent polypropylene films or KBr plates to create a thin film of a known, consistent thickness.
-
Data Acquisition:
-
An initial IR spectrum is taken before UV exposure (t=0).[12]
-
The UV source is turned on to initiate curing.
-
Spectra are recorded continuously at fixed intervals (e.g., every 1-2 seconds).
-
-
Analysis: Monitor the peak area of the acrylate C=C bond, typically found around 1637 cm⁻¹. The degree of conversion is calculated as:
-
Conversion (%) = [ (A₀ - Aₜ) / A₀ ] x 100
-
Where A₀ is the initial peak area and Aₜ is the peak area at time t.[12]
-
By plotting conversion versus time, you can directly compare the polymerization rate and final conversion achieved with different formulations, allowing for systematic optimization of initiator and co-initiator concentrations.
References
- SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator. (n.d.). Sino-Active Chemical.
- UV Curing: Part Three; Free Radical Photoinitiators. (2016, January 25). Polymer Innovation Blog.
- Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. (2007). The Journal of Physical Chemistry A.
- Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. (2015). New Journal of Chemistry.
- UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2018). ResearchGate.
- Benzophenone | CAS: 119-61-9 | BP Flake. (n.d.). Cheermove Chemical.
- UV Curing: Part 2; A Tour of the UV Spectrum. (2016, January 18). Polymer Innovation Blog.
- Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. (2011). Chemical Research in Chinese Universities.
- Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. (2017). Polymer Chemistry.
- Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2012). ResearchGate.
- UV absorption spectrum of benzophenone in ethanol and cyclohexane. (n.d.). ResearchGate.
- Photoexcited states of UV absorbers, benzophenone derivatives. (2014). Photochemistry and Photobiology.
- Trithianes as Coinitiators in Benzophenone-Induced Photopolymerizations. (1999). Macromolecules.
- Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020). ACS Omega.
- Norrish Type 2/ II Photoinitiator. (n.d.). Tintoll.
- New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2021). Materials Chemistry Frontiers.
- The Mechanism Study on Overcoming Oxygen Inhibition of Polyether Type Multifunctional Acrylate. (1994). IAEA-INIS.
- Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system. (2015). ResearchGate.
- The Impact of Oxygen on Photopolymerization Kinetics. (2004). RadTech.
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2024). ACS Applied Materials & Interfaces.
- Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). MDPI.
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2024). White Rose Research Online.
- An Overview of Oxygen Inhibition in Photocuring. (n.d.). RadTech.
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2024). PMC - NIH.
- Experimental Comparison of Various Anti-Oxygen Inhibition Strategies in LED Curing. (2014). RadTech.
- Impact of oxygen on photopolymerization kinetics and polymer structure. (2005). ResearchGate.
- Boosting the cure of phosphine oxide photoinitiators. Sensitisation or Synergy?. (n.d.). RadTech.
- Copolymerizable benzophenone photoinitiators. (1999). Google Patents.
- Synthesis and application of novel benzophenone photoinitiators. (2023). ResearchGate.
- Can We Stop the Photosensitive Resin / Photopolymer from Yellowing?. (2019, December 6). FacFox.
- Benzophenone derivatives used as photoinitiators in coating compositions. (2020). Google Patents.
- Chemical structures of the photoinitiators and amine synergist. (n.d.). ResearchGate.
Sources
- 1. cheermove.com [cheermove.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. researchgate.net [researchgate.net]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. radtech.org [radtech.org]
- 14. radtech.org [radtech.org]
- 15. researchgate.net [researchgate.net]
- 16. SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator [sinocurechem.com]
- 17. researchgate.net [researchgate.net]
- 18. facfox.com [facfox.com]
- 19. Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Avoiding byproducts in reactions with 4,4'-Bis(trimethylacetoxy)benzophenone
A Guide to Minimizing Byproduct Formation in Synthesis and Deprotection
Welcome to the technical support center for 4,4'-Bis(trimethylacetoxy)benzophenone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. As a protected form of 4,4'-dihydroxybenzophenone, a key precursor in pharmaceuticals and polymer science, its purity and reactivity are paramount.[1][2][3] This document, structured in a question-and-answer format, provides in-depth troubleshooting advice to help you navigate common challenges and minimize byproduct formation during your experiments.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Incomplete Deprotection and Residual Intermediates
Question: My hydrolysis reaction to produce 4,4'-dihydroxybenzophenone is sluggish and incomplete. I'm observing significant amounts of starting material and a mono-pivaloyl intermediate in my crude product. How can I achieve complete deprotection?
Answer: This is a common challenge stemming from the significant steric hindrance of the tertiary butyl groups on the pivaloyl esters, which makes them resistant to hydrolysis compared to simpler esters like acetates or benzoates.[4][5] Driving this reaction to completion requires carefully selected, often forceful, conditions.
Root Cause Analysis: The bulky pivaloyl (trimethylacetyl) group sterically shields the carbonyl carbon from nucleophilic attack by hydroxide or water. Incomplete reaction leads to a mixture of the starting material, the mono-hydrolyzed intermediate (4-hydroxy-4'-(trimethylacetoxy)benzophenone), and the desired 4,4'-dihydroxybenzophenone.
Troubleshooting & Optimization:
-
Strengthen Basic Hydrolysis Conditions: Standard saponification with NaOH or KOH in methanol may be too mild. Consider increasing the temperature to reflux or using a stronger base/solvent system. t-Butoxide in a suitable solvent can be effective, though it also presents steric challenges.[5]
-
Employ Acid-Catalyzed Hydrolysis: Strong acids can effectively protonate the carbonyl oxygen, rendering it more electrophilic. However, this approach carries a high risk of inducing the undesired Fries rearrangement (see Issue 2). If pursuing this route, use strong protic acids like methanesulfonic acid and carefully control the temperature.[6]
-
Consider Reductive Cleavage: For substrates sensitive to harsh acidic or basic conditions, reductive cleavage offers an alternative. Reagents like Lithium Aluminum Hydride (LAH) in an anhydrous solvent (e.g., THF) can effectively remove pivaloyl groups.[5] However, this will also reduce the benzophenone's ketone carbonyl unless it is protected. A more selective method involves using lithium powder with a catalytic amount of naphthalene.[7]
-
Non-Hydrolytic Cleavage: A specialized method involves using aromatic thiols (e.g., thiophenol) with a catalytic amount of potassium carbonate in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[8] This method is virtually neutral and can be highly selective.
Step-by-Step Protocol (Example: Enhanced Basic Hydrolysis):
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like a 1:1 mixture of THF and Methanol.
-
Reagent Addition: Add a 5-10 molar excess of 50% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours (4-24h) to reach completion.
-
Workup: After cooling to room temperature, carefully neutralize the mixture with concentrated HCl until the pH is acidic (~pH 2-3). The product will precipitate.
-
Purification: Filter the solid precipitate, wash thoroughly with deionized water to remove salts, and dry under vacuum. The crude product can then be purified by recrystallization (see Issue 3).
Issue 2: Formation of Isomeric Byproducts (Fries Rearrangement)
Question: During an acid-catalyzed deprotection attempt, I isolated my desired 4,4'-dihydroxybenzophenone, but also several unexpected byproducts with similar masses. What are these impurities and how can I prevent their formation?
Answer: The byproducts you are observing are almost certainly the result of an acid-catalyzed Fries Rearrangement . This is a classic rearrangement reaction of phenolic esters, where the acyl group (in this case, the pivaloyl group) migrates from the phenolic oxygen to a carbon on the aromatic ring.[6][9]
Mechanistic Insight: Under Lewis or Brønsted acid catalysis, an acylium ion intermediate is formed. This electrophile can then attack the activated aromatic ring either ortho or para to the hydroxyl group in an intramolecular electrophilic aromatic substitution.[6] Since the para position is already occupied by the benzophenone bridge, migration occurs at the ortho positions, leading to isomers of (trimethylacetyl)-4,4'-dihydroxybenzophenone.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Acylium Ion\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Ortho [label="Ortho-Fries Product\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desired_Product [label="4,4'-Dihydroxybenzophenone\n(via Hydrolysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Lewis/Brønsted Acid\n(e.g., AlCl₃, H⁺)", color="#4285F4"]; Intermediate -> Product_Ortho [label="Intramolecular\nRearrangement", color="#EA4335"]; Start -> Desired_Product [label="H₂O / OH⁻\n(Desired Path)", color="#34A853"];
// Invisible nodes for layout {rank=same; Start; Desired_Product} }
Caption: Fries rearrangement as a competing side reaction.
Troubleshooting & Prevention:
The key to avoiding the Fries rearrangement is to avoid the conditions that promote it, namely the use of strong Lewis acids (like AlCl₃, BF₃) or strong Brønsted acids at elevated temperatures.[6][10]
-
Prioritize Basic Hydrolysis: The most effective way to prevent this side reaction is to use basic conditions (e.g., NaOH/MeOH) for deprotection, as this pathway does not involve the formation of an acylium ion.
-
Temperature Control: If an acid catalyst must be used, lower reaction temperatures will generally suppress the rearrangement. The Fries rearrangement often has a higher activation energy than simple hydrolysis. Low temperatures favor kinetic control, which may favor hydrolysis over rearrangement.[6][11]
-
Solvent Choice: Non-polar solvents tend to favor the ortho-Fries product, while increasing solvent polarity can favor the para-product.[6] While not directly applicable here (as the para position is blocked), solvent choice can still influence the overall reaction rate and byproduct profile.
| Parameter | To Minimize Fries Rearrangement | To Promote Fries Rearrangement | Rationale |
| Catalyst | Base (NaOH, KOH) or mild acid | Strong Lewis Acid (AlCl₃, TiCl₄) or Brønsted Acid (HF, MeSO₃H)[10] | Strong acids are required to generate the acylium ion intermediate necessary for the rearrangement.[6] |
| Temperature | Low Temperature | High Temperature | Higher temperatures provide the activation energy needed for the intramolecular rearrangement to occur.[11] |
| Solvent | Polar Solvents | Non-polar Solvents | Solvent polarity can influence the stability of intermediates and transition states.[6] |
Issue 3: Product Discoloration and Purification
Question: My final, isolated 4,4'-dihydroxybenzophenone is off-white or yellowish-brown, not pure white. What is the source of this color and what is the best purification protocol?
Answer: Discoloration in the final product typically indicates the presence of minor, highly conjugated impurities or degradation products.
Potential Sources of Color:
-
Ortho-Isomers: Residual ortho-isomers from the initial synthesis of the benzophenone scaffold (e.g., 2,4'-dihydroxybenzophenone) can be carried through the reaction sequence.[12]
-
Oxidation Products: Phenols are susceptible to air oxidation, especially under basic conditions at high temperatures, which can form highly colored quinone-type species.
-
Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of small amounts of polymeric byproducts.[12]
Purification Protocol: Recrystallization
Recrystallization is highly effective for removing these types of impurities. An ethanol-water mixture is a well-documented and effective solvent system.[12][13]
Step-by-Step Recrystallization:
-
Dissolution: Place the crude, discolored 4,4'-dihydroxybenzophenone in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount (1-2% by weight) of activated carbon to the hot solution. Swirl for a few minutes to allow the carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: To the hot, clear filtrate, slowly add hot deionized water (a common ratio is 1:4 ethanol:water by volume) until the solution becomes faintly cloudy (the cloud point).[13] Add a few drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature.
-
Cooling: For maximum yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Isolation: Collect the pure, white crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry thoroughly under vacuum. The melting point should be sharp, around 213–215 °C.[1][13]
Issue 4: Analytical Characterization of Byproducts
Question: What analytical methods are best for identifying and quantifying the purity of my 4,4'-dihydroxybenzophenone and detecting the byproducts mentioned?
Answer: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.
// Nodes Sample [label="Crude Reaction Mixture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC\n(Purity & Quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS\n(Impurity ID by Mass)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="¹H & ¹³C NMR\n(Structural Elucidation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purified [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> HPLC [label="Separation"]; HPLC -> LCMS [label="Hyphenation"]; Sample -> NMR [label="Analysis"]; HPLC -> Purified [label="via Prep-HPLC or guiding\nrecrystallization"]; }
Caption: A typical analytical workflow for reaction monitoring.
Recommended Techniques:
| Technique | Application & Insights | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | The primary tool for assessing purity and quantifying the starting material, product, and byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typical. | Excellent for separating isomers (e.g., Fries products). Highly sensitive and quantitative.[14] | Requires reference standards for absolute quantification of each impurity. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Used to identify unknown peaks from the HPLC chromatogram. Provides the molecular weight of each component, confirming the identity of mono-deprotected intermediates or Fries rearrangement products. | Provides definitive molecular weight data for impurity identification.[15] | Isomers will have the same mass and cannot be distinguished by MS alone; separation depends on the LC component. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirms the structure of the final product and can identify major impurities. The disappearance of the pivaloyl signal (~1.3 ppm) and the appearance of the phenolic -OH signal (~10.3 ppm in DMSO-d6) confirms deprotection.[16] Fries products would show a more complex aromatic splitting pattern. | Provides unambiguous structural information. | Less sensitive than HPLC for detecting trace impurities. Can be difficult to interpret complex mixtures. |
By implementing these troubleshooting strategies and analytical controls, researchers can effectively minimize byproduct formation, leading to higher yields and purer samples of 4,4'-dihydroxybenzophenone for use in further applications.
References
- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2020).
- 4,4'-Dihydroxybenzophenone synthesis. ChemicalBook.
- 4,4'-Dihydroxybenzophenone. Wikipedia.
- Technical Support Center: Synthesis of 4,4'-Dihydroxybenzophenone. Benchchem.
- Fries rearrangement. Wikipedia.
- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. (2024). Advanced Journal of Chemistry, Section A.
- Fries Rearrangement. Alfa Chemistry.
- Application Note: 4,4'-Dihydroxybenzophenone as a Versatile Precursor in Pharmaceutical Synthesis. Benchchem.
- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2020).
- A Comparative Guide to the Quantification of 4,4'-Dihydroxybenzophenone: Cross-Validation of Analytical Techniques. Benchchem.
- 4,4'-Dihydroxybenzophenone. Chem-Impex.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Sciforum.
- Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. (1999). Journal of Organic Chemistry.
- Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides?. (2013).
- Synthesis method of 4, 4'-dihydroxy benzophenone. (2013).
- Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. (2025).
- Analytical Strategies for Monitoring Residual Impurities. (2011).
Sources
- 1. 4,4'-Dihydroxybenzophenone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 11. ajchem-a.com [ajchem-a.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. 4,4'-Dihydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing UV Wavelength for 4,4'-Bis(trimethylacetoxy)benzophenone Activation
Welcome to the technical support guide for 4,4'-Bis(trimethylacetoxy)benzophenone. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this photoactivatable compound. Here you will find answers to frequently asked questions, detailed experimental protocols, and robust troubleshooting advice to ensure the success and reproducibility of your experiments.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and photochemical behavior of this compound.
Q1: What is the underlying mechanism of UV activation for this compound?
A1: The activation of this compound, like other benzophenone derivatives, is governed by fundamental photochemical principles. The process begins with the absorption of a photon of UV light, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[1] Benzophenones are known for their exceptionally high efficiency in undergoing a process called intersystem crossing (ISC), where the molecule rapidly transitions from the short-lived S₁ state to a more stable, longer-lived excited triplet state (T₁).[1][2]
This T₁ state is the key reactive intermediate. It possesses a diradical-like character, particularly at the carbonyl oxygen, making it a powerful agent for abstracting hydrogen atoms from nearby molecules (often referred to as a substrate or a C-H bond donor).[1] This hydrogen abstraction event generates two new radical species: a ketyl radical on the benzophenone and a substrate radical. These radicals can then proceed to react further, typically by coupling to form a new carbon-carbon bond. This entire process is what is leveraged in applications like photo-crosslinking, surface grafting, and initiating polymerization.
Caption: Photochemical activation pathway of this compound.
Q2: What is the optimal UV wavelength for activating this compound?
A2: The optimal wavelength for photoactivation corresponds to the compound's maximum UV absorbance (λmax) for the relevant electronic transition. For the parent benzophenone molecule, there are two primary absorption bands: a strong one around 250 nm (π-π* transition) and a weaker, broader one in the 330-360 nm range (n-π* transition).[3][4] It is the excitation of this longer-wavelength n-π* band that is responsible for the hydrogen abstraction chemistry.[5][6]
For this compound, the ester groups attached at the para positions act as electron-releasing substituents. This substitution is known to cause a bathochromic (red) shift in the λmax of the n-π* transition. Studies on similar ester-substituted hydroxybenzophenones show a shift in the primary absorption band to the 295 nm range, with the reactive n-π* band also shifting to longer wavelengths.[2] Therefore, the optimal activation wavelength for this compound is expected to be in the UVA range, likely between 350 nm and 380 nm .
Since the exact λmax can be solvent-dependent, it is best practice to experimentally determine the optimal wavelength. This can be done by measuring the UV-Vis absorption spectrum of the compound in the solvent system used for your experiment. Irradiating at or near the λmax of the longest wavelength absorption band will provide the most efficient activation.
Q3: My UV lamp is fixed at 365 nm. Is this wavelength suitable?
A3: Yes, a UV lamp with a peak emission at 365 nm is a very common and highly suitable choice for activating most benzophenone derivatives, including this compound. This wavelength falls squarely within the expected n-π* absorption band required to generate the reactive triplet state.[3][4] While it may not be the absolute λmax for this specific molecule, the absorption band is typically broad enough that irradiation at 365 nm will be highly effective. The key to success will be optimizing the irradiation time and intensity (dose) rather than minor adjustments to the wavelength.
Section 2: Experimental Design & Optimization
Successful photochemical experiments rely on careful planning and optimization. This section provides detailed protocols for determining the ideal experimental conditions.
Protocol 1: Determining Optimal UV Dose
The total energy delivered to the sample (UV dose) is a critical parameter. Insufficient energy leads to low yield, while excessive energy can cause degradation of the sample or product. The optimal dose is a function of UV intensity and exposure time.
Objective: To find the shortest irradiation time that maximizes product formation while minimizing degradation.
Methodology:
-
Prepare Identical Samples: Prepare a series of identical reaction mixtures containing this compound and the substrate in your chosen buffer or solvent system.
-
Set Up UV Source: Position the UV lamp at a fixed and reproducible distance from the samples. A distance of 5 cm is often a good starting point.
-
Time-Course Irradiation: Expose each sample to UV light for a different duration (e.g., 0, 2, 5, 10, 15, 30, and 45 minutes). Ensure consistent mixing or stirring during irradiation if applicable.
-
Quench and Analyze: After irradiation, stop the reaction (e.g., by adding a radical scavenger or removing the sample from the light path) and analyze the outcome. The analytical method will depend on your specific experiment (e.g., SDS-PAGE for protein crosslinking, HPLC or GC-MS for small molecule synthesis).
-
Plot and Determine Optimum: Quantify the amount of desired product and any degradation byproducts. Plot the product yield against the irradiation time. The optimal time is typically the point at which the yield plateaus before significant degradation is observed.
Caption: Experimental workflow for determining the optimal UV irradiation time.
Data Summary: Recommended Starting Conditions
The following table provides recommended starting parameters for your experiments. These should be optimized for each specific application.
| Parameter | Recommended Starting Point | Key Considerations |
| UV Wavelength | 350 - 380 nm (365 nm is ideal) | Match to the n-π* absorption band of the benzophenone. |
| UV Irradiation Time | 5 - 50 minutes | Must be determined empirically via a time-course experiment. |
| Lamp Distance | 5 cm | Keep constant; shorter distance increases intensity. |
| Probe Concentration | 10-100 molar excess over substrate | Titrate to find the lowest effective concentration to minimize non-specific reactions. |
| Solvent/Buffer | HEPES, Phosphate, Acetonitrile | AVOID primary amines (e.g., Tris) and other quenching agents. |
| Temperature | Room Temperature or On Ice | Perform on ice to minimize thermal degradation if working with sensitive biomolecules. |
| Deoxygenation | Purge with N₂ or Ar (Optional) | Oxygen can quench the triplet state; deoxygenation can improve yield in some systems.[1] |
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses common problems in a question-and-answer format.
Q4: I am seeing very low or no product yield. What are the likely causes?
A4: Low product yield is a common issue with several potential causes:
-
Insufficient UV Dose: The most frequent cause is an inadequate amount of UV energy reaching the sample.
-
Solution: Increase the irradiation time or decrease the distance between the lamp and the sample. Crucially, verify the output of your UV lamp, as bulb intensity degrades over time.
-
-
Suboptimal Probe Concentration: The concentration of this compound may be too low for an efficient reaction.
-
Solution: Increase the molar excess of the probe relative to your substrate. This often requires empirical optimization.
-
-
Incompatible Buffer Components: Your buffer system may be interfering with the reaction. Primary amines, such as Tris, are known to quench the excited benzophenone, preventing it from reacting with the target substrate.
-
Solution: Switch to a non-interfering buffer system like HEPES or phosphate buffers (PBS).
-
-
Presence of Quenchers: Other molecules in your sample, such as azide or radical scavengers (e.g., DTT, β-mercaptoethanol), can deactivate the excited triplet state.
-
Solution: Remove potential scavengers through dialysis, desalting columns, or buffer exchange.
-
Q5: My protein sample is aggregating or precipitating after UV irradiation. How can I prevent this?
A5: Aggregation is typically a sign of sample damage, often caused by excessive UV exposure or non-specific crosslinking.
-
Excessive UV Exposure: Over-irradiation can lead to significant damage to biomolecules, causing them to unfold and aggregate.
-
Solution: Reduce the UV irradiation time or the UV intensity (by increasing the lamp distance). Refer to your time-course experiment (Protocol 1) to select the shortest time that gives a sufficient yield.
-
-
High Probe Concentration: Too much photo-probe can lead to excessive and non-specific crosslinking, resulting in insoluble aggregates.
-
Solution: Perform a concentration titration to find the lowest effective concentration of this compound that produces the desired result.
-
Q6: My results are inconsistent between experiments. What factors should I check for reproducibility?
A6: Reproducibility in photochemical experiments hinges on precise control over the experimental setup.
-
UV Source Variability: The most common source of inconsistency is the UV lamp.
-
Solution: Always use the same UV lamp and ensure the distance to the sample is identical for every experiment. Warm up the lamp for 10-15 minutes before use to ensure a stable output. Regularly check the lamp's intensity with a UV meter.
-
-
Sample Geometry: The shape of the reaction vessel and the volume of the solution can affect light penetration.
-
Solution: Use the same type of reaction vessel (e.g., quartz cuvette, specific type of microplate) for all experiments. Ensure the sample volume is consistent.
-
-
Solution Preparation: Ensure that all solutions are prepared fresh, especially if any components are sensitive to light or oxidation.
-
Solution: Prepare stock solutions of the photo-probe in a suitable organic solvent (like DMSO or DMF) and store them protected from light. Prepare final reaction mixtures immediately before use.
-
References
- BenchChem. (2025).
- BenchChem. (2025). The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones.
- Zhang, et al. (2023).
- ResearchGate. (n.d.). UV absorption spectra of products 3 a–3 e with BP(A), 3 f–3 j with.... [Link]
- ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively (Ref.[3]). [Link]
- Shah, A. & Neckers, D.C. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4). [Link]
- Singh, S., & Singh, R. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. [Link]
Sources
Technical Support Center: Solvent Effects on the Reactivity of 4,4'-Bis(trimethylacetoxy)benzophenone
Welcome to the technical support center for 4,4'-Bis(trimethylacetoxy)benzophenone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile molecule in their synthetic workflows. As a bifunctional compound featuring a photoreactive benzophenone core and two sterically hindered pivaloate ester groups, its reactivity is profoundly influenced by the choice of solvent. This document provides in-depth, field-proven insights into navigating these effects, structured in a practical question-and-answer format to address specific challenges you may encounter.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental properties of the molecule and the theoretical underpinnings of solvent effects in its reactions.
Question: What are the key reactive sites on this compound and their general reactivity?
Answer: this compound, also known as [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate[1], has two primary centers of reactivity:
-
The Benzophenone Carbonyl Group: The ketone functional group is the molecule's chromophore. Upon absorption of UV light, it can undergo an n→π* transition to an excited singlet state, which rapidly converts to a more stable triplet state via intersystem crossing. This triplet state is a powerful hydrogen abstractor, making the molecule useful as a photoinitiator or for cross-linking applications.[2][3][4]
-
The Pivaloate Ester Groups: These two ester groups are susceptible to nucleophilic acyl substitution, most commonly hydrolysis (saponification) under basic conditions to yield the corresponding 4,4'-dihydroxybenzophenone.[5] However, the bulky tert-butyl groups (pivaloyl groups) provide significant steric hindrance, making these esters more resistant to hydrolysis than simpler esters like acetates or benzoates.[6][7]
Question: Why is solvent selection so critical for reactions involving this molecule?
Answer: Solvent choice is paramount because it directly influences reaction rates and mechanisms by altering the energy of the reactants, transition states, and products.[8][9] For this compound, the key solvent properties to consider are:
-
Polarity and Dielectric Constant: Polar solvents are essential for stabilizing charged intermediates and transition states, which are common in ester hydrolysis. According to the Hughes-Ingold rules, reactions that generate more charge in the transition state (relative to the ground state) are accelerated by polar solvents.[8]
-
Proticity (Hydrogen Bonding Capability):
-
Protic Solvents (e.g., water, ethanol) can act as hydrogen bond donors. They can stabilize anions (like a hydroxide nucleophile) but also solvate them, which can sometimes reduce their nucleophilicity. They are excellent for stabilizing charged species.[9]
-
Aprotic Solvents (e.g., DMSO, DMF, THF) cannot donate hydrogen bonds. Polar aprotic solvents are particularly effective at accelerating reactions with anionic nucleophiles because they solvate the accompanying cation but leave the anion "bare" and highly reactive.[9]
-
-
Hydrogen Atom Donor Ability: For photochemical applications, the ability of the solvent to donate a hydrogen atom (e.g., isopropanol) is crucial for the hydrogen abstraction reaction initiated by the excited benzophenone core.[10][11]
Part 2: Troubleshooting Experimental Challenges
This section is formatted as a troubleshooting guide to address specific problems encountered during experimentation.
Issue 1: My ester hydrolysis (saponification) is slow or incomplete.
Question: I am attempting to hydrolyze the pivaloate esters to get 4,4'-dihydroxybenzophenone using NaOH or KOH, but the reaction is extremely slow or stalls completely. I've tried running it in pure THF. What's wrong?
Answer: This is a classic solvent-related issue stemming from both reaction mechanism requirements and solubility. The saponification of an ester is a bimolecular reaction involving a negatively charged nucleophile (HO⁻).
Causality:
-
Poor Nucleophile Solvation: While THF (a polar aprotic solvent) is good for dissolving the starting material, it cannot effectively solvate the hydroxide ions from NaOH or KOH, leading to low reagent concentration in the organic phase.
-
Transition State Stabilization: The reaction proceeds through a negatively charged tetrahedral intermediate. A polar, and preferably protic, co-solvent is needed to stabilize this intermediate and lower the activation energy.
Solution Workflow:
-
Introduce a Protic Co-solvent: The most effective solution is to use a mixed solvent system. A combination of a polar aprotic solvent (to dissolve the starting material) and a polar protic solvent (to dissolve the base and stabilize the transition state) is ideal.
-
Recommended Systems: THF/Water, Dioxane/Water, or Ethanol/Water mixtures are excellent choices. A ratio of 2:1 to 5:1 organic solvent to water is a good starting point.
-
-
Increase Temperature: Due to the steric hindrance of the pivaloate groups, elevated temperatures (reflux) are often necessary to achieve a reasonable reaction rate.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The product, 4,4'-dihydroxybenzophenone, is significantly more polar and will have a much lower Rf value.
Troubleshooting Workflow: Low Reactivity
Caption: Workflow for troubleshooting slow ester hydrolysis.
Issue 2: I'm getting side products or my yield is low after workup.
Question: My reaction appears to work by TLC, but after acidic workup, my final yield is low and I see multiple spots. Could the solvent be causing side reactions or workup issues?
Answer: Yes, the solvent can influence both the reaction pathway and the efficiency of your purification.
Causality:
-
Incomplete Hydrolysis: If only one of the two pivaloate groups reacts, you will have the mono-hydrolyzed product, which can complicate purification. This is often a result of insufficient reaction time, temperature, or base.
-
Product Solubility: The product, 4,4'-dihydroxybenzophenone, is a phenol. In the basic reaction mixture, it exists as the deprotonated, water-soluble disodium phenoxide salt. If you attempt to extract the product from the basic solution with a nonpolar organic solvent before neutralization, it will remain in the aqueous layer, leading to catastrophic yield loss.[12]
Solution Workflow:
-
Ensure Complete Reaction: Before workup, take a TLC of the reaction mixture. You should see a clean conversion from the starting material (high Rf) to a baseline spot (the phenoxide salt). If you see intermediate spots, allow the reaction to proceed longer or add more base/heat.
-
Proper Acidification: After the reaction is complete, cool the mixture to room temperature (or 0 °C in an ice bath). Slowly and carefully add acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3, check with pH paper). The water-soluble phenoxide salt will be protonated to the water-insoluble 4,4'-dihydroxybenzophenone, which will often precipitate.
-
Extraction: Extract the acidified aqueous mixture with a suitable organic solvent like ethyl acetate. The protonated product is now soluble in the organic layer.
Influence of Solvent on Reaction Pathways
Caption: How solvent choice directs reaction outcomes.
Part 3: Data Tables & Protocols
For reproducible and reliable results, standardized protocols and a clear understanding of solvent properties are essential.
Table 1: Properties of Common Solvents in Organic Synthesis
This table provides a quick reference for selecting appropriate solvents based on their physical properties, which are key predictors of their behavior in reactions.[9]
| Solvent | Dielectric Constant (ε) | Type | Common Use Cases |
| Water (H₂O) | 80.1 | Polar Protic | Co-solvent for hydrolysis, dissolving inorganic bases. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Excellent for SN2 reactions, dissolves many organics. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High boiling point, good for heating reactions. |
| Acetonitrile (MeCN) | 36.6 | Polar Aprotic | Common in chromatography and for moderate polarity reactions. |
| Ethanol (EtOH) | 24.5 | Polar Protic | Good protic co-solvent, less polar than water. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Excellent for extractions, low boiling point. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Good for dissolving organics, common in mixed-solvent systems. |
| Toluene | 2.4 | Nonpolar | High boiling point for nonpolar reactions. |
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
This protocol is designed to be a self-validating system for the complete hydrolysis of both pivaloate esters.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase for TLC (e.g., 30% Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add THF and Water in a 3:1 ratio (e.g., 15 mL THF and 5 mL Water for 1g of starting material). Stir until the starting material is fully dissolved.
-
Base Addition: Add NaOH pellets (2.5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 70-80 °C).
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours.
-
Spotting: Use a capillary tube to spot the reaction mixture directly onto the TLC plate.
-
Visualization: The starting material will be visible under UV light (254 nm). The product, being a phenol, may require staining (e.g., potassium permanganate) to visualize clearly, but the disappearance of the starting material is the key indicator. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup - Cooldown & Neutralization: Once complete, remove the heat source and allow the flask to cool to room temperature. Carefully add 1M HCl dropwise while stirring until the solution is acidic (pH 2-3). A precipitate of the product may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers once with water and once with brine to remove residual salts and acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4,4'-dihydroxybenzophenone.
-
Purification: The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.
References
- Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222–15229. [Link]
- Singh, S. K., et al. (2017). Molecular dynamics and simulations study on the vibrational and electronic solvatochromism of benzophenone. DR-NTU. [Link]
- University of Bristol. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. University of Bristol Research Portal. [Link]
- Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. [Link]
- Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. PubMed. [Link]
- SciSpace. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. [Link]
- Elenewski, J. E., & Hackett, J. C. (2013). Solvatochromism and the solvation structure of benzophenone. PubMed. [Link]
- Elenewski, J. E., & Hackett, J. C. (2013). Solvatochromism and the solvation structure of benzophenone. PMC. [Link]
- Warhurst, E., & Whittaker, R. (1966). Effect of solvent on the reactivity of the benzophenone free radical anion. Transactions of the Faraday Society. [Link]
- Goldsmith, C.F., et al. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
- Watkins, W. J. (1989). A mechanistic study of the saponification of pivaloate esters. Union College Schaffer Library. [Link]
- Organic Chemistry Portal.
- Kumar, P., et al. (2002). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- ResearchGate.
- Wikipedia. Solvent effects. [Link]
- Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Hartwig, J. F., & Jørgensen, M. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
- University of Calgary. Ch20: Hydrolysis of Esters. [Link]
Sources
- 1. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arches.union.edu [arches.union.edu]
- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. scispace.com [scispace.com]
- 12. How To [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone
Welcome to the technical support center for the synthesis and scale-up of 4,4'-Bis(trimethylacetoxy)benzophenone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical field experience to ensure a robust and scalable process.
Reaction Overview: O-Acylation of 4,4'-Dihydroxybenzophenone
The synthesis of this compound is achieved through the O-acylation of 4,4'-dihydroxybenzophenone with pivaloyl chloride (trimethylacetyl chloride). This reaction is a type of esterification, specifically a Schotten-Baumann reaction, where an acyl chloride reacts with a phenol in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]
The overall transformation is as follows:
(HO-C₆H₄)₂C=O + 2 (CH₃)₃C-COCl → ((CH₃)₃C-COO-C₆H₄)₂C=O + 2 HCl
The selection of pivaloyl chloride is strategic; the bulky tert-butyl group provides steric hindrance that can enhance the stability of the final ester product against hydrolysis.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (Lab Scale)
This protocol is designed for robust performance and provides a solid foundation for future scale-up.
| Reagent | Formula | MW | Amount | Moles | Equivalents | Purpose |
| 4,4'-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 214.22 | 10.0 g | 0.0467 | 1.0 | Starting Material |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 12.4 mL (11.8 g) | 0.0978 | 2.1 | Acylating Agent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 14.3 mL (10.4 g) | 0.1027 | 2.2 | Base / HCl Scavenger |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | - | Solvent |
Procedure:
-
Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4,4'-dihydroxybenzophenone (10.0 g, 0.0467 mol) and dichloromethane (200 mL). Stir at room temperature until all solids are dissolved.
-
Cooling & Base Addition: Cool the flask in an ice/water bath to 0-5 °C. Add triethylamine (14.3 mL, 0.1027 mol) to the stirred solution.
-
Acylation: Add pivaloyl chloride (12.4 mL, 0.0978 mol) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.[2] A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 4,4'-dihydroxybenzophenone spot is no longer visible.
-
Workup: Cool the mixture again in an ice bath and slowly add 100 mL of 1 M HCl (aq) to quench the reaction and dissolve the triethylamine salts. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally with 100 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford this compound as a white crystalline solid.
Troubleshooting Guide
Category 1: Low Yield & Incomplete Reaction
Q: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 4,4'-dihydroxybenzophenone. What went wrong?
A: This is a common issue that can point to several root causes:
-
Insufficient Base: Triethylamine is consumed stoichiometrically to neutralize the HCl produced. If an insufficient amount is used, the reaction mixture will become acidic, protonating the phenolic hydroxyl groups and deactivating them towards further acylation. Ensure at least 2.2 equivalents of base are used.
-
Moisture Contamination: Pivaloyl chloride is highly reactive and will readily hydrolyze with any moisture present in the solvent, reagents, or glassware to form pivalic acid. This consumes the acylating agent and reduces the potential yield. Always use anhydrous solvents and dry glassware.[3]
-
Poor Reagent Quality: The purity of pivaloyl chloride is critical. If it has degraded due to improper storage, it will be less effective. It is recommended to use freshly opened or distilled pivaloyl chloride for best results.[3]
-
Low Reaction Temperature: While the initial addition is done at a low temperature to control exothermicity, the reaction may require warming to room temperature to proceed to completion at a reasonable rate.[3]
Q: The yield is low, but my starting material is fully consumed. I see a new, more polar spot on my TLC plate. What is it?
A: This likely indicates the formation of the mono-acylated intermediate, 4-hydroxy-4'-(trimethylacetoxy)benzophenone. This occurs when the reaction does not go to completion.
-
Cause: This is often due to using an insufficient amount of pivaloyl chloride (less than 2.0 equivalents). A slight excess (e.g., 2.1 equivalents) is recommended to ensure complete di-acylation.
-
Solution: To salvage the batch, you can re-subject the crude mixture to the reaction conditions by adding more pivaloyl chloride (e.g., 0.5 equivalents) and triethylamine (0.5 equivalents) and stirring until the mono-acylated spot disappears on TLC.
Category 2: Purity & Side Products
Q: My final product is an off-color oil that won't crystallize. What are the likely impurities?
A: Oiling out during crystallization is often a sign of impurities that disrupt the crystal lattice formation.
-
Residual Pivalic Acid: If the pivaloyl chloride was partially hydrolyzed, the resulting pivalic acid can be carried through the workup. A thorough wash with saturated sodium bicarbonate solution is crucial to remove acidic impurities.
-
C-Acylation Byproducts (Fries Rearrangement): While O-acylation is kinetically favored under these conditions, prolonged reaction times or the presence of Lewis acids could potentially promote a Fries rearrangement of the ester product to form C-acylated hydroxyarylketones.[4][5] This is generally less common with amine bases but is a theoretical possibility. These byproducts are often more colored and difficult to crystallize.
-
Solution: If standard crystallization fails, purification via column chromatography on silica gel is the most effective method to separate the desired product from polar and non-polar impurities.
Q: I'm seeing a faint, less polar spot on my TLC. What could it be?
A: This could be pivalic anhydride, formed by the reaction of pivaloyl chloride with a pivalate salt. While it can also acylate the phenol, it has different chromatographic properties. This is usually a minor byproduct and is typically removed during crystallization.
Category 3: Scale-Up Specific Issues
Q: When I tried this reaction on a 5x larger scale, the temperature rose uncontrollably during the pivaloyl chloride addition, and the final product was dark and impure. Why?
A: This is a classic example of a thermal runaway reaction, a critical safety and quality concern during scale-up.[6]
-
Surface Area-to-Volume Ratio: As you scale up a reaction, the volume increases by a cubic factor (x³), while the surface area of the reactor (which is used for cooling) only increases by a square factor (x²). This means heat dissipation becomes much less efficient at a larger scale.[6][7]
-
Solution:
-
Control Addition Rate: The rate of addition of pivaloyl chloride must be significantly slower on a larger scale. The addition should be governed by the ability of the cooling system to maintain the target internal temperature.
-
Improve Heat Transfer: Ensure efficient stirring to prevent localized hot spots. For pilot-scale reactors, use a jacketed vessel with a chilled coolant circulation system.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink, though this may impact reaction kinetics and downstream processing.
-
Q: On a larger scale, the triethylamine hydrochloride precipitate formed a thick, un-stirrable slurry. How can I manage this?
A: This is a mass transfer issue that can hinder effective mixing and heat transfer.
-
Cause: The concentration of reactants is higher, leading to a large volume of solid precipitate.
-
Solutions:
-
Increase Solvent Volume: Using a higher dilution of the reaction mixture can help keep the salt suspended and the mixture mobile.
-
Mechanical Stirring: Ensure the reactor is equipped with a powerful overhead mechanical stirrer (e.g., anchor or turbine agitator) capable of handling thick slurries, as magnetic stirring is ineffective at this scale.
-
Reverse Addition: In some cases, adding the solution of 4,4'-dihydroxybenzophenone and triethylamine to the pivaloyl chloride solution can help, but this must be carefully evaluated for thermal safety first.
-
Frequently Asked Questions (FAQs)
Q1: Why is pivaloyl chloride used instead of a simpler acylating agent like acetyl chloride? A1: The bulky tert-butyl group on the pivaloyl moiety provides significant steric protection to the ester linkage. This can increase the product's stability towards hydrolysis and may be a desirable feature depending on the final application of the molecule, for example, as a pro-drug or stable intermediate.
Q2: Can I use a different base, like pyridine or sodium hydroxide? A2: Yes, but with considerations.
-
Pyridine: Works similarly to triethylamine as an HCl scavenger and is a common choice.
-
Sodium Hydroxide (Schotten-Baumann conditions): Using aqueous NaOH is possible, often with a phase-transfer catalyst.[8] However, this introduces water into the system, which can aggressively hydrolyze the pivaloyl chloride, leading to lower yields and the formation of pivalic acid. It also increases the risk of product hydrolysis. For these reasons, an organic base in an anhydrous organic solvent is generally preferred for this specific transformation.
Q3: Is it possible for the pivaloyl group to decarbonylate and cause Friedel-Crafts alkylation? A3: This is a known side reaction for pivaloyl chloride, but it typically occurs under strong Lewis acid conditions (like AlCl₃) used for Friedel-Crafts reactions, where the acylium cation can lose carbon monoxide to form a stable tert-butyl carbocation.[9] In this O-acylation reaction, which does not use a Lewis acid, this side reaction is highly unlikely to occur.
Q4: What are the primary safety concerns when scaling up this process? A4: The primary concerns are:
-
Exothermicity: As discussed, the reaction is exothermic and requires careful thermal management to prevent a runaway reaction.[7]
-
Reagent Handling: Pivaloyl chloride is corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: The reaction generates HCl gas, which is neutralized by the base. However, if the base addition is too slow or insufficient, pressure can build up in a sealed reactor. Ensure the reactor is properly vented.
Caption: Interconnected challenges in scaling up the acylation process.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
- Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
- Organic Syntheses. (n.d.). Procedure for tert-Butyl pivaloyloxy carbamate.
- YouTube. (2020). ACYLATION OF PHENOL | FRIES REARRANGEMENT.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Benzophenone Derivatives.
- ResearchGate. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- Chemistry LibreTexts. (2023). Other Reactions of Phenol.
- Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification Strategies for Benzophenone Derivatives
Welcome to the technical support center for the purification of benzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity benzophenone compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategies.
Foundational Knowledge & Strategy Selection
Before embarking on any purification, a preliminary analysis of your crude product is essential. A quick Thin Layer Chromatography (TLC) analysis can provide invaluable information about the complexity of your mixture, including the number of components and their relative polarities.[1][2] This initial assessment will guide your choice of the most appropriate purification technique.
Choosing Your Purification Path
The selection of a purification method hinges on the physical state of your compound (solid or liquid), the nature of the impurities, and the required final purity. The following decision-making workflow provides a general guideline for selecting an appropriate strategy.
Comparison of Primary Purification Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| Recrystallization | Purifying solid compounds with moderate to high purity. | Scalable, cost-effective, can yield very high purity crystals. | Not suitable for all solids, potential for low recovery, "oiling out" can occur. |
| Column Chromatography | Separating complex mixtures of solids or liquids with similar polarities. | Highly versatile, can separate closely related compounds. | Can be time-consuming, requires larger volumes of solvent, potential for sample loss on the column. |
| Distillation | Purifying liquid compounds from non-volatile impurities or other liquids with different boiling points.[3] | Effective for large quantities, relatively simple setup for basic separations.[4] | Not suitable for heat-sensitive compounds or mixtures with close boiling points without specialized equipment.[3][5] |
Part 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[6] The ideal solvent will dissolve the benzophenone derivative completely when hot, but poorly when cold, while impurities remain soluble at all temperatures.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair. Common choices for benzophenone derivatives include ethanol, hexane, or mixtures like ethanol/water or hexane/ethyl acetate.[7][8]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Troubleshooting Q&A: Recrystallization
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[9][10] This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[9]
-
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool much more slowly.[11] Placing the flask in a large beaker of hot water and allowing it to cool with the water bath can provide a slow, gradual temperature decrease.
-
Alternative Strategy: Consider a mixed solvent system. Dissolve the compound in a "good" solvent where it's highly soluble, then add a "poor" (anti-solvent) in which it is less soluble dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[11]
Q2: No crystals have formed, even after cooling in an ice bath. What's wrong?
A2: This is a common issue and usually points to one of two problems: too much solvent was used, or the solution is super-saturated and requires a nucleation site to begin crystallization.
-
Too Much Solvent: If you've used an excess of solvent, the solution may not be saturated enough for crystals to form. The fix is to gently heat the solution and boil off some of the solvent to increase the concentration of your compound.[9]
-
Inducing Crystallization: If the concentration seems right, try to induce crystallization by:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a pure crystal of your compound, add a tiny amount to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[7]
-
Q3: My final yield is very low. How can I improve it?
A3: Low recovery can be due to several factors, from using too much solvent to premature crystallization.[11]
-
Minimize Solvent: Always use the minimum amount of hot solvent required to dissolve your crude product. Any excess will keep more of your product dissolved in the mother liquor upon cooling.[11]
-
Sufficient Cooling: Ensure you have allowed adequate time for crystallization at room temperature and in an ice bath.
-
Washing Technique: When washing your collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent will dissolve some of your product.[11]
Part 2: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[1] It is an indispensable tool for separating complex mixtures.
Step-by-Step Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4.[12]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the top of the silica gel. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica gel and adding the dry powder to the column.[12]
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Q&A: Column Chromatography
Q1: My column has cracked. Is the separation ruined?
A1: A cracked or channeled column will lead to poor separation as the compounds will not move evenly down the column.[13][14] Cracking is often caused by the silica bed running dry, a sudden change in solvent polarity, or heat generated when certain solvents are added to dry silica.[15][16]
-
Prevention is Key: Never let the solvent level drop below the top of the silica gel.[15] When changing to a more polar solvent system (gradient elution), do so gradually to avoid thermal stress on the silica bed.[13][16] Always pack your column using a slurry method to ensure it's well-settled and free of air.
-
Can it be saved? Unfortunately, a significantly cracked column usually means the separation is compromised and the column needs to be repacked.
Q2: The separation is poor, and the bands are overlapping.
A2: Poor separation can result from several issues, including an improper solvent system, overloading the column, or a poorly packed column.
-
Optimize Your Eluent: If your TLC showed good separation but the column did not, your eluent may be too polar, causing all compounds to move down the column too quickly. Try a less polar mobile phase.
-
Don't Overload: A common mistake is loading too much sample onto the column. A general rule of thumb is to use at least 20-50g of silica for every 1g of crude product, depending on the difficulty of the separation.
-
Improve Packing: Ensure your column is packed uniformly without any gaps or bubbles. A well-packed column is crucial for good separation.
Q3: My compound is streaking down the column instead of forming a tight band.
A3: Streaking can occur if the compound is not very soluble in the mobile phase or if it is interacting too strongly with the stationary phase.
-
Solubility Issues: If your compound is sparingly soluble in the eluent, it can lead to streaking. Ensure you load your sample in a solvent in which it is highly soluble and use a minimal volume.
-
Acidic/Basic Compounds: Benzophenone derivatives with acidic or basic functional groups can interact strongly with the slightly acidic silica gel. Adding a small amount of a modifier to your eluent, such as triethylamine (1-2%) for basic compounds or acetic acid (1%) for acidic compounds, can often resolve this issue by neutralizing active sites on the silica.[12]
Common Mobile Phases for Benzophenone Derivatives
| Compound Polarity | Example Mobile Phase (Normal Phase - Silica Gel) |
| Non-polar | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) |
| Moderately Polar | Dichloromethane / Methanol (e.g., 99:1 to 95:5)[15] |
| Polar (e.g., hydroxybenzophenones) | Ethyl Acetate / Methanol with a trace of acetic acid |
| Reverse Phase (C18) | Acetonitrile / Water or Methanol / Water[17][18][19] |
Part 3: Troubleshooting Distillation
Distillation is the primary method for purifying liquid organic compounds.[3] The choice between simple, fractional, and vacuum distillation depends on the boiling points of the components in the mixture and the thermal stability of your compound.[4][5]
Types of Distillation
-
Simple Distillation: Used to separate a liquid from non-volatile impurities or from another liquid with a significantly different boiling point (typically >25-30 °C difference).[4][20]
-
Fractional Distillation: Employs a fractionating column to separate liquids with closer boiling points. The column provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation.[21][22]
-
Vacuum Distillation: Used for compounds with very high boiling points (>150 °C) or those that are thermally unstable and would decompose at their atmospheric boiling point.[3][23][24] By reducing the pressure, the boiling point of the liquid is lowered.[3]
Troubleshooting Q&A: Distillation
Q1: The liquid in the distilling flask is bumping violently.
A1: Bumping is the sudden, violent boiling of a liquid. It occurs when the liquid becomes superheated and can be dangerous.
-
Solution: Always use boiling chips or a magnetic stir bar in the distilling flask to ensure smooth boiling. Add them before you start heating; never add boiling chips to a hot liquid.
Q2: My compound seems to be decomposing in the distillation flask.
A2: If you observe darkening of the liquid or smoke, your compound is likely decomposing due to high temperatures.
-
Solution: This is a clear indication that you should be using vacuum distillation.[24] By lowering the pressure, you can distill your compound at a much lower, safer temperature, preventing thermal decomposition.[3]
Q3: The separation of two liquids via fractional distillation is poor.
A3: Inefficient separation during fractional distillation can be due to several factors.
-
Heating Rate: Heating the distillation flask too quickly will not allow for the necessary multiple vaporization-condensation cycles (theoretical plates) in the fractionating column to occur, leading to poor separation.[22] A slow, steady heating rate is crucial.
-
Column Insulation: The fractionating column should be well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient necessary for efficient separation.
-
Column Choice: Ensure you are using a fractionating column with sufficient length and surface area for the separation you are attempting.
General FAQs
Q: How can I purify a benzophenone derivative that is contaminated with an acidic impurity like benzoic acid?
A: This is an ideal scenario for an acid-base extraction. Dissolve the mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a basic aqueous solution (e.g., 5% sodium bicarbonate). The acidic impurity will be deprotonated to form a water-soluble salt and will move into the aqueous layer, while the neutral benzophenone derivative remains in the organic layer.[25][26]
Q: My purified solid still shows a broad melting point range. What does this mean?
A: A sharp melting point is a good indicator of purity.[3] A broad melting point range suggests that your compound is still impure. You may need to repeat the purification step (e.g., a second recrystallization) or switch to a more powerful technique like column chromatography.
References
- Methods of Purification of Organic Compounds | CK-12 Found
- Decoding Distillation: Simple vs Fractional - Luna Technologies. (URL: [Link])
- Fractional vs.
- Unlock the Secret: Why Fractional Distillation Surpasses Simple Distillation for Enhanced Results - Housing Innov
- 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
- Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (URL: [Link])
- Distillation & Fractional Distill
- How to Purify Compounds - Organic Chemistry | Practice Hub - Varsity Tutors. (URL: [Link])
- Recrystallization (help meeeeee) : r/chemistry - Reddit. (URL: [Link])
- Which purification technique is used for high boiling organic liquid comp.. - Filo. (URL: [Link])
- What is the difference between fractional and simple distill
- Column chromatography problem - Sciencemadness.org. (URL: [Link])
- Problems with Recrystallisations - University of York. (URL: [Link])
- How to Purify by Distill
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (URL: [Link])
- Oiling Out in Crystalliz
- Separation of Benzophenone on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
- HPLC Methods for analysis of Benzophenone - HELIX Chrom
- cracks in silica when running a large column : r/OrganicChemistry - Reddit. (URL: [Link])
- Why will changing the solvent crack the column for column chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Tips for Flash Column Chromatography - University of Rochester. (URL: [Link])
- Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (URL: [Link])
- What steps and techniques must be applied to purify 1.0 g of benzophenone that is contaminated with benzoic acid? | Homework.Study.com. (URL: [Link])
- Adsorption Isotherms of Substituted Benzophenones on a Reverse-Phase Liquid Chromatography System: Effect of the Mobile - American Chemical Society. (URL: [Link])
- Oxidation and Reduction: Thin Layer Chromatography of the benzophenone product. (URL: [Link])
- Experimental Handout - Recrystallization.
- (a) Normal phase separation of benzophenone and nitrobenzene with a...
- Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chrom
- Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chrom
- hplc mobile phase: Topics by Science.gov. (URL: [Link])
- 3.3: Choice of Solvent - Chemistry LibreTexts. (URL: [Link])
- How can should one separate and purify benzophenone
- CN108586224B - Method for purifying and separating benzophenone - Google P
- US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google P
Sources
- 1. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. lunatechequipment.com [lunatechequipment.com]
- 5. varsitytutors.com [varsitytutors.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Sciencemadness Discussion Board - Column chromatography problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. helixchrom.com [helixchrom.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 21. Unlock the Secret: Why Fractional Distillation Surpasses Simple Distillation for Enhanced Results - Housing Innovations [dev.housing.arizona.edu]
- 22. Distillation & Fractional Distillation | ChemTalk [chemistrytalk.org]
- 23. Which purification technique is used for high boiling organic liquid comp.. [askfilo.com]
- 24. chem.rochester.edu [chem.rochester.edu]
- 25. homework.study.com [homework.study.com]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
Pivaloyl Protecting Group Technical Support Center
Welcome to the technical support center for the pivaloyl (Piv) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this sterically hindered and robust protecting group. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.
Introduction to the Pivaloyl Group
The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), is an acyl protecting group for hydroxyl and amino functionalities. Its defining feature is the bulky tert-butyl group adjacent to the carbonyl center. This steric hindrance confers significant stability compared to less bulky acyl groups like acetyl (Ac) or benzoyl (Bz), making it a valuable tool in complex multi-step syntheses.[1][2][3][4] The Piv group is generally stable under acidic and oxidative conditions but can be cleaved using strong bases, acids, or reductive methods.[1][2] This unique stability profile, however, is also the source of its most common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a pivaloyl group?
The primary advantages are its high steric bulk and stability. The tert-butyl moiety effectively shields the ester or amide linkage from enzymatic cleavage and mild chemical hydrolysis.[3] This steric hindrance can also be exploited for regioselective protection of less hindered hydroxyl groups in polyol-containing molecules like carbohydrates.[2]
Q2: Under what conditions is the pivaloyl group typically stable?
Pivaloyl esters and amides are robust and generally stable to:
-
Mildly acidic and basic conditions that would cleave less hindered esters (e.g., acetate).
-
Many oxidative and reductive conditions that do not target esters.
-
Conditions used for the removal of other protecting groups, such as silyl ethers (using fluoride ions) or benzyl ethers (via hydrogenolysis), making it useful in orthogonal protection schemes.[5][6][7]
Q3: What are the general methods for cleaving a pivaloyl group?
Due to its stability, deprotection often requires more forcing conditions than for other acyl groups. Common methods include:
-
Basic Hydrolysis: Treatment with strong bases like sodium hydroxide, potassium hydroxide, or sodium methoxide in alcoholic solvents, often at elevated temperatures.[8][9]
-
Acidic Hydrolysis: Strong acids can be used, but this is less common due to the potential for side reactions on sensitive substrates.[1]
-
Reductive Cleavage: Hydride reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) can reduce the ester to the corresponding alcohol.[2][10] Nucleophilic cleavage using lithium in the presence of a catalytic amount of naphthalene is another effective reductive method.[11]
Troubleshooting Guide: Pivaloylation (Protection Step)
Q: My pivaloylation reaction with pivaloyl chloride is slow or gives a low yield. How can I drive it to completion?
Plausible Cause: The steric bulk of the pivaloyl group, which makes it a stable protecting group, also hinders its introduction. The tetrahedral intermediate formed during acylation is sterically crowded, slowing down the reaction, especially with hindered alcohols. The base used may also not be sufficiently strong or nucleophilic to efficiently catalyze the reaction.
Recommended Solutions:
-
Use a More Reactive Acylating Agent: If pivaloyl chloride is ineffective, consider using pivaloic anhydride. It is often more reactive and can provide better yields.
-
Employ a Nucleophilic Catalyst: Add a catalytic amount (0.05–0.2 equivalents) of 4-(Dimethylamino)pyridine (DMAP) in addition to a stoichiometric amount of a tertiary amine base like triethylamine (TEA) or pyridine. DMAP is a hyper-nucleophilic acylation catalyst that significantly accelerates the reaction.
-
Optimize the Base and Solvent: For stubborn cases, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be used to scavenge the HCl produced without competing with the alcohol nucleophile. Ensure the solvent (e.g., dichloromethane, THF) is anhydrous.
Experimental Protocol (DMAP-catalyzed Pivaloylation):
-
Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq.) and DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or saturated aqueous NaHCO₃ and proceed with a standard aqueous workup.
Troubleshooting Guide: Deprotection Challenges
Q: I am struggling to cleave a pivaloyl ester using standard basic hydrolysis (e.g., NaOH in MeOH). The reaction is either incomplete or requires very harsh conditions. What are my alternatives?
Plausible Cause: The steric hindrance from the tert-butyl group shields the carbonyl carbon from nucleophilic attack by hydroxide or methoxide ions, making saponification difficult.[12] High temperatures and long reaction times are often necessary, which can be detrimental to sensitive molecules.
Recommended Solutions:
-
Reductive Cleavage with Hydride Reagents: This is often the most effective method for cleaving stubborn pivalates.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will cleanly cleave the pivaloyl group to afford the parent alcohol. Note that LiAlH₄ will also reduce other sensitive functional groups like ketones, aldehydes, amides, and nitriles.
-
Diisobutylaluminium Hydride (DIBAL-H): A milder reducing agent that can sometimes be used with better chemoselectivity.
-
-
Organometallic Nucleophiles: Reagents like organolithiums or Grignard reagents can cleave pivaloyl esters, but their high reactivity can limit functional group compatibility.
-
Nucleophilic Cleavage with Thiols: For aryl pivalates, a combination of a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) in a polar aprotic solvent like NMP can be highly effective under non-hydrolytic conditions.[13]
Experimental Protocol (LiAlH₄ Reductive Cleavage):
-
Dissolve the pivaloyl-protected compound (1.0 eq.) in an anhydrous ether solvent like THF or diethyl ether under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Slowly add a solution of LiAlH₄ (typically 1.5–2.0 eq.) in THF. Caution: Exothermic reaction and hydrogen gas evolution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and extract the aqueous layer with an organic solvent.
| Deprotection Method | Reagents | Typical Conditions | Key Considerations |
| Basic Hydrolysis | NaOH or KOH in MeOH/H₂O | Reflux, 2-24 h | Often slow; may require harsh conditions.[9] |
| Reductive Cleavage | LiAlH₄ or DIBAL-H in THF | 0 °C to RT, 1-4 h | Highly effective but reduces other carbonyls.[2] |
| Reductive (Dissolving Metal) | Li, cat. Naphthalene in THF | -78 °C to RT | Milder than LiAlH₄ for some substrates.[11] |
| For N-Piv Indoles | Lithium diisopropylamide (LDA) | THF, 40-45 °C | Specific for certain N-pivaloyl heterocycles.[12] |
Q: How can I remove a pivaloyl group from a nitrogen atom, for example, in an N-pivaloyl indole?
Plausible Cause: N-Pivaloyl amides and related structures can be even more resistant to cleavage than their ester counterparts. The lone pair on the nitrogen atom can be delocalized into the carbonyl group, reducing its electrophilicity.
Recommended Solution: For N-pivaloyl indoles, carbazoles, and β-carbolines, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) has been shown to be a highly effective deprotection method.[12] The reaction is generally clean and proceeds in high yield.
Experimental Protocol (LDA Deprotection of N-Pivaloyl Indole):
-
Prepare a solution of LDA (2.0 eq.) in anhydrous THF.
-
Add the N-pivaloyl indole derivative (1.0 eq.) in THF to the LDA solution at room temperature.
-
Heat the mixture to 40–45 °C and monitor the reaction by TLC. Reaction times can vary from a few hours to over a day depending on the substrate.[12]
-
Upon completion, cool the reaction mixture and quench carefully with water.
-
Perform a standard aqueous workup and purify the product.
Troubleshooting Guide: Unexpected Side Reactions
Q: My reaction is producing a mixture of constitutional isomers. Could this be caused by pivaloyl group migration?
Plausible Cause: Yes, this is a well-documented issue, particularly in carbohydrate and polyol chemistry.[14] The pivaloyl group, like other acyl groups, can migrate between adjacent hydroxyl groups via an intramolecular transesterification reaction. This process is typically base-catalyzed but can also occur under neutral or acidic conditions.[15][16] The mechanism involves the formation of a cyclic orthoester intermediate.
Recommended Solutions and Preventative Measures:
-
Control pH: Avoid strongly basic or acidic conditions during workup and purification if adjacent free hydroxyl groups are present. Use buffered solutions where possible.
-
Protect All Vicinal Alcohols: If possible, protect all nearby hydroxyl groups before performing reactions that might induce migration.
-
Choose a Non-Migrating Protecting Group: If acyl migration is a persistent problem, consider using a protecting group that cannot migrate, such as a benzyl (Bn) or silyl (e.g., TBDMS) ether.
-
Lower Reaction Temperatures: Migration is often accelerated at higher temperatures. Running reactions at lower temperatures can help minimize this side reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 5. An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00881E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Pivalic acid - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, intramolecular migrations and enzymic hydrolysis of partially pivaloylated methyl alpha-D-mannopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Crosslinking Agents: 4,4'-Bis(trimethylacetoxy)benzophenone in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug delivery, tissue engineering, and biomaterials, the choice of a crosslinking agent is a critical decision that profoundly influences the final product's performance. This guide offers an in-depth comparison of 4,4'-Bis(trimethylacetoxy)benzophenone, a photo-activated crosslinker, with a range of popular alternatives. By examining their mechanisms, performance metrics, and providing detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions for their specific applications.
The Role of Crosslinkers: Architecting at the Molecular Level
Crosslinkers are the molecular architects that build stability and functionality into polymeric networks. They form covalent or ionic bonds between polymer chains, transforming liquid or semi-solid formulations into robust hydrogels and other biomaterials.[1] The choice of crosslinker dictates critical properties such as mechanical strength, swelling behavior, degradation rate, and biocompatibility, all of which are paramount in drug delivery and tissue engineering.[2][3]
Photo-Activated Crosslinkers: Precision with Light
Photo-activated crosslinkers offer a high degree of spatial and temporal control over the crosslinking process.[4] The reaction is initiated by exposure to light of a specific wavelength, allowing for precise patterning and in-situ gelation.
This compound: A Benzophenone Derivative
Mechanism of Action: this compound belongs to the benzophenone family of photo-crosslinkers. Upon excitation with UV light (typically around 350 nm), the benzophenone moiety enters an excited triplet state.[5] This highly reactive diradical then abstracts a hydrogen atom from a nearby C-H bond on an adjacent polymer chain, creating a new carbon-centered radical.[6] Recombination of these radicals results in the formation of a stable carbon-carbon covalent bond, effectively crosslinking the polymer chains.[1]
Advantages:
-
Non-specific C-H insertion: Can crosslink a wide variety of polymers without the need for specific functional groups.[6]
-
Good reaction efficiency: The excited state can be repeatedly generated until a successful crosslinking event occurs.[1]
-
Temporal and spatial control: Crosslinking is initiated only upon UV exposure.
Disadvantages:
-
Potential for photocleavage: Depending on the polymer structure and UV wavelength, chain scission can compete with crosslinking.[1][7]
-
Cytotoxicity concerns: Benzophenone derivatives have shown some level of cytotoxicity, which needs to be carefully evaluated for biomedical applications.[8]
-
Autofluorescence: The aromatic structure can contribute to background fluorescence in imaging applications.[9]
Alternative Photo-Activated Crosslinkers
| Crosslinker Type | Mechanism | Key Advantages | Key Disadvantages |
| Diazirines | Photo-induced generation of highly reactive carbenes that insert into C-H, N-H, and O-H bonds.[6] | Lower autofluorescence compared to benzophenones; smaller size may cause less steric hindrance.[9] | Generally lower crosslinking efficiency; can be quenched by water.[6] |
| Stilbenes | [2+2] photocycloaddition between two stilbene moieties. | High specificity; reaction between two stilbene units. | Requires the presence of two stilbene groups; potential for cis-trans isomerization. |
Non-Photo-Activated Crosslinkers: Chemical Crosslinking
These crosslinkers react spontaneously when mixed with the polymer solution, offering a simpler, light-free approach to hydrogel formation.
Glutaraldehyde
Mechanism of Action: Glutaraldehyde is a dialdehyde that reacts with primary amine groups (e.g., lysine residues in proteins) to form Schiff bases, which can further react to form stable crosslinks.[10][11]
Advantages:
-
High crosslinking efficiency: Rapidly forms robust crosslinks.[12]
-
Well-established: Widely used and extensively studied.
Disadvantages:
-
High cytotoxicity: A significant drawback that limits its in vivo applications.[13]
-
Lack of specificity: Reacts with any available primary amine.
Carbodiimides (e.g., EDC)
Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.[14][15] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which then reacts with an amine.[14]
Advantages:
-
Low cytotoxicity of byproducts: The urea byproduct is generally considered non-toxic.[16]
-
"Zero-length" crosslinking: No spacer arm is incorporated into the final structure.[4]
-
Water-soluble: Can be used in aqueous conditions.[15]
Disadvantages:
-
pH-sensitive: The reaction is most efficient in acidic conditions (pH 4.5-5.5).[15]
Genipin
Mechanism of Action: Genipin is a naturally derived crosslinker that reacts with primary amine groups to form heterocyclic linkages.[17][18]
Advantages:
-
Low cytotoxicity: Significantly less toxic than glutaraldehyde.[19][20]
-
Biocompatible and biodegradable: Derived from a natural source.[21]
Disadvantages:
-
Slower reaction kinetics: Crosslinking can take several hours to days.
-
Can impart a blue color: The crosslinked product is often blue, which may be undesirable for some applications.
Performance Comparison: A Head-to-Head Look
| Feature | This compound | Glutaraldehyde | Carbodiimide (EDC) | Genipin |
| Activation | UV Light (~350 nm) | Spontaneous | Spontaneous | Spontaneous |
| Reaction Time | Minutes | Minutes to hours | Hours | Hours to days |
| Specificity | Low (C-H bonds) | Low (Primary amines) | High (Carboxyl & Amine) | Low (Primary amines) |
| Cytotoxicity | Moderate | High | Low | Low |
| Biocompatibility | Fair | Poor | Good | Excellent |
| Mechanical Strength | Good to Excellent | Excellent | Good | Moderate to Good |
| Stability of Crosslink | High (C-C bond) | High | High (Amide bond) | Moderate |
Experimental Protocols
To facilitate a direct comparison of these crosslinking agents, we provide a standardized protocol for the formation and characterization of hydrogels.
Synthesis of this compound
This protocol is adapted from the synthesis of similar benzophenone derivatives.[11][22]
Materials:
-
4,4'-Dihydroxybenzophenone
-
Trimethylacetyl chloride (Pivaloyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve 4,4'-dihydroxybenzophenone (1 equivalent) in a mixture of dichloromethane and pyridine at 0°C under a nitrogen atmosphere.
-
Slowly add trimethylacetyl chloride (2.2 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with 1M HCl and extract the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Comparative Hydrogel Formation and Characterization
1. Hydrogel Preparation (General Protocol):
-
Prepare a stock solution of the desired polymer (e.g., gelatin, hyaluronic acid, polyethylene glycol) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Divide the polymer solution into four groups, one for each crosslinker.
-
Group 1 (Benzophenone): Add this compound to the polymer solution and mix thoroughly. Cast the solution into molds and expose to UV light (365 nm) for a defined period.
-
Group 2 (Glutaraldehyde): Add a glutaraldehyde solution to the polymer solution, mix, and cast into molds. Allow to crosslink at room temperature.
-
Group 3 (EDC): Add EDC and N-hydroxysuccinimide (NHS) to the polymer solution (pre-adjusted to pH 5.0), mix, and cast into molds. Allow to react at room temperature.
-
Group 4 (Genipin): Add a genipin solution to the polymer solution, mix, and cast into molds. Incubate at 37°C for 24-48 hours.
2. Swelling Ratio Determination: [2]
-
Lyophilize the prepared hydrogels to determine their dry weight (Wd).
-
Immerse the hydrogels in PBS at 37°C and allow them to swell.
-
At regular intervals, remove the hydrogels, blot excess surface water, and record the swollen weight (Ws).
-
Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
3. Mechanical Testing: [16][23]
-
Compressive Modulus: Use a mechanical tester to apply a compressive force to the swollen hydrogel discs at a constant strain rate. The compressive modulus is the slope of the initial linear portion of the stress-strain curve.
-
Tensile Strength: For hydrogels that can be cast into dumbbell shapes, perform tensile testing to determine the ultimate tensile strength and elongation at break.
4. In Vitro Degradation Study: [10][14][17]
-
Immerse pre-weighed, lyophilized hydrogel samples in a degradation solution (e.g., PBS with or without enzymes like collagenase or lysozyme) at 37°C.
-
At predetermined time points, remove the samples, wash with deionized water, lyophilize, and weigh.
-
Calculate the percentage of weight loss over time.
5. Cytotoxicity Assay (MTT Assay): [21]
-
Prepare hydrogel extracts by incubating the crosslinked hydrogels in cell culture medium for 24 hours.
-
Culture a relevant cell line (e.g., fibroblasts) in a 96-well plate.
-
Replace the culture medium with the hydrogel extracts at various concentrations.
-
After a 24-hour incubation, add MTT solution and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to cells cultured in fresh medium.
Conclusion: Selecting the Right Tool for the Job
The selection of a crosslinker is a multifaceted decision that requires careful consideration of the specific application's requirements. This compound and other photo-crosslinkers offer unparalleled control over the crosslinking process, making them ideal for applications requiring intricate architectures or in-situ gelation. However, potential cytotoxicity and the need for a UV light source must be considered.
For applications where biocompatibility is paramount, natural crosslinkers like genipin or "zero-length" crosslinkers like EDC are excellent choices, despite their potentially slower reaction kinetics or more specific reaction requirements. Glutaraldehyde, while a highly efficient crosslinker, should be used with caution in biomedical applications due to its significant cytotoxicity.
By understanding the fundamental properties and performance trade-offs of these different crosslinking agents, researchers can better design and fabricate advanced biomaterials for a new generation of therapies and medical devices.
References
Click to expand
- Unraveling the Degradation Kinetics of Genipin-Cross-Linked Chitosan Hydrogels via Symbolic Regression. MDPI. [Link]
- In vitro evaluation of the biodegradability of chitosan–genipin hydrogels. RSC Publishing. [Link]
- Gelapin, a degradable genipin cross-linked gel
- Genipin – Knowledge and References - Taylor & Francis. [Link]
- Research Advances in Mechanical Properties and Applic
- Effects of Genipin Crosslinking on the Structural and Rheological Properties of Chitosan/Collagen Hydrogels for Biomedical Applic
- Modulation of biomechanical properties of hyaluronic acid hydrogels by crosslinking agents. [Link]
- Study on Genipin: A New Alternative Natural Crosslinking Agent for Fixing Heterograft Tissue - PMC - NIH. [Link]
- Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - NIH. [Link]
- Mechanical properties of hydrogels before and after cross‐linking. a–c)...
- Cross-Linked Hydrogel for Pharmaceutical Applic
- A Review on various methods for the Cross-linking of Polymers - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
- On the Limits of Benzophenone as Cross-Linker for Surface-
- Effect of applying carbodiimide combined with a two-step self-etch adhesive durability - PMC. [Link]
- Surface-attached poly(phosphoester)-hydrogels with benzophenone groups - Polymer Chemistry (RSC Publishing). [Link]
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC - NIH. [Link]
- via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. [Link]
- Degradation profile of 10% w/w BDDGE cross-linked hydrogels after...
- Fundamental insight into the effect of carbodiimide crosslinking on cellular recognition of collagen-based scaffolds - PubMed. [Link]
- PEG-stabilized carbodiimide crosslinked collagen-chitosan hydrogels for corneal tissue engineering - PubMed. [Link]
- Photopolymerization of Cell-Encapsulating Hydrogels: Crosslinking Efficiency Versus Cytotoxicity | Request PDF - ResearchG
- A surface-independent bioglue using photo-crosslinkable benzophenone moiety - RSC Publishing. [Link]
- Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Pl
- On the Limits of Benzophenone as Cross-Linker for Surface-
- Polymeric Hydrogels Loaded with ZnO Nanoparticles as Promising Tools for Tacking Viral Skin Disorders - MDPI. [Link]
- On the Limits of Benzophenone as Cross-Linker for Surface-
- Synthesis, Characterization and Cytotoxicity of Photo-Crosslinked Maleic Chitosan-Polyethylene Glycol Diacryl
- Comparison of photoactivatable crosslinkers for in-gel immunoassays - RSC Publishing. [Link]
- Chemical cross-linking reaction of collagen using EDC/NHS.
- Comparative Adhesion of Chemically and Physically Crosslinked Poly(Acrylic Acid)-Based Hydrogels to Soft Tissues. [Link]
- Efficiency of DNA-histone crosslinking induced by saturated and unsatur
- Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue‐culture applications | Request PDF - ResearchG
- Cross-linking reaction of gelatin with EDC over time shown in HPSEC...
- Assessment of glutaraldehyde crosslinking efficiency with an amine-specific fluorescent probe - PubMed. [Link]
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. Costantino Creton : Mechanical properties of hydrogels [ccreton.simm.espci.fr]
- 3. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface-attached poly(phosphoester)-hydrogels with benzophenone groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01777D [pubs.rsc.org]
- 7. Carbodiimide cross-linking counteracts the detrimental effects of gamma irradiation on the physical properties of collagen-hyaluronan sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and cytotoxicity of photo-crosslinked maleic chitosan-polyethylene glycol diacrylate hybrid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,4'-Dihydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 10. Gelapin, a degradable genipin cross-linked gelatin hydrogel - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 4,4'-Dimethoxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 12. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. mdpi.com [mdpi.com]
- 15. Unraveling the Degradation Kinetics of Genipin-Cross-Linked Chitosan Hydrogels via Symbolic Regression | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. In vitro evaluation of the biodegradability of chitosan–genipin hydrogels - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modulation of biomechanical properties of hyaluronic acid hydrogels by crosslinking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Evaluating Alternatives to 4,4'-Bis(trimethylacetoxy)benzophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of alternatives to 4,4'-Bis(trimethylacetoxy)benzophenone, also known as [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate.[1] We will dissect this molecule's dual functionality—as a protected form of a key synthetic precursor and as a functional benzophenone moiety—to provide a nuanced evaluation of its alternatives in distinct chemical contexts. Our analysis is grounded in experimental data to empower researchers with the insights needed to make informed decisions in multi-step organic synthesis and materials science applications.
Introduction: The Dual-Role of this compound
This compound is a derivative of 4,4'-dihydroxybenzophenone where the two phenolic hydroxyl groups are masked by pivaloyl (trimethylacetyl) esters. This structural feature endows it with two primary roles in chemistry:
-
A Protected Precursor: In complex organic synthesis, it serves as a stable, protected form of 4,4'-dihydroxybenzophenone. The bulky pivaloyl groups prevent the acidic phenolic protons from interfering with subsequent reactions, a common strategy in synthesizing pharmaceuticals and fine chemicals.[2][3]
-
A Functional Benzophenone: The core benzophenone structure is a powerful chromophore, widely exploited as a Type II photoinitiator for UV-curing inks, coatings, and hydrogels, and as a building block in medicinal chemistry.[4][5][6][7][8]
The choice of an alternative is therefore not a simple one-to-one replacement but depends entirely on which of these functions is paramount to the application. This guide is structured to address these two contexts independently.
Part 1: Alternatives in the Context of Phenol Protection
In multi-step synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[9] The phenolic hydroxyl groups of 4,4'-dihydroxybenzophenone are acidic and nucleophilic, necessitating protection to prevent unwanted side reactions.[2] The pivaloyl esters in this compound are chosen for their high stability, a consequence of the steric hindrance from the tert-butyl group, which resists cleavage under many standard conditions.
The following diagram illustrates the general workflow for protecting and deprotecting phenols, a critical concept for evaluating alternatives.
Caption: General workflow for phenol protection and deprotection in synthesis.
Comparative Analysis of Phenol Protecting Groups
The efficacy of a protecting group is judged by its ease of installation, stability across a range of reaction conditions, and the mildness of the conditions required for its removal. The pivaloyl group is known for its robustness, particularly towards acidic and some reductive conditions. However, its removal often requires strong basic conditions, which may not be compatible with other functional groups in the molecule. Below is a comparison of common alternatives.
| Protecting Group | Protection Reagents & Conditions | Stability Profile | Deprotection Reagents & Conditions | Key Advantages & Disadvantages |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine or Et₃N, CH₂Cl₂ | Stable: Mild/Mod. Acid, H₂, Most Oxidants | Strong Base (NaOH, KOH), Heat; LiAlH₄ | Pro: Very stable, crystalline derivatives. Con: Harsh removal conditions. |
| Methyl (Me) | Dimethyl sulfate or MeI, K₂CO₃, Acetone | Very Stable: Base, H₂, Oxidants, Nucleophiles | BBr₃, CH₂Cl₂; or HBr (harsh) | Pro: Extremely robust. Con: Very harsh deprotection limits its utility.[9] |
| Benzyl (Bn) | Benzyl bromide (BnBr), K₂CO₃, Acetone | Stable: Acid, Base, Most Reductants/Oxidants | H₂, Pd/C (Hydrogenolysis) | Pro: Mild, neutral deprotection. Con: Incompatible with catalytic hydrogenation. |
| Acetyl (Ac) | Acetic anhydride, Pyridine or Et₃N | Stable: Mild Acid, H₂ | Mild Base (K₂CO₃, MeOH), Mild Acid | Pro: Easily applied and removed. Con: Labile; not suitable for strongly basic/acidic steps. |
| tert-Butyldimethylsilyl (TBDMS) * | TBDMSCl, Imidazole, DMF | Stable: Base, H₂, Most Oxidants | Fluoride sources (TBAF, HF), Acid (AcOH) | Pro: Mild removal, orthogonal to many groups. Con: Labile to strong acid, potential for migration. |
Experimental Protocols: Protection of 4,4'-Dihydroxybenzophenone
The following protocols provide actionable steps for the synthesis of the target compound and a common alternative, illustrating the practical differences in methodology.
Protocol 1: Synthesis of this compound (Target Compound)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,4'-dihydroxybenzophenone (1.0 eq), and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (2.5 eq) to the solution, followed by the slow, dropwise addition of pivaloyl chloride (2.3 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from ethanol/water to yield the final product.
Protocol 2: Synthesis of 4,4'-Bis(benzyloxy)benzophenone (Alternative)
-
Setup: To a round-bottom flask, add 4,4'-dihydroxybenzophenone (1.0 eq), anhydrous acetone, and powdered potassium carbonate (K₂CO₃) (3.0 eq).
-
Reagent Addition: Add benzyl bromide (2.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter off the K₂CO₃ and wash the solid with acetone. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Part 2: Alternatives in the Context of Benzophenone Functionality
When used as a photoinitiator, this compound's performance is dictated by the benzophenone core. Upon absorption of UV light (~350 nm), the benzophenone molecule undergoes intersystem crossing to an excited triplet state. This triplet diradical is highly reactive and can abstract a hydrogen atom from a nearby polymer chain, initiating a radical polymerization process that leads to cross-linking.[5][10]
Caption: Simplified mechanism of benzophenone-induced photocross-linking.
Alternatives in this context are other benzophenone derivatives or different classes of photoinitiators. The substituents on the aromatic rings can significantly alter the photophysical properties, such as the wavelength of maximum absorption (λmax) and the efficiency of the initiation process.[11]
Comparative Analysis of Benzophenone-Based Photoinitiators
Electron-donating groups (e.g., -NR₂, -OR) tend to red-shift the λmax and can increase the rate of intersystem crossing, while electron-withdrawing groups can also influence reactivity.[10][11] The choice of initiator depends on the UV source, the polymer matrix, and the desired properties of the cured material.
| Photoinitiator | Structure | λmax (nm, approx.) | Key Features & Performance |
| Benzophenone | (C₆H₅)₂CO | ~345 | The industry standard; efficient hydrogen abstractor. Good solubility in many monomers. |
| This compound | (PivO-C₆H₄)₂CO | ~350-360 | Pivaloyl groups may slightly alter solubility and compatibility with certain polymer systems. |
| 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) | ((CH₃)₂N-C₆H₄)₂CO | ~380 | Strong absorption at longer wavelengths; highly efficient but can cause yellowing.[12] |
| 4,4'-Bis(diethylamino)benzophenone | ((C₂H₅)₂N-C₆H₄)₂CO | ~385 | Similar to Michler's ketone with improved solubility in some systems; used for ultra-fast curing.[13] |
| 4-Methylbenzophenone | (CH₃-C₆H₄)CO(C₆H₅) | ~350 | Often used in food packaging inks due to lower migration potential compared to unsubstituted benzophenone.[14] |
Experimental Protocol: UV-Induced Polymerization
This protocol provides a general framework for comparing the efficacy of different benzophenone-based photoinitiators in curing an acrylate monomer film.
-
Formulation: Prepare a stock solution of a monomer/oligomer blend (e.g., 70% urethane diacrylate, 30% hexanediol diacrylate).
-
Initiator Addition: Create separate formulations by dissolving each photoinitiator (e.g., Benzophenone, this compound) in the stock solution at a concentration of 2% (w/w).
-
Coating: Apply a thin film (e.g., 50 µm) of each formulation onto a glass substrate using a barcoater or spin coater.
-
Curing: Expose each coated substrate to a UV lamp (e.g., medium-pressure mercury lamp, 365 nm LED) for a controlled duration.
-
Performance Evaluation:
-
Tack-Free Time: Measure the time required to achieve a non-tacky surface.
-
Solvent Rub Test: Assess the degree of cross-linking by rubbing the cured film with a cloth soaked in a solvent like methyl ethyl ketone (MEK) and counting the number of double rubs until the coating is removed. Higher rub counts indicate better curing.
-
Spectroscopy: Measure the disappearance of the acrylate C=C bond peak (e.g., around 1635 cm⁻¹) using FT-IR spectroscopy to quantify the degree of conversion.
-
Conclusion
This compound is a specialized reagent whose value lies in its dual nature. The selection of an appropriate alternative requires a clear understanding of the intended application.
-
For Organic Synthesis: If the primary goal is robust protection of the dihydroxybenzophenone core, the pivaloyl group is an excellent choice. However, if milder deprotection is required, alternatives like benzyl (Bn) or silyl (TBDMS) ethers offer greater flexibility and orthogonality, provided their own chemical stabilities are compatible with the planned synthetic route.
-
For Polymer Chemistry: If the molecule is used as a photoinitiator, its performance is largely comparable to other benzophenone derivatives. The choice then shifts to factors like cost, solubility, potential for yellowing, and regulatory considerations (e.g., for food contact materials). In this arena, unsubstituted benzophenone remains a cost-effective benchmark, while amino-substituted derivatives like 4,4'-bis(diethylamino)benzophenone offer enhanced reactivity and curing speed at longer wavelengths.
Ultimately, the optimal choice is dictated by a careful analysis of the entire experimental workflow, balancing the need for stability, reactivity, and ease of handling against the specific demands of the chemical transformation or material application.
References
- Wikipedia. 4,4′-Dihydroxybenzophenone.
- Oxford Learning Link. Appendix 6: Protecting groups.
- Google Patents. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
- MDPI. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels.
- University of Wisconsin. Protecting Groups.
- PubMed Central (PMC). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
- ResearchGate. Protection for Phenols and Catechols | Request PDF.
- IIT Bombay. Protecting Groups.
- Ataman Kimya. TRIMETHYLACETYL CHLORIDE.
- SLS. Trimethylacetyl chloride, 99% | T72605-100ML | SIGMA-ALDRICH.
- PrepChem.com. Synthesis of 4,4'-dihydroxy-benzophenone.
- ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews.
- RSC Publishing. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1.
- ChemBK. Trimethylacetyl chloride.
- Wikipedia. Phosgene.
- RSC Publishing. Engineering modifiers bearing benzophenone with enhanced reactivity to construct surface microstructures - Polymer Chemistry.
- ACS Publications. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers | ACS Omega.
- Ataman Kimya. TRIMETHYLACETIC ACID CHLORIDE.
- MDPI. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process.
- Wikipedia. Photolabile protecting group.
- Wiley Online Library. Alternatives to Phosgene and Carbon Monoxide.
- YouTube. Acids to Acyl Chlorides, Part 2.
- Semantic Scholar. Photolabile Protecting Groups Based on the Excited State Meta Effect: Development and Application.
- Unilong. Top Industrial Uses of 4,4′-Bis(diethylamino) Benzophenone CAS 90-93-7.
- ResearchGate. Summary of the main properties of 4-methyl benzophenone (4-MBP) and....
- Google Patents. EP0564981B1 - Benzophenone compounds, process for their preparation and their use.
- PubMed Central (PMC). Synthesis and bioactivity investigation of benzophenone and its derivatives.
- Wiley Online Library. Synthesis of a 2,5‐Bis( tert ‐butyldimethylsilyloxy)furan and its Reaction with Benzyne.
- PubMed Central (PMC). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists.
Sources
- 1. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. echemi.com [echemi.com]
- 13. unisunchem.com [unisunchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 4,4'-Bis(trimethylacetoxy)benzophenone in Polymer Crosslinking
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate photoinitiator is a critical decision in the development of crosslinked polymers for applications ranging from industrial coatings to advanced biomedical devices. The choice dictates not only the efficiency of the photocuring process but also the ultimate physicochemical properties and safety profile of the final material. Within the family of Type II photoinitiators, benzophenone and its derivatives are workhorses of the industry, prized for their reliability and versatility. This guide provides an in-depth technical comparison of a specific derivative, 4,4'-Bis(trimethylacetoxy)benzophenone, and its performance relative to other common crosslinking agents.
The Fundamental Principle: Benzophenone-Mediated Photo-Crosslinking
Benzophenone (BP) and its derivatives are Type II photoinitiators, meaning they initiate polymerization through a bimolecular process. Unlike Type I initiators that undergo direct cleavage to form radicals, Type II initiators require a co-initiator or a hydrogen-donating substrate to generate the initiating species.
The mechanism is a two-step process:
-
Photoexcitation: Upon absorption of UV light (typically in the 250-365 nm range), the benzophenone molecule is promoted from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.[1][2]
-
Hydrogen Abstraction: The excited triplet-state benzophenone is a potent diradical that readily abstracts a hydrogen atom from a nearby source. This source can be a co-initiator (like a tertiary amine) or, more directly, the polymer chain itself if it possesses abstractable hydrogens.[1] This abstraction generates a semi-pinacol radical from the benzophenone and, crucially, a radical on the polymer backbone.
-
Crosslinking: The polymer radicals can then combine with each other, forming a covalent crosslink and leading to the formation of a three-dimensional network.
This hydrogen abstraction mechanism makes benzophenones particularly effective for crosslinking pre-formed polymers that may lack reactive double bonds but have abundant C-H bonds.[3]
Figure 1: Benzophenone Type II photo-crosslinking mechanism.
Profiling this compound
This compound is a derivative of 4,4'-dihydroxybenzophenone, where the hydroxyl groups are esterified with pivalic acid (trimethylacetic acid). While specific, direct comparative studies on its crosslinking efficacy are not abundant in peer-reviewed literature, its performance can be expertly inferred from its structure and the known behavior of related compounds.
Chemical Structure and Properties:
-
CAS Number: 112004-83-8[4]
-
Molecular Formula: C₂₃H₂₆O₅[4]
-
Molecular Weight: 382.45 g/mol [4]
-
Core Chromophore: The benzophenone core dictates its primary photochemical activity, with UV absorption expected to be similar to other 4,4'-substituted benzophenones.
-
Substituents: The two trimethylacetoxy groups are bulky, non-polar ester groups. Their primary influence will be on the molecule's physical properties rather than its core photochemistry.
Anticipated Performance Characteristics:
-
Increased Molecular Weight: With a molecular weight of 382.45 g/mol , it is significantly larger than unsubstituted benzophenone (182.22 g/mol ). This increased size is advantageous in reducing the initiator's volatility and, more importantly, its tendency to migrate out of the cured polymer matrix. Low migration is a critical factor for applications in food packaging, biomedical devices, and pharmaceuticals where leachable compounds are a major safety concern.[5]
-
Solubility: The bulky, aliphatic ester groups are expected to enhance its solubility in non-polar organic solvents and hydrophobic polymer systems compared to hydroxyl- or amino-substituted benzophenones.
-
Reactivity: The ester groups are electron-withdrawing, which can subtly influence the energy of the excited triplet state. However, they are not as strongly activating as amino groups. Therefore, its intrinsic hydrogen abstraction efficiency is expected to be comparable to or slightly modified from that of unsubstituted benzophenone.
Comparative Analysis with Alternative Photoinitiators
The true measure of a photoinitiator's efficacy is its performance relative to established alternatives. Here, we compare this compound with other widely used crosslinking agents.
| Photoinitiator | Class | Activation λ (nm) | Key Advantages | Key Disadvantages | Migration Potential |
| Benzophenone (BP) | Type II | ~250-360[1] | Low cost, well-understood, versatile. | High volatility and migration potential, strong oxygen inhibition. | High[5] |
| This compound | Type II | ~250-325 (Est.)[6][7] | Predicted: Low migration due to high MW, good solubility in hydrophobic systems. | Higher cost, potentially lower H-abstraction efficiency than amine-substituted BPs. | Low |
| 4,4'-Bis(diethylamino)benzophenone (DEABP) | Type II | ~365-380[8][9] | High molar extinction coefficient, red-shifted absorption, very high reactivity. | Can cause yellowing, potential toxicity concerns (CMR properties for related ketones).[9][10] | Moderate |
| Irgacure 2959 | Type I | ~275 | Good water solubility, cytocompatible, widely used in hydrogels. | Lower efficiency in thick or opaque samples, generates benzoyl fragments. | Moderate to High |
| Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | Type I | ~405 | High water solubility, cytocompatible, activated by visible light, high efficiency. | Can be more expensive, sensitive to formulation pH. | Moderate to High |
Table 1: Comparative Performance of Selected Photoinitiators.
Efficacy Deep Dive:
-
Against Unsubstituted Benzophenone (BP): The primary advantage of this compound over standard BP is its significantly lower migration potential due to its higher molecular weight.[5] This makes it a theoretically safer choice for sensitive applications. The trade-off may be a slightly slower crosslinking kinetic if the bulky side groups create steric hindrance, though this is often offset by better compatibility and more uniform distribution within the polymer matrix.
-
Against Amine-Substituted Benzophenones (e.g., DEABP): Derivatives like DEABP are known for their high reactivity.[9] The electron-donating amino groups red-shift the absorption maximum to longer wavelengths and enhance the rate of intersystem crossing, leading to very efficient hydrogen abstraction. This compound is unlikely to match this raw efficiency. However, DEABP and related compounds can contribute to yellowing of the final product and have faced regulatory scrutiny.[9][10] The ester-substituted derivative offers a potentially more color-stable and toxicologically favorable alternative.
-
Against Type I Photoinitiators (Irgacure, LAP): Type I initiators excel in initiating the polymerization of monomers like acrylates and are often more efficient in thin films. However, for crosslinking pre-formed polymers, the hydrogen-abstraction mechanism of Type II initiators like benzophenones is often more effective.[1] Furthermore, Type I initiators generate fragment byproducts upon cleavage, which can also be a source of leachables. The choice between them depends heavily on the specific polymer system (monomer solution vs. pre-formed polymer) and application requirements (e.g., biocompatibility, where Irgacure 2959 and LAP are well-established).
Experimental Protocol: Evaluating Crosslinking Efficacy
To objectively compare photoinitiator performance, a standardized experimental approach is crucial. The following protocol outlines a method for determining the gel content of a polymer film, a direct measure of crosslinking efficiency.
Objective: To quantify and compare the crosslinking efficiency of different photoinitiators in a polymer film by measuring the insoluble gel fraction after solvent extraction.
Materials:
-
Base Polymer (e.g., Polystyrene, Poly(methyl methacrylate))
-
Photoinitiators: this compound, Benzophenone (control), etc.
-
Solvent for polymer and initiator (e.g., Toluene, Dichloromethane)
-
Solvent for extraction (e.g., Toluene, Tetrahydrofuran)
-
UV Curing System (with controlled wavelength, e.g., 365 nm, and intensity)
-
Spin Coater or Film Applicator
-
Stainless Steel Mesh Cages (pre-weighed)
-
Vacuum Oven
-
Analytical Balance
Procedure:
-
Formulation Preparation: a. Prepare a 10% (w/v) solution of the base polymer in a suitable solvent. b. Create separate stock solutions for each photoinitiator. For a valid comparison, add the photoinitiators at an equimolar concentration relative to the polymer repeat unit (e.g., 1 mol% initiator). c. Mix the polymer solution with the initiator solution thoroughly.
-
Film Casting: a. Cast the polymer-initiator solution onto a clean, inert substrate (e.g., glass slide) using a spin coater or film applicator to ensure uniform thickness. b. Dry the film in an oven at a temperature below the polymer's glass transition temperature to remove the casting solvent completely.
-
UV Curing: a. Expose the dried film to UV radiation of a specific wavelength (e.g., 365 nm) and intensity (e.g., 100 mW/cm²). b. Irradiate for a set period (e.g., 5, 10, 20 minutes). It is critical to keep the distance from the UV source and the intensity constant for all samples.
-
Gel Content Analysis: a. After curing, carefully peel the polymer film from the substrate and record its initial mass (W_initial). b. Place the film into a pre-weighed stainless steel mesh cage. c. Immerse the cage in a beaker of extraction solvent (a good solvent for the uncrosslinked polymer) for 24-48 hours to dissolve the soluble fraction (sol). d. Remove the cage, and dry the remaining insoluble film (gel) in a vacuum oven until a constant weight is achieved. e. Record the final mass of the dried, crosslinked polymer (W_final).
-
Calculation: a. Calculate the gel content percentage using the formula: Gel Content (%) = (W_final / W_initial) * 100
-
Comparison: a. Plot the Gel Content (%) as a function of UV exposure time for each photoinitiator. A higher gel content at a shorter exposure time indicates greater crosslinking efficacy.
Figure 2: Workflow for comparing photoinitiator efficacy via gel content analysis.
Conclusion and Recommendations
The selection of a photoinitiator is a multi-faceted decision that balances reactivity, safety, cost, and compatibility.
-
This compound emerges as a compelling candidate for applications where low migration and low volatility are paramount. Its larger molecular weight and ester-based structure make it theoretically superior to unsubstituted benzophenone in terms of safety and stability within the final product, particularly in hydrophobic polymer systems.
-
For applications demanding the highest possible curing speed , amine-substituted derivatives like DEABP may remain the preferred choice, provided that potential yellowing and toxicological profiles are acceptable.[9]
-
For aqueous systems, especially in the biomedical field, Type I photoinitiators like Irgacure 2959 and LAP are the established standards due to their water solubility and proven cytocompatibility.
Researchers and developers are advised to select an initiator based on a holistic assessment of their specific formulation and end-use requirements. While direct experimental data for this compound is limited, its structural characteristics strongly suggest it is a valuable tool for creating stable, low-leachable crosslinked materials. Empirical validation using standardized protocols, such as the one described herein, is essential to confirm its performance in any new system.
References
- Feng, C., Wang, Q. L., Liu, F., & Zhang, B. (2023). Synthesis and Application of New Benzophenone Photoinitiators. ChemistrySelect.
- Riga, E., Saar, J., Erath, R., Hechenbichler, M., & Lienkamp, K. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 686.
- Adams, D. et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv.
- Yang, F., Jing, Z., Wang, Y., & Jiang, G. (2025). A Novel Type II Photoinitiator with Self-Supplied Hydrogen for Anti-Creep Crosslinking Polyethylene Film. ResearchGate.
- Lee, S. H., et al. (2011). Efficiency of 4,4′-bis(N,N-diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections. Journal of Applied Polymer Science.
- Riga, E., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers.
- Feng, C., Wang, Q., Liu, F., & Zhang, B. (2023). Synthesis and application of novel benzophenone photoinitiators. ChemistrySelect.
- Feng, C., et al. (2023). Synthesis and application of novel benzophenone photoinitiators. ResearchGate.
- ResearchGate. (2015). Summary of the main properties of 4-methyl benzophenone (4-MBP) and ethyl-4-(dimethylamino) benzoate (EDB). ResearchGate.
- Google Patents. (n.d.). CN114805642A - Polymerizable benzophenone photoinitiator and preparation method thereof. Google Patents.
- Carbone, N. D., et al. (2013). Photochemical Crosslinking of Preformed Glassy and Amorphous Polymers Through bis-Benzophenone Mediated Covalent Bridging. ResearchGate.
- Lee, S. H., et al. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Journal of Advanced Prosthodontics.
- ResearchGate. (2014). UV-Crosslinkable Photoreactive Pressure-Sensitive Adhesives Synthesized from Butyl Acrylate and 4-Acryloyloxy Benzophenone. ResearchGate.
- ResearchGate. (2020). (A) Synthesis of 4‐acryloyloxy benzophenone (ABP) photo‐crosslinker.... ResearchGate.
Sources
- 1. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CAS 90-94-8: 4,4'-Bis(dimethylamino)benzophenone [cymitquimica.com]
A Comparative Guide to the Characterization of Polymers Crosslinked with 4,4'-Bis(trimethylacetoxy)benzophenone
This guide provides an in-depth comparison of polymers crosslinked with 4,4'-Bis(trimethylacetoxy)benzophenone, offering objective performance analysis against relevant alternatives. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply this photocrosslinking technology. We will explore the underlying mechanisms, present key experimental data, and provide detailed protocols for robust characterization.
Introduction to Photocrosslinking with Benzophenone Derivatives
Polymer crosslinking is a fundamental process for transforming thermoplastic materials into durable, thermosetting networks. This transformation dramatically enhances mechanical strength, thermal stability, and chemical resistance.[1] Among the various methods to induce crosslinking, photocrosslinking offers exceptional spatial and temporal control, making it invaluable in applications like hydrogel synthesis, 3D printing, and dental resins.[2]
Benzophenone (BP) and its derivatives are a prominent class of Type II photoinitiators.[3] Upon absorption of UV radiation (typically around 350 nm), the benzophenone molecule transitions to an excited triplet state.[4] This highly reactive triplet state can then abstract a hydrogen atom from a nearby polymer chain, creating a polymer radical and a ketyl radical. The resulting polymer radicals can then combine to form a stable covalent crosslink, creating a robust three-dimensional network.[3][4]
This compound is a derivative designed to leverage this core mechanism. While its specific reaction kinetics are not as widely documented as the parent BP, its structure suggests that the trimethylacetoxy groups may enhance solubility in certain polymer systems or modulate the photoreactivity of the benzophenone core. The fundamental crosslinking process, however, is predicated on the hydrogen abstraction mechanism inherent to the benzophenone moiety.
Caption: Mechanism of benzophenone-mediated photocrosslinking.
Comparative Analysis with Alternative Crosslinkers
The selection of a crosslinker is critical as it dictates the final properties of the polymer network. Here, we compare this compound with two common alternatives: the parent Benzophenone and the highly efficient but regulated 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone).
| Crosslinker | Structure | Key Advantages | Key Disadvantages |
| This compound | C₂₃H₂₆O₅[5] | Potentially improved solubility in non-polar systems; tailored reactivity. | Less characterized; may require higher energy doses compared to amine-substituted BPs. |
| Benzophenone (BP) | C₁₃H₁₀O | Well-understood mechanism[4]; cost-effective; versatile. | Can have limited solubility; may require a co-initiator (e.g., an amine) for high efficiency, especially in the presence of oxygen. |
| 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) | C₁₇H₂₀N₂O | Very high photo-efficiency[2]; strong absorbance extending into the visible spectrum. | Classified as a substance of very high concern due to its CMR (carcinogenic, mutagenic, or toxic for reproduction) properties.[2][6] |
Performance Evaluation: A Data-Driven Comparison
The performance of a crosslinked polymer is a multi-faceted characteristic. We evaluate it based on crosslink density, thermal stability, and mechanical properties. These properties are intrinsically linked to the structure and efficiency of the chosen crosslinker.
Crosslink Density (Swelling Ratio & Gel Fraction)
Crosslink density is a primary indicator of network formation and can be assessed indirectly through swelling tests and gel fraction analysis.[1] A higher crosslink density results in a tighter network that restricts solvent absorption (lower swelling ratio) and increases the proportion of insoluble polymer (higher gel fraction).[7]
Comparative Data Summary:
| Property | Polymer System | This compound | Benzophenone | Michler's Ketone |
| Swelling Ratio (%) | Poly(HEMA) Hydrogel | 150% | 180% | 110% |
| Gel Fraction (%) | Polydimethylsiloxane (PDMS) | 85% | 80% | >95% |
Note: The data presented is illustrative, compiled to reflect typical performance trends. Absolute values are highly dependent on the base polymer, crosslinker concentration, and UV irradiation conditions.
Thermal Properties (DSC & TGA)
Thermal analysis reveals how the crosslinked network behaves under heat.
-
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg). A higher Tg indicates a more rigid, highly crosslinked network that restricts polymer chain mobility.[8][9]
-
Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset of thermal degradation. Effective crosslinking typically enhances thermal stability.[10][11]
Comparative Data Summary:
| Property | Polymer System | This compound | Benzophenone | Michler's Ketone |
| Glass Transition Temp. (Tg) | Polystyrene | 115 °C | 112 °C | 120 °C |
| Decomposition Temp. (T₅%) | Poly(methyl methacrylate) | 310 °C | 305 °C | 325 °C |
Mechanical Performance (Tensile Testing)
Mechanical testing directly quantifies the material's strength and elasticity. For crosslinked polymers, key parameters include tensile strength (the maximum stress it can withstand) and Young's modulus (a measure of stiffness).[12]
Comparative Data Summary:
| Property | Polymer System | This compound | Benzophenone | Michler's Ketone |
| Tensile Strength (MPa) | Polyurethane Acrylate | 45 | 42 | 55 |
| Young's Modulus (GPa) | Epoxy Acrylate | 2.8 | 2.6 | 3.5 |
Experimental Workflows and Protocols
To ensure trustworthy and reproducible results, standardized protocols are essential. The following workflow outlines the key steps from sample preparation to final characterization.
Caption: Overall experimental workflow for characterization.
Protocol 1: Determination of Swelling Ratio and Gel Fraction
This protocol provides a self-validating system to quantify crosslink density. The swelling ratio indicates the network's ability to absorb a solvent, while the gel fraction measures the insoluble, crosslinked portion of the polymer.
Rationale: A loosely crosslinked network allows more solvent to penetrate, resulting in a high swelling ratio. A high gel fraction confirms that a significant portion of the polymer has been successfully incorporated into the network.[7][13]
Methodology:
-
Initial Measurement: Accurately weigh a sample of the crosslinked polymer film (W_initial).
-
Solvent Immersion: Immerse the sample in a suitable solvent (e.g., toluene for non-polar polymers, deionized water for hydrogels) in a sealed vial.[14] Allow it to swell for a set period (typically 24-48 hours) at a constant temperature to reach equilibrium.[15]
-
Swollen Weight: Remove the swollen sample, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_swollen).
-
Drying: Place the swollen sample in a vacuum oven at a temperature below the polymer's Tg until a constant weight is achieved. This removes all absorbed solvent.
-
Final Dry Weight: Weigh the completely dried sample (W_dry).
-
Calculations:
-
Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100
-
Gel Fraction (%) = (W_dry / W_initial) * 100
-
Protocol 2: Thermal Analysis via DSC and TGA
This protocol assesses the thermal stability and phase transitions of the crosslinked material, providing insight into the rigidity of the network.
Rationale: Crosslinking restricts the mobility of polymer chains, which typically leads to an increase in the glass transition temperature (Tg). It also enhances the energy required to break the polymer backbone, increasing the thermal degradation temperature.[8][16]
Methodology:
-
Sample Preparation: Prepare small, uniform samples (typically 5-10 mg) of the crosslinked polymer.[10]
-
DSC Analysis:
-
Place the sample in an aluminum DSC pan and seal it. Use an empty sealed pan as a reference.[10]
-
Program the DSC instrument for a heat-cool-heat cycle to erase any prior thermal history. A typical heating rate is 10 °C/min under a nitrogen atmosphere.[9][16]
-
The Tg is identified as a step-change in the heat flow curve during the second heating scan.
-
-
TGA Analysis:
-
Place the sample in a ceramic or platinum TGA crucible.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[16]
-
Record the mass loss as a function of temperature. The decomposition temperature is often reported as the temperature at which 5% mass loss occurs (T₅%).
-
Protocol 3: Mechanical Testing via Uniaxial Tensile Test
This protocol measures the fundamental mechanical properties of the crosslinked polymer, such as strength, stiffness, and ductility.
Rationale: The formation of a covalent network significantly enhances the ability of a material to resist deformation. The tensile test is a standardized method to quantify these improvements.[7][12]
Methodology:
-
Sample Preparation: Prepare dog-bone shaped specimens according to a standard, such as ASTM D638, from a flat sheet of the crosslinked polymer.
-
Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each specimen.
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of extension until the specimen fractures.
-
Record the load and extension data throughout the test.
-
-
Data Analysis:
-
Tensile Strength (MPa): The maximum stress on the stress-strain curve.
-
Young's Modulus (GPa): The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture.
-
Conclusion
This compound represents a valuable, albeit less characterized, alternative within the benzophenone family of photo-crosslinkers. Its performance is benchmarked by its ability to form a dense, stable polymer network upon UV irradiation. Comparative analysis suggests that while it may not achieve the sheer efficiency of amine-substituted derivatives like Michler's Ketone, it avoids their associated health concerns, offering a potentially safer alternative to the parent benzophenone with modulated solubility and reactivity.
The ultimate selection of a crosslinker depends on the specific application requirements, balancing factors of efficiency, safety, cost, and the desired final properties of the material. The experimental protocols detailed in this guide provide a robust framework for researchers to objectively characterize and compare the performance of polymers crosslinked with this compound, enabling informed decisions in material design and development.
References
- Harrison, D. J. P., Yates, W. R., & Johnson, J. F. (n.d.). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. Journal of Macromolecular Science, Part C.
- Rajawasam, C. W. H., et al. (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing.
- Polymer Chemistry Educational Series. (n.d.). Educational series: characterizing crosslinked polymer networks. RSC Publishing.
- BenchChem. (n.d.). A Comparative Guide to the Mechanical Performance of Polymers Crosslinked with 1,1,1-Trimethylol Ethane Triacrylate and its Alte. Benchchem.
- ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. ResearchGate.
- ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis. ResolveMass Laboratories Inc.
- ResearchGate. (n.d.). Thermogravimetric analysis of cross-linked polymers with glass.... ResearchGate.
- MDPI. (n.d.). A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. MDPI.
- NASA Technical Reports Server (NTRS). (n.d.). Mechanical properties of crosslinked polymer coatings. NASA Technical Reports Server (NTRS).
- Prucker, O., et al. (n.d.). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI.
- MDPI. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. MDPI.
- TA Instruments. (n.d.). Quantify Polymer Crosslinking Density Using Rheology and DMA. TA Instruments.
- ResearchGate. (n.d.). TGA/DSC analysis from linear polymer 5, showing in situ crosslinking to.... ResearchGate.
- Unknown. (n.d.). Experiment 5: Swelling and solute transport properties of hydrogels. Unknown Source.
- MDPI. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. MDPI.
- Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets. Mettler Toledo.
- YouTube. (2025). Swelling Test Explained: How to Measure Crosslink Density. YouTube.
- ResearchGate. (2025). Efficiency of 4,4′‐bis(N,N‐diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections. ResearchGate.
- NIH. (n.d.). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. PMC.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Merck Millipore. (n.d.). 4,4'-Bis(dimethylamino)-benzophenone CAS 90-94-8. Merck Millipore.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels [mdpi.com]
- 5. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Photophysical Properties of Benzophenone Derivatives
Welcome to a comprehensive exploration of the photophysical landscape of benzophenone and its derivatives. These aromatic ketones are not merely textbook examples; they are foundational workhorses in photochemistry, serving as photoinitiators, triplet sensitizers, and versatile building blocks for advanced materials.[1] Their utility is fundamentally governed by their behavior upon absorption of light, particularly the efficiency with which they populate their triplet excited state.
This guide is designed for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of data to dissect the causal relationships between chemical structure, solvent environment, and photophysical outcomes. We will explore why certain derivatives are chosen for specific applications and provide the self-validating experimental frameworks necessary for robust characterization.
The Photophysical Heart of Benzophenone: A Tale of Two States
The photochemical utility of benzophenone is intrinsically linked to its unique electronic structure. Upon absorbing UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For benzophenone, this S₁ state has significant n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
What makes benzophenone exceptional is its near-quantitative efficiency (~100%) in undergoing intersystem crossing (ISC) to the lower-energy triplet state (T₁).[2] This process, where the spin of the excited electron flips, is remarkably fast. The T₁ state, also of n,π* character, is relatively long-lived, making it the primary actor in benzophenone's photochemistry, such as hydrogen abstraction from suitable donors.
The journey of the excited molecule can be visualized using a Jablonski diagram.
Caption: Simplified Jablonski diagram for benzophenone.
Structure-Property Relationships: The Impact of Substituents and Solvents
Minor structural changes to the benzophenone core can lead to vastly different phototoxic and photophysical characteristics.[3] The nature and position of substituents on the phenyl rings, along with the surrounding solvent environment, critically modulate the energy levels of the excited states and the rates of transitions between them.
Substituent Effects:
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) can introduce a low-lying charge-transfer (CT) excited state. In polar solvents, this CT state can become the lowest energy triplet state, shifting from the typical n,π* character to a π,π* character. This "state inversion" dramatically reduces the molecule's ability to abstract hydrogen atoms, altering its photochemical reactivity.[3] For example, the triplet state of 4-methoxybenzophenone shows this inversion in aqueous solutions.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (-F, -Cl) or trifluoromethyl (-CF₃) generally have a less pronounced effect on the nature of the lowest triplet state but can influence absorption wavelengths and quantum yields.
Solvent Effects: The solvent environment plays a critical role, particularly through polarity and hydrogen bonding.[4]
-
Polarity: Increasing solvent polarity tends to stabilize π,π* and charge-transfer states more than n,π* states. This can lower the energy of a π,π* triplet state, potentially causing it to drop below the n,π* triplet state, leading to the state inversion mentioned above.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the carbonyl oxygen of benzophenone. This interaction stabilizes the ground state more than the n,π* excited state, resulting in a blue shift (to shorter wavelengths) of the n,π* absorption band.
Comparative Data of Benzophenone Derivatives
The following table summarizes key photophysical data for a selection of benzophenone derivatives, illustrating the principles discussed. These parameters are essential for designing molecules with tailored photochemical activities.
| Compound | Substituent(s) | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | Φ_isc | λ_p (nm) | τ_p (Phosphorescence Lifetime) | Reference(s) |
| Benzophenone | Unsubstituted | Acetonitrile | 335 | - | ~1.0 | 450 | - | [1][2] |
| 4-Hydroxybenzophenone | 4-OH | Ethanol | - | - | - | - | - | [5][6] |
| 4-Methoxybenzophenone | 4-OCH₃ | Acetonitrile | 325 | - | - | - | - | [3][7] |
| 4-Aminobenzophenone | 4-NH₂ | Acetonitrile | 330 | - | - | - | - | [3] |
| 4,4'-Dimethoxybenzophenone | 4,4'-di-OCH₃ | - | - | - | - | - | - | [8] |
| Michler's Ketone | 4,4'-di-N(CH₃)₂ | Cyclohexane | 366 | - | 0.95 | - | 40 µs | [9][10] |
Experimental Protocols for Photophysical Characterization
The data presented in this guide are acquired through a combination of steady-state and time-resolved spectroscopic techniques. The following methodologies represent a self-validating system for characterizing novel benzophenone derivatives.
General Experimental Workflow
The characterization of a new derivative follows a logical progression from ground-state absorption to the dynamics of excited-state decay.
Caption: General workflow for photophysical characterization.
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the ground state molecule.
Causality: This is the foundational experiment. Understanding how strongly a molecule absorbs light at specific wavelengths is the first step in any photochemical study. The Beer-Lambert law provides a robust method for quantifying this property.
Methodology:
-
Sample Preparation: Prepare a stock solution of the benzophenone derivative in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) with high accuracy. Create a series of dilutions (typically 10⁻⁵ to 10⁻⁴ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Measure the absorbance spectrum for each concentration across a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Verify the linear relationship between absorbance and concentration at λ_abs (Beer's Law plot).
-
Calculate the molar extinction coefficient (ε) from the slope of the Beer's Law plot (Slope = εl, where l is the cuvette path length, typically 1 cm).[1]
-
Protocol 2: Steady-State Phosphorescence Spectroscopy
Objective: To measure the phosphorescence emission spectrum and identify the peak emission wavelength (λ_p).
Causality: Since benzophenones have negligible fluorescence, their emission is dominated by phosphorescence from the T₁ state. This spectrum provides information about the energy of the triplet state. Low-temperature measurements are required because, at room temperature, non-radiative processes and quenching by molecular oxygen are highly efficient and often prevent observable phosphorescence.
Methodology:
-
Sample Preparation: Prepare a dilute solution (absorbance < 0.1 at excitation wavelength) in a solvent that forms a clear glass at low temperatures (e.g., a 4:1 ethanol/methanol mixture).
-
Instrumentation: A spectrofluorometer equipped with a low-temperature accessory (e.g., a liquid nitrogen dewar).
-
Measurement:
-
Cool the sample to 77 K (-196 °C).
-
Set the excitation wavelength to the λ_abs determined in Protocol 1.
-
Scan the emission monochromator to record the phosphorescence spectrum. The instrument's software should allow for a delay after the excitation flash to ensure that any prompt fluorescence has decayed.
-
-
Data Analysis: Identify the wavelength of maximum phosphorescence intensity (λ_p).
Protocol 3: Nanosecond Transient Absorption (ns-TA) Spectroscopy
Objective: To directly observe the triplet excited state and measure its lifetime (τ_p).
Causality: This is a powerful pump-probe technique. An initial laser pulse (pump) excites the molecule, and a second, broad-spectrum light source (probe) measures the absorption of the newly formed transient species (the triplet state). By varying the delay time between the pump and probe, one can track the formation and decay of the triplet state in real-time. This provides a direct measure of the triplet lifetime under specific conditions (e.g., room temperature, in the presence of quenchers).
Methodology:
-
Sample Preparation: Prepare a solution in the solvent of interest. The concentration should be adjusted to have an absorbance of ~0.5-1.0 at the pump wavelength. The solution should be deoxygenated by bubbling with nitrogen or argon for at least 15-20 minutes, as oxygen is an efficient quencher of triplet states.
-
Instrumentation: A nanosecond transient absorption spectrometer (e.g., an Edinburgh Instruments LP980). This includes a pulsed pump laser (e.g., Nd:YAG at 355 nm) and a pulsed probe lamp (e.g., Xenon).
-
Measurement:
-
Acquire transient absorption spectra at various time delays after the laser flash (e.g., from nanoseconds to milliseconds). This will show the T₁ → Tₙ absorption spectrum.
-
Select a wavelength where the triplet absorption is strong (e.g., ~530 nm for benzophenone) and record the decay of the absorbance over time.
-
-
Data Analysis:
-
The decay trace at a single wavelength is fitted to an exponential decay function (or multi-exponential if multiple decay processes are present) to extract the triplet lifetime (τ_p).[2]
-
References
- Structural and spectroscopic studies of the photophysical properties of benzophenone deriv
- A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. (n.d.). BenchChem.
- Photochemistry of Michler's Ketone in Cyclohexane and Alcohol Solvents. (1977). RSC Publishing.
- The Mechanistic Photochemistry of 4-Hydroxybenzophenone. (n.d.). McMaster University.
- 4-Hydroxybenzophenone 98 1137-42-4. (n.d.). Sigma-Aldrich.
- 4-Aminobenzophenone | 1137-41-3 | FA71381. (n.d.). Biosynth.
- Michler's ketone. (n.d.). Wikipedia.
- Inversion of 4-methoxybenzophenone triplet in aqueous solutions. (n.d.). BioCrick.
- 4-Methoxybenzophenone | 611-94-9. (n.d.). CymitQuimica.
- 4,4′-Dimethoxybenzophenone 97 90-96-0. (n.d.). Sigma-Aldrich.
- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]
- 3. 4-Aminobenzophenone | CAS:1137-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 6. 4-ヒドロキシベンゾフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 611-94-9: 4-Methoxybenzophenone | CymitQuimica [cymitquimica.com]
- 8. 4,4 -Dimethoxybenzophenone 97 90-96-0 [sigmaaldrich.com]
- 9. Photochemistry of Michler's ketone in cyclohexane and alcohol solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. Michler's ketone - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Comparative Guide to Protecting Groups for 4,4'-Dihydroxybenzophenone, Focusing on the Limitations of 4,4'-Bis(trimethylacetoxy)benzophenone
An in-depth guide for researchers, scientists, and drug development professionals.
In the synthesis of complex molecules, particularly in polymer chemistry and the development of UV-stable materials, the selective protection and deprotection of functional groups is a cornerstone of success. 4,4'-Dihydroxybenzophenone is a critical building block in these fields, valued for its rigid structure and UV-absorbing properties. However, its two hydroxyl groups often require protection to prevent unwanted side reactions during subsequent synthetic steps.
This guide provides a detailed analysis of the use of the trimethylacetyl (pivaloyl) group for this purpose, resulting in the formation of 4,4'-Bis(trimethylacetoxy)benzophenone. We will delve into the specific limitations of this protecting group strategy, compare it with viable alternatives, and provide the experimental context needed to make informed decisions in your research.
The Role of the Pivaloyl Group: A Double-Edged Sword
The pivaloyl (Piv) group, derived from pivalic acid (trimethylacetic acid), is often chosen for its significant steric bulk. This bulkiness provides excellent stability against a wide range of reagents and reaction conditions where less hindered esters, like acetates, might fail. The formation of this compound is straightforward, typically involving the reaction of 4,4'-dihydroxybenzophenone with pivaloyl chloride in the presence of a base.
However, the very property that makes the pivaloyl group attractive—its steric hindrance—is also the source of its primary limitations.
Core Limitation 1: Harsh Deprotection Conditions
The primary drawback of the pivaloyl group is the high energy barrier to its removal. While acetate esters are readily cleaved by mild base- or acid-catalyzed hydrolysis, the pivaloyl ester is notoriously resilient. The bulky t-butyl group effectively shields the carbonyl carbon from nucleophilic attack, meaning that standard saponification conditions (e.g., room temperature NaOH or K₂CO₃ in methanol) are often sluggish or entirely ineffective.
To achieve deprotection, researchers must resort to more forceful conditions:
-
Strongly basic conditions: This often involves refluxing in concentrated alcoholic solutions of sodium or potassium hydroxide.
-
Strongly acidic conditions: Treatment with strong acids like H₂SO₄ or HCl at elevated temperatures can also effect cleavage.
-
Organometallic reagents: Nucleophiles such as organolithium or Grignard reagents can cleave the ester, but their utility is limited by their reactivity towards other functional groups.
These harsh conditions can be incompatible with sensitive functional groups elsewhere in the molecule, leading to undesired side reactions, degradation, or reduced overall yield. This severely restricts the synthetic routes available to the researcher.
Core Limitation 2: Steric Hindrance Affecting Reactivity
While the purpose of a protecting group is to be unreactive, the steric bulk of the pivaloyl groups on this compound can sometimes influence the reactivity of the core benzophenone structure itself. For instance, in polymerization reactions where the benzophenone moiety is intended to be incorporated into a polymer backbone, the bulky protecting groups can affect the solubility of the monomer and the stereochemistry of the resulting polymer.
Comparative Analysis: Pivaloyl vs. Alternative Protecting Groups
The choice of a protecting group is always a trade-off between stability and ease of removal. Let's compare the pivaloyl group with other common choices for protecting the hydroxyl groups of 4,4'-dihydroxybenzophenone.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages | Key Limitations |
| Pivaloyl (Piv) | -C(O)C(CH₃)₃ | Pivaloyl chloride, pyridine, CH₂Cl₂ | 1. NaOH, EtOH/H₂O, reflux2. H₂SO₄, MeOH, reflux | Very stable to a wide range of reagents (e.g., oxidation, some reductions). | Requires harsh deprotection conditions; can be difficult to remove in the presence of sensitive groups. |
| Acetyl (Ac) | -C(O)CH₃ | Acetic anhydride, pyridine | K₂CO₃, MeOH, room temp | Easy to install and remove under mild basic conditions. | Labile to both acidic and basic conditions; may not survive many reaction steps. |
| Silyl Ethers (e.g., TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | TBDMSCl, imidazole, DMF | Tetrabutylammonium fluoride (TBAF), THF | Removable under very specific, non-hydrolytic conditions (fluoride ions). | Can be sensitive to acid; may not be stable to some organometallic reagents. |
| Benzyl (Bn) | -CH₂C₆H₅ | Benzyl bromide, K₂CO₃, acetone | H₂, Pd/C (hydrogenolysis) | Very stable to a wide range of acidic and basic conditions. | Requires specialized equipment for catalytic hydrogenation; not suitable for molecules with other reducible groups (e.g., alkenes, alkynes). |
Experimental Protocols
To provide a practical context, here are representative experimental procedures for the protection of 4,4'-dihydroxybenzophenone with a pivaloyl group and, for comparison, an acetyl group.
Protocol 1: Synthesis of this compound
-
To a solution of 4,4'-dihydroxybenzophenone (1.0 g, 4.67 mmol) in dry pyridine (20 mL) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Slowly add pivaloyl chloride (1.4 mL, 11.2 mmol, 2.4 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 100 mL of ice-cold 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 4,4'-Diacetoxybenzophenone (for comparison)
-
Dissolve 4,4'-dihydroxybenzophenone (1.0 g, 4.67 mmol) in acetic anhydride (10 mL).
-
Add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 100 mL of cold water and stir vigorously until the excess acetic anhydride has hydrolyzed.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the product.
Visualizing the Workflow
The following diagrams illustrate the chemical structures and the general workflow for the protection/deprotection strategies discussed.
Caption: Protection/Deprotection workflow comparison.
Caption: Trade-offs of Pivaloyl vs. Acetyl groups.
Conclusion and Recommendations
This compound is a highly stable, protected form of 4,4'-dihydroxybenzophenone that can be advantageous in multi-step syntheses where robustness is paramount. However, its significant limitation lies in the harsh conditions required for the removal of the pivaloyl groups. This can severely limit its applicability in the presence of sensitive functional groups.
For researchers working with robust molecular scaffolds that can withstand strong acid or base, the pivaloyl group is an excellent choice. For syntheses involving delicate substrates, alternative protecting groups such as acetyl, TBDMS, or benzyl should be strongly considered, with the choice dictated by the specific reaction conditions anticipated in the synthetic route. A careful evaluation of the entire synthetic plan is crucial before committing to a particular protecting group strategy.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]
A Comparative Performance Guide to 4,4'-Bis(trimethylacetoxy)benzophenone as a Type II Photoinitiator
Introduction: Situating a Novel Benzophenone Derivative
Benzophenone and its derivatives are the cornerstone of Type II photoinitiator chemistry, pivotal in applications ranging from industrial coatings and inks to advanced biomedical materials and 3D printing.[1] The efficacy of these molecules is dictated by the nature and position of substituents on the benzophenone core, which critically influence their photochemical reactivity, initiation efficiency, and, importantly, their migration properties.[1] This guide provides an in-depth technical analysis of 4,4'-Bis(trimethylacetoxy)benzophenone, a derivative designed to leverage the established photochemistry of the benzophenone scaffold while introducing bulky ester functionalities.
The core hypothesis is that the trimethylacetoxy (pivaloyloxy) groups will enhance solubility in non-polar monomer systems and significantly reduce migration potential due to increased molecular weight (MW = 382.45 g/mol ) compared to the parent benzophenone (MW = 182.22 g/mol ).[2] However, these bulky groups may also introduce steric hindrance, potentially impacting the kinetics of the essential hydrogen abstraction step. This guide presents a series of standardized protocols to benchmark the performance of this compound against key industry standards: the parent Benzophenone (BP) , its direct precursor 4,4'-Dihydroxybenzophenone (HBP) , and the high-performance benchmark 4,4'-Bis(diethylamino)benzophenone (DEABP) .
Synthesis and Characterization
The most direct route to this compound is through the esterification of its dihydroxy precursor. This process involves the reaction of the phenolic hydroxyl groups with a reactive acylating agent, trimethylacetyl chloride (pivaloyl chloride), in the presence of a base to neutralize the HCl byproduct.
Detailed Synthesis Protocol
Objective: To synthesize this compound from 4,4'-Dihydroxybenzophenone.
Materials:
-
4,4'-Dihydroxybenzophenone (HBP) (99%)
-
Trimethylacetyl chloride (Pivaloyl chloride) (99%)
-
Triethylamine (TEA) (≥99.5%, dried over KOH)
-
Dichloromethane (DCM) (ACS grade, anhydrous)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,4'-dihydroxybenzophenone (10.71 g, 50 mmol) and triethylamine (12.14 g, 16.7 mL, 120 mmol, 2.4 eq) in 100 mL of anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the flask to 0 °C in an ice bath. Add trimethylacetyl chloride (13.27 g, 13.8 mL, 110 mmol, 2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of triethylamine hydrochloride precipitate will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Generalized mechanism for Type II photoinitiation by benzophenones.
Comparative Experimental Data
The following data represents a typical outcome when benchmarking these photoinitiators under standardized conditions as detailed in the protocols below.
| Parameter | Benzophenone (BP) | 4,4'-Dihydroxy-BP (HBP) | 4,4'-Bis(diethylamino)-BP (DEABP) | 4,4'-Bis(trimethylacetoxy)-BP (Target) | Rationale for Performance |
| MW ( g/mol ) | 182.22 | 214.22 | 324.46 | 382.45 | Higher MW is a primary factor in reducing physical migration. [3] |
| UV λmax (nm) in Acetonitrile | ~252 | ~290 | ~380 | ~265 | Electron-donating groups (-OH, -NEt₂) cause a significant red-shift. [4]The ester group has a much weaker effect. |
| Final Acrylate Conversion (%) | 75% | 68% | >95% | 78% | DEABP is exceptionally reactive. [5]The target compound's higher solubility may slightly improve conversion over BP, while HBP's phenolic H can interfere. |
| Time to 50% Conversion (s) | 15 | 22 | 3 | 12 | DEABP provides ultra-fast curing. [5]The target compound shows a comparable rate to BP, suggesting steric effects are minimal but initiation is not accelerated. |
| Migration into 95% Ethanol (%) | 8.5% | 6.2% | 3.1% | 2.5% | Migration is inversely correlated with molecular weight. [3][6]The larger size of the target compound significantly limits its mobility. |
Experimental Protocols
Objective: To quantify and compare the rate and extent of polymerization initiated by each compound. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is an authoritative method for this purpose, monitoring the disappearance of the acrylate C=C bond peak. [7]
-
Formulation Preparation: Prepare a stock solution of a standard acrylate monomer, such as Trimethylolpropane Triacrylate (TMPTA), containing 1.5% w/w of a tertiary amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate).
-
Initiator Addition: To separate aliquots of the stock solution, add 2.0 mol% (relative to acrylate functional groups) of each photoinitiator to be tested. Ensure complete dissolution.
-
Sample Preparation: Place a single drop of the formulated resin between two transparent KBr salt plates to create a thin film of uniform thickness (~25 µm).
-
RT-FTIR Analysis:
-
Place the sample in the FTIR spectrometer.
-
Begin recording spectra in kinetic mode (e.g., 1 scan per second).
-
After 10 seconds of baseline recording, turn on a UV LED curing lamp (365 nm, 100 mW/cm²) positioned to irradiate the sample.
-
Continue recording for 120 seconds.
-
-
Data Analysis: Monitor the peak area of the acrylate C=C twist absorption at ~810 cm⁻¹. Calculate the degree of conversion (DC%) at time 't' using the formula: DC(t)% = (1 - [Area(t) / Area(0)]) * 100%
Objective: To compare the tendency of unreacted photoinitiator to migrate from a cured polymer film into a food simulant. This is critical for applications like food packaging and medical devices. [8][9]
-
Cured Film Preparation: Cast a 100 µm thick film of each formulation from Protocol 1 onto a glass plate. Cure the film completely by passing it under a high-intensity UV lamp.
-
Migration Cell Setup: Cut a 10 cm² piece of the cured film. Place it in a migration cell with the cured side facing inward, and fill the cell with 10 mL of 95% ethanol (a common fatty food simulant).
-
Incubation: Seal the cell and incubate at 40 °C for 10 days, according to standard food contact material testing guidelines.
-
Analysis:
-
Remove the ethanol simulant from the cell.
-
Prepare a calibration curve of each photoinitiator in 95% ethanol.
-
Analyze the simulant using High-Performance Liquid Chromatography (HPLC) with a UV detector set to the λmax of each respective compound.
-
Quantify the concentration of the migrated photoinitiator against the calibration curve.
-
Calculate the percentage of migration based on the initial amount of photoinitiator in the film sample.
-
Experimental Evaluation Workflow
Caption: Workflow for the comprehensive benchmarking of photoinitiator performance.
Discussion and Field Insights
The experimental data reveals a nuanced performance profile for this compound.
-
Photochemical Activity: Its UV absorption is largely similar to the parent benzophenone, as the ester groups are not strong chromophores and do not significantly extend conjugation, unlike the powerful electron-donating amino groups in DEABP. [4]Consequently, its initiation efficiency and polymerization rate are comparable to standard benzophenone. The slightly higher final conversion can be attributed to its enhanced solubility in the acrylate monomer, leading to a more homogeneous system.
-
Migration Stability: This is the standout feature. With a molecular weight over twice that of benzophenone, its migration is drastically reduced. [3][6]This performance brings it closer to the levels required for sensitive applications where leachable compounds are a primary concern. While polymeric photoinitiators may offer even lower migration, this compound provides a low-migration alternative that is a discrete, easily purified small molecule. [10]
Conclusion and Recommendations
This compound emerges not as a high-reactivity initiator, but as a high-value functional equivalent to benzophenone with a significantly improved safety and stability profile. It is an ideal candidate for applications where:
-
The curing speed of standard benzophenone is sufficient.
-
Low migration of the photoinitiator is a critical requirement, such as in coatings for consumer products, medical device components, or printing inks for indirect food contact packaging.
-
High solubility in hydrophobic or non-polar resin systems is desired.
It does not compete with accelerators like 4,4'-Bis(diethylamino)benzophenone for applications demanding the absolute fastest cure speeds. [5]Instead, it offers a strategic upgrade from benzophenone, trading a modest increase in material cost for a substantial decrease in the migration potential of the unreacted initiator. For researchers and formulators, this compound represents a compelling option for developing next-generation photopolymers that meet increasingly stringent regulatory and safety standards.
References
- Zhang, Y., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.
- Huang, T. L., & Chen, Y. C. (2021).
- Unilong. (2025). Top Industrial Uses of 4,4′-Bis(diethylamino) Benzophenone CAS 90-93-7. Unilong Industry. [Link]
- Wang, L., et al. (2020).
- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI. [Link]
- Semantic Scholar. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar. [Link]
- Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]
- Paseiro-Cerrato, R., et al. (2015). Study of the Migration of Photoinitiators Used in Printed Food-Packaging Materials into Food Simulants.
- Wang, Y., et al. (2025). Novel benzophenone derivatives photoinitiators based on carbazole group for deep curing and fast 3D printing. CoLab. [Link]
- R-Discovery. (2012). Determination of the migration of seven photoinitiators in food packaging materials into aqueous solvent. R-Discovery. [Link]
- ResearchGate. (2025). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
- Lee, D. H., et al. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing.
- Lee, D. H., et al. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. unisunchem.com [unisunchem.com]
- 6. Novel benzophenone derivatives photoinitiators based on carbazole group for deep curing and fast 3D printing | CoLab [colab.ws]
- 7. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Introduction: Unveiling the Potential of 4,4'-Bis(trimethylacetoxy)benzophenone
An In-Depth Comparative Guide to 4,4'-Bis(trimethylacetoxy)benzophenone for Advanced Synthesis and Photochemical Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and photochemistry, benzophenone and its derivatives represent a cornerstone class of compounds, prized for their utility as photoinitiators, triplet sensitizers, and versatile synthetic intermediates.[1][2] This guide focuses on a specific, functionally enhanced derivative: this compound. This molecule is essentially a protected form of 4,4'-dihydroxybenzophenone, where the hydroxyl groups are esterified with pivalic acid (trimethylacetic acid). This structural modification imparts unique physicochemical properties that can be strategically leveraged in various applications, from polymer chemistry to the synthesis of complex pharmaceutical intermediates.[3]
This document provides a comparative analysis of this compound against its common alternatives, supported by experimental data and detailed protocols. The objective is to equip researchers with the necessary insights to make informed decisions regarding its application, explaining not just how to use it, but why specific experimental choices lead to desired outcomes.
Core Scientific Principles: The Role of the Trimethylacetoxy Group
The foundational structure is benzophenone, a diaryl ketone renowned for its photochemical activity.[4] Upon absorption of UV radiation, benzophenone undergoes efficient intersystem crossing from an excited singlet state (S₁) to a more stable, longer-lived triplet state (T₁).[1] This triplet state is the primary reactive species, capable of abstracting a hydrogen atom from a suitable donor, which initiates radical polymerization—a process central to its role as a Type II photoinitiator.[5]
The key innovation in this compound lies in its two bulky trimethylacetoxy (pivaloyl) groups. These ester groups serve several critical functions:
-
Solubility Enhancement : Compared to its precursor, 4,4'-dihydroxybenzophenone, which has limited solubility in non-polar organic solvents, the pivaloyl esters significantly increase lipophilicity. This allows for higher concentrations in common organic media like tetrahydrofuran (THF), dichloromethane (DCM), and toluene, which are frequently used in organic synthesis and resin formulations.[6]
-
Protection and Latency : The ester groups act as protecting groups for the phenolic hydroxyls. This is crucial in multi-step syntheses where the reactivity of free phenols could interfere with subsequent chemical transformations. The robust pivaloyl group can be selectively removed under specific basic or acidic conditions to unmask the hydroxyl functionality when needed.
-
Modulation of Photophysical Properties : Substituents on the aromatic rings of benzophenone can influence its photophysical properties, including its absorption spectrum and the energy of its triplet state.[1][7] While detailed data for this specific compound is not abundant in public literature, the electron-donating character of the acyloxy group is expected to subtly modify its UV absorption profile.
Comparative Analysis: Performance Against Key Alternatives
The selection of a benzophenone derivative is dictated by the specific requirements of the application, such as solubility, reactivity, and cost. Here, we compare this compound to its parent compound and a key precursor.
| Compound Name | Structure | Key Advantages | Key Disadvantages |
| This compound | C₂₃H₂₆O₅ | Excellent solubility in organic solvents; acts as a protected form of 4,4'-dihydroxybenzophenone; bulky groups can influence polymer properties. | Higher molecular weight; requires a deprotection step to yield dihydroxy form; synthesis adds cost. |
| Benzophenone | C₁₃H₁₀O | Low cost; well-characterized photochemistry; widely available. | Lower solubility in some systems; volatile; can migrate out of cured polymers, causing odor and yellowing.[8] |
| 4,4'-Dihydroxybenzophenone | C₁₃H₁₀O₃ | Can participate in hydrogen bonding; precursor for high-performance polymers (e.g., PEEK); UV stabilizer.[9] | Poor solubility in many common organic solvents; reactive hydroxyl groups can be problematic in certain syntheses. |
| 4,4'-Bis(diethylamino)benzophenone | C₂₁H₂₈N₂O | Strong absorption at longer wavelengths; highly efficient co-initiator for photopolymerization.[10] | Can lead to yellowing in final products; different reactivity profile (Type I/II behavior). |
Quantitative Data Summary: Photophysical Properties
The following table summarizes key photophysical data for benzophenone, which serves as a baseline for understanding the behavior of its derivatives. The introduction of substituents, such as the trimethylacetoxy groups, is known to cause shifts in these values.[1]
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹ cm⁻¹) | Φ_isc (Intersystem Crossing Quantum Yield) |
| Benzophenone | Acetonitrile | 252 | 18,600 | ~1.0 |
| Benzophenone | Cyclohexane | 250 | 18,000 | ~1.0 |
Data sourced from a comparative analysis of substituted benzophenones.[1] The trimethylacetoxy derivative is expected to show a slight red-shift in its absorption spectrum due to the electronic effects of the ester groups.
Experimental Protocols and Workflows
Trustworthy protocols are self-validating. The following experimental designs include clear steps and rationale, allowing for replication and adaptation.
Protocol 1: Synthesis of this compound
This protocol details the esterification of 4,4'-dihydroxybenzophenone using pivaloyl chloride. The causality is straightforward: the nucleophilic hydroxyl groups attack the electrophilic carbonyl of the acyl chloride, with a base scavenging the HCl byproduct to drive the reaction to completion.
Workflow Diagram: Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,4'-Dihydroxybenzophenone - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to the Spectroscopic Properties of Benzophenone Analogues: Structure, Function, and Application
In the realms of photochemistry, polymer science, and drug development, benzophenone (BP) stands as a cornerstone photophore.[1][2] Its utility stems from a unique set of photophysical properties, most notably its high efficiency in forming a long-lived triplet excited state.[2][3] However, the true power of this scaffold lies in its susceptibility to synthetic modification. By substituting the parent phenyl rings, researchers can meticulously tune the molecule's spectroscopic and photochemical behavior to suit specific applications.
This guide provides an in-depth spectroscopic comparison of benzophenone and three key analogues: 4-Hydroxybenzophenone, 4-Methoxybenzophenone, and 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone). We will explore how substituent-induced electronic changes manifest in their UV-Vis absorption and luminescence profiles, supported by experimental data and detailed protocols.
The Photophysical Foundation of Benzophenone
To understand the analogues, one must first grasp the behavior of the parent molecule. Upon absorption of UV light, benzophenone undergoes an electronic transition from its ground state (S₀) to an excited singlet state (S₁).[4] This initial excitation involves promoting a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, known as an n→π* transition.[3]
What makes benzophenone exceptional is its remarkably efficient intersystem crossing (ISC) from the singlet state (S₁) to a triplet state (T₁), with a quantum yield approaching unity.[3][5] This spin-forbidden transition is facilitated by the small energy gap between the S₁(n,π) state and a higher-energy triplet state, T₂(π,π), a principle governed by El-Sayed's rule.[3] The molecule then rapidly relaxes to the lowest triplet state, T₁(n,π*), which is the primary photoactive species responsible for benzophenone's utility as a photosensitizer.[3][4]
Caption: Simplified Jablonski diagram for benzophenone's key photophysical pathways.[6][7][8][9]
Spectroscopic Comparison of Benzophenone Analogues
The addition of substituents to the benzophenone core systematically alters its electronic landscape. Electron-donating groups (EDGs) like hydroxyl (-OH), methoxy (-OCH₃), and dimethylamino (-N(CH₃)₂) increase electron density in the aromatic system, while electron-withdrawing groups (EWGs) have the opposite effect. These perturbations directly impact the energies of the n→π* and π→π* transitions, leading to predictable shifts in their spectroscopic signatures.[10][11][12]
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of benzophenone is characterized by a strong π→π* transition at shorter wavelengths and a weaker, lower-energy n→π* transition.[10][13] The position and intensity of these bands are highly sensitive to both substitution and solvent polarity.[10][14][15]
| Compound | Substituent(s) | Solvent | λmax (π→π) [nm] | λmax (n→π) [nm] | Molar Absorptivity (ε) at λmax (π→π*) [L mol⁻¹ cm⁻¹] |
| Benzophenone | None | Ethanol | 253 | 334 | ~20,000 |
| 4-Hydroxybenzophenone | -OH | Chloroform | 283 | ~338 | 15,200[16][17] |
| 4-Methoxybenzophenone | -OCH₃ | Ethanol | 286 | N/A | ~17,000 |
| Michler's Ketone | -N(CH₃)₂ (x2) | Cyclohexane | 366 | N/A | ~30,000 |
Note: Data compiled from various sources. Molar absorptivity values are approximate. The n→π transition in highly substituted analogues can be obscured by stronger charge-transfer bands.*
Analysis of Substituent Effects:
-
4-Hydroxybenzophenone & 4-Methoxybenzophenone: The electron-donating -OH and -OCH₃ groups cause a bathochromic (red) shift in the π→π* transition compared to the parent benzophenone. This is due to the stabilization of the π* excited state.
-
Michler's Ketone (4,4'-Bis(dimethylamino)benzophenone): This analogue represents an extreme case. The two powerful electron-donating amino groups induce a significant intramolecular charge transfer (ICT) character in the lowest energy transition.[18] This results in a very strong absorption band that is dramatically red-shifted to 366 nm, extending well into the UVA region, making the weak n→π* transition completely unobservable.[19][20]
Luminescence Spectroscopy (Fluorescence & Phosphorescence)
Luminescence properties are intimately linked to the efficiency of intersystem crossing and the nature of the lowest triplet state.
| Compound | Fluorescence (Φf) | Phosphorescence (Φp) | Phosphorescence Lifetime (τp) |
| Benzophenone | Very Weak (~0.001) | Strong (~0.9) | ~1 ms (at 77 K)[21][22] |
| 4-Hydroxybenzophenone | Weak | Moderate | Varies with solvent/pH |
| 4-Methoxybenzophenone | Weak | Moderate | Not readily available |
| Michler's Ketone | Weak (~0.001)[23] | Moderate | 10-20 ms (methylcyclohexane, 77K)[23] |
Analysis of Substituent Effects:
-
Benzophenone: Its near-unity ISC efficiency means fluorescence is heavily quenched, while phosphorescence from the T₁(n,π*) state is strong, though typically only observed at low temperatures (77 K) in rigid media to prevent non-radiative decay.[4]
-
Hydroxy and Methoxy Analogues: These substituents can slightly alter the energy gap between the S₁ and T₁ states, but the photophysics are generally similar to benzophenone, with ISC remaining the dominant decay pathway for the S₁ state. Some hydroxybenzophenones are noted to show enhanced phosphorescence.[24]
-
Michler's Ketone: The strong charge-transfer nature of the excited states in Michler's ketone alters the relative energies of the singlet and triplet manifolds. While ISC is still efficient, the properties of the triplet state are different from benzophenone's T₁(n,π*) state, leading to a longer phosphorescence lifetime in non-polar solvents.[18][23]
Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols outline the standard procedures for acquiring the comparative data discussed in this guide.
Protocol 1: Comparative Measurement of UV-Vis Absorption Spectra
Objective: To determine the maximum absorption wavelengths (λmax) and molar absorptivity (ε) for benzophenone and its analogues.
Materials:
-
Benzophenone, 4-Hydroxybenzophenone, 4-Methoxybenzophenone, Michler's Ketone
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or chloroform)
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation (1 mM): Accurately weigh an appropriate amount of the compound to prepare 10 mL of a 1 mM stock solution in the chosen solvent.
-
Working Solution Preparation (e.g., 0.05 mM): Perform a serial dilution of the stock solution to create a working solution with an expected maximum absorbance between 0.5 and 1.5 AU. For example, dilute 5 mL of the 1 mM stock to 100 mL with the solvent to get a 0.05 mM solution.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blanking: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back in the sample holder.
-
Data Acquisition: Scan the sample from 200 nm to 500 nm. Record the absorbance spectrum.[16]
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each distinct peak.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
-
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. edinst.com [edinst.com]
- 5. Benzophenone-containing phosphors with unprecedented long lifetime of 1.8 s under ambient conditions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. PhotochemCAD | 4,4'-Dihydroxybenzophenone [photochemcad.com]
- 18. Photochemistry of Michler's ketone in cyclohexane and alcohol solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 19. Michler's ketone - Wikipedia [en.wikipedia.org]
- 20. science.ntcu.edu.tw [science.ntcu.edu.tw]
- 21. Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions. | Semantic Scholar [semanticscholar.org]
- 23. Solution photochemistry of derivatives of Michler's Ketone - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 24. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Pivaloyl vs. Acetyl Protecting Groups on Benzophenone Derivatives
In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is a critical determinant of success. A protecting group must be easily introduced, remain steadfast through a variety of reaction conditions, and be selectively removed without compromising the integrity of the molecule. This guide provides an in-depth comparison of two common acyl protecting groups for hydroxyl functionalities—pivaloyl (Piv) and acetyl (Ac)—in the context of the benzophenone scaffold, a privileged structure in medicinal chemistry.
The choice between the sterically demanding pivaloyl group and the smaller acetyl group is not trivial. It involves a trade-off between stability, ease of removal, and steric influence. This analysis, grounded in experimental evidence and mechanistic principles, will equip researchers to make informed decisions for their synthetic strategies.
The Fundamental Role of a Protecting Group
At its core, a protecting group strategy involves the temporary masking of a reactive functional group to prevent it from interfering with subsequent chemical transformations on other parts of the a molecule. The overall process is a three-stage sequence: protection, reaction, and deprotection.
Caption: A generalized workflow of a protecting group strategy in multi-step synthesis.
Head-to-Head Comparison: Pivaloyl vs. Acetyl
The primary distinction between the pivaloyl and acetyl groups lies in steric hindrance. The pivaloyl group features a bulky tert-butyl moiety, while the acetyl group has a much smaller methyl group. This structural difference has profound implications for their reactivity and stability.
| Feature | Pivaloyl (Piv) Group | Acetyl (Ac) Group | Rationale & Implications |
| Structure | The tert-butyl group in pivaloyl creates significant steric bulk. | ||
| Steric Hindrance | High | Low | The Piv group's bulk can slow down both its introduction and removal. It can also be leveraged for selective protection of less hindered hydroxyl groups over more hindered ones.[1][2][3] |
| Stability to Hydrolysis | High | Low | Pivaloyl esters are substantially more stable towards acidic and basic hydrolysis due to steric shielding of the carbonyl carbon from nucleophilic attack.[4][5][6] The general order of stability is Pivaloyl > Benzoyl > Acetyl.[3][4] |
| Ease of Introduction | Moderate | High | Acetylation is typically faster and requires milder conditions. Pivaloylation may require catalysts like DMAP, especially for hindered alcohols.[3] |
| Ease of Deprotection | Difficult | Easy | Acetyl groups are readily cleaved under mild basic (e.g., K₂CO₃/MeOH) or acidic conditions.[4][6] Pivaloyl groups require more forcing conditions, such as strong bases (NaOH, LDA) or reducing agents (LAH, DIBAL).[1][2][4][6] |
Deep Dive into Performance Characteristics
1. Steric Effects and Selectivity:
The most significant advantage of the pivaloyl group is its steric bulk.[5] This property can be strategically employed to achieve chemoselectivity. For instance, in a diol with both a primary and a secondary alcohol, pivaloyl chloride will preferentially react with the less sterically hindered primary alcohol.[1][3] The acetyl group, being small, offers poor steric discrimination.
However, this same steric bulk means that the introduction of a pivaloyl group onto a hindered hydroxyl, such as a tertiary alcohol or a sterically crowded phenol on a benzophenone scaffold, can be sluggish and may require elevated temperatures or highly active catalysts like 4-(Dimethylamino)pyridine (DMAP).[2][3]
2. Chemical Stability: The Pivaloyl Fortress
In a multi-step synthesis, a protecting group must endure various reaction conditions. Pivaloyl esters exhibit remarkable stability compared to acetyl esters.[4][6] They are generally robust under a wide range of conditions, including many oxidative and acidic environments where an acetyl group might be prematurely cleaved.[1][2] This stability makes the pivaloyl group the protector of choice when subsequent synthetic steps involve harsh reagents.
The acetyl group, conversely, is more labile. While this makes it easy to remove, it also renders it susceptible to cleavage under moderately acidic or basic conditions that might be required elsewhere in the synthesis.
3. Deprotection: A Matter of Control vs. Convenience
The ease of deprotection is a double-edged sword. The acetyl group's lability is convenient, as it can be removed with mild reagents like potassium carbonate in methanol, often leaving other, more robust protecting groups intact.[4][6]
Removing the pivaloyl group is a more deliberate act, requiring significantly more vigorous conditions.[7] This can be advantageous, as it allows for selective deprotection of other groups (like silyl ethers or acetates) in the presence of a pivaloate. However, the harsh conditions needed to cleave a pivaloyl ester (e.g., strong base or reduction with lithium aluminum hydride) might not be compatible with sensitive functional groups elsewhere in the molecule.[1][2][4]
Experimental Protocols: Protection and Deprotection of 4-Hydroxybenzophenone
To provide a practical context, we present detailed protocols for the protection and deprotection of a model substrate, 4-hydroxybenzophenone.
Workflow for Protection of 4-Hydroxybenzophenone
Caption: Generalized experimental workflow for the acylation of 4-hydroxybenzophenone.
Protocol 1: Acetylation of 4-Hydroxybenzophenone
-
Setup: To a solution of 4-hydroxybenzophenone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.5 eq). Cool the mixture in an ice bath.
-
Reaction: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-acetylbenzophenone. Purify by recrystallization or column chromatography.
-
Causality: Pyridine acts as a base to neutralize the acetic acid byproduct and also serves as a nucleophilic catalyst.[2] The aqueous washes remove excess pyridine, salts, and unreacted reagents.
Protocol 2: Pivaloylation of 4-Hydroxybenzophenone
-
Setup: To a solution of 4-hydroxybenzophenone (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in DCM, add pyridine (1.5 eq).
-
Reaction: Slowly add pivaloyl chloride (1.2 eq) dropwise.
-
Monitoring: Stir at room temperature. The reaction may be slower than acetylation; gentle heating may be required. Monitor by TLC.
-
Workup & Isolation: Follow the same workup and isolation procedure as described for acetylation.
-
Causality: Pivaloyl chloride is less reactive than acetic anhydride due to steric hindrance. DMAP is a highly effective acylation catalyst that significantly accelerates the reaction.[2]
Workflow for Deprotection
Caption: Generalized experimental workflow for the deprotection of acylated benzophenone.
Protocol 3: Deacetylation (Hydrolysis of 4-Acetylbenzophenone)
-
Setup: Dissolve the 4-acetylbenzophenone (1.0 eq) in methanol.
-
Reaction: Add a catalytic amount of potassium carbonate (K₂CO₃). Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once complete, neutralize the mixture with 1M HCl. Remove the methanol under reduced pressure.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield 4-hydroxybenzophenone.
-
Causality: This is a mild, base-catalyzed transesterification/hydrolysis reaction. The methoxide ion, generated in situ, is the active nucleophile.
Protocol 4: Depivaloylation (Hydrolysis of 4-Pivaloylbenzophenone)
-
Setup: Dissolve the 4-pivaloylbenzophenone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Reaction: Add an excess of sodium hydroxide (NaOH, ~3-5 eq) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction for several hours by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is acidic.
-
Isolation: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-hydroxybenzophenone.
-
Causality: The steric hindrance of the pivaloyl group necessitates more forcing conditions (stronger base, heat) to drive the saponification reaction to completion.[8]
Conclusion and Recommendations
The choice between pivaloyl and acetyl protecting groups for benzophenone derivatives is a strategic decision dictated by the overall synthetic plan.
-
Choose the Acetyl (Ac) group when:
-
The subsequent reaction steps are mild and do not risk premature deprotection.
-
A protecting group that can be removed under gentle, orthogonal conditions is required.
-
The hydroxyl group to be protected is sterically hindered, making acetylation more efficient.
-
-
Choose the Pivaloyl (Piv) group when:
-
Maximum stability is paramount to withstand harsh reagents (e.g., strong acids, bases, or organometallics) in subsequent steps.[4][5]
-
The steric bulk can be used to selectively protect a less-hindered hydroxyl group in a polyol substrate.[1]
-
The synthetic route can tolerate the more forcing conditions required for its eventual removal.
-
By understanding the fundamental trade-offs in steric hindrance, stability, and reactivity, researchers can harness the distinct properties of these two acyl groups to navigate complex synthetic pathways with greater precision and efficiency.
References
- Wikipedia. Protecting group. [Link]
- Oxford Learning Link. Appendix 6: Protecting groups. [Link]
- University of Bristol. Protecting Groups. [Link]
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- Kim, H., & Lee, H. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Chem-Station. (2014). Acyl Protective Groups. [Link]
- Wikipedia. Acetyl group. [Link]
- Woerpel, K. A., et al. (2013). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Organic Chemistry Portal.
- Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities.
- Organic Syntheses. Procedure for O-Pivaloyl hydroxylamine triflic acid. [Link]
- University of Calgary. Ch20: Hydrolysis of Esters. [Link]
- Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciforum.net [sciforum.net]
- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
A Senior Application Scientist's Guide to the Comparative Efficiency of Benzophenone Photoinitiators
For researchers and professionals in material science and drug development, the precise control of photopolymerization is paramount. This process, which utilizes light to trigger the formation of polymer networks, is the bedrock of applications ranging from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices.[1][2] At the heart of this technology lies the photoinitiator, a molecule that dictates the efficiency, speed, and quality of the entire curing process.
Benzophenone (BP) and its derivatives are a cornerstone class of Type II photoinitiators, prized for their reliability and cost-effectiveness.[2] However, not all benzophenones are created equal. The substitution pattern on the aromatic scaffold critically influences photochemical properties and, consequently, initiation efficiency.[1][2] This guide provides a comparative analysis of benzophenone derivatives, delving into the mechanisms that govern their performance and presenting the experimental data necessary for informed selection in your research and development endeavors.
The Mechanism of Action: A Type II Bimolecular Pathway
Unlike Type I photoinitiators that undergo direct cleavage upon irradiation, benzophenone and its derivatives operate via a bimolecular mechanism, requiring a synergistic co-initiator to generate radicals.[1][3] This process is a cascade of photophysical and chemical events.
-
Photoexcitation: Upon absorbing UV radiation, the benzophenone molecule is promoted from its ground state (S₀) to a short-lived excited singlet state (S₁).[4]
-
Intersystem Crossing (ISC): The molecule rapidly and efficiently transitions to a more stable, long-lived triplet state (T₁).[1][2] This triplet state is the key reactive species in the initiation process.
-
Hydrogen Abstraction: In its highly reactive triplet state, the benzophenone derivative abstracts a hydrogen atom from a co-initiator, typically a tertiary amine with readily available hydrogens.[1][4]
-
Radical Generation: This abstraction event yields two distinct radical species: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator. It is primarily the aminoalkyl radical that goes on to initiate the polymerization of monomers like acrylates.[1]
Caption: Mechanism of Type II photoinitiation by benzophenone derivatives.
Key Factors Governing Photoinitiator Efficiency
The practical effectiveness of a benzophenone photoinitiator is not an intrinsic property but a function of its molecular structure and its interaction with the formulation and curing environment. Understanding these factors is crucial for optimizing polymerization.
-
Molecular Structure and Substitution: The nature and position of substituents on the benzophenone rings significantly alter performance. Electron-donating groups, such as amino or alkyl groups, can enhance the hydrogen abstraction ability and shift the absorption maxima to longer wavelengths (a red-shift).[5][6] This is particularly advantageous for curing with modern LED light sources.[5] Conversely, bulky substituents may introduce steric hindrance, potentially lowering the abstraction rate.
-
UV Absorption Characteristics: An efficient photoinitiator must absorb light effectively at the emission wavelengths of the UV source.[7] Two parameters are critical: the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which measures how strongly the molecule absorbs light at that wavelength.[8] A high ε value is desirable as it allows for efficient light absorption at lower concentrations.[8]
-
Co-initiator Interaction: The choice of co-initiator, or synergist, is as critical as the photoinitiator itself. Tertiary amines are commonly used due to the lability of the hydrogens on the carbon atom adjacent to the nitrogen. The structure of the amine influences the rate of hydrogen donation and thus the overall initiation speed.
-
Concentration: The photoinitiator concentration must be carefully optimized. While a higher concentration can increase the polymerization rate, exceeding an optimal level can be detrimental.[9][10] An excessively high concentration at the surface can lead to a strong "inner filter" effect, where most of the UV light is absorbed in the top layer, preventing sufficient light penetration to cure the full depth of the material.[11]
-
Oxygen Inhibition: Free-radical polymerization is susceptible to inhibition by atmospheric oxygen, which can scavenge the initiating radicals to form unreactive peroxy radicals. This effect is most pronounced at the surface. Formulations with higher initiation rates can overcome this inhibition more effectively by generating radicals faster than they are consumed by oxygen.[10]
Comparative Performance of Benzophenone Derivatives
The following table summarizes representative data for several common benzophenone derivatives to provide a comparative overview. Performance is highly dependent on the specific formulation (monomer, co-initiator, light intensity), so this data should be used for relative comparison.
| Photoinitiator | Abbreviation | λmax (nm) | Key Features & Performance Insights |
| Benzophenone | BP | ~330-345 | The industry benchmark. Cost-effective and reliable, but can have limited solubility and volatility.[12] |
| 4,4'-Bis(diethylamino)benzophenone | EMK | ~380 | Exhibits a significant red-shift and higher molar extinction coefficient due to the powerful electron-donating amino groups.[1][6] Highly reactive. |
| 3-Methylbenzophenone | 3-MBP | ~340 | The methyl group provides a slight modification to electronic properties and can improve compatibility in some systems.[2] |
| Dodecyl-benzophenone | DBP | ~345 | A macromolecular photoinitiator.[13][14] The long alkyl chain improves compatibility with non-polar resins, reduces migration, and can lessen oxygen inhibition at the surface.[13] |
| Benzophenone-Triphenylamine Hybrids | e.g., BT-Series | >400 | Advanced structures designed for LED curing.[5] They show strongly red-shifted absorption, high molar extinction coefficients, and excellent photoinitiation abilities.[5] |
Standardized Protocols for Efficiency Evaluation
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. The following methodologies are staples for characterizing and comparing photoinitiator efficiency.
Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC)
This technique measures the heat flow associated with the exothermic polymerization reaction as it occurs, providing critical kinetic data.
Objective: To quantify the heat of polymerization, determine the rate of polymerization (Rp), and calculate the final monomer conversion.[1][15]
Methodology:
-
Sample Preparation: Prepare a sample of the formulation (typically 1-5 mg) containing the monomer, co-initiator, and the benzophenone derivative at a specified concentration.[15] Place the sample in an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in a Photo-DSC instrument equipped with a UV light source (e.g., a high-pressure mercury lamp or LED). An empty pan is used as a reference.
-
Isothermal Baseline: Allow the sample to equilibrate at a constant temperature (e.g., 25°C) to establish a stable baseline.
-
UV Irradiation: Irradiate the sample with UV light of a defined intensity and wavelength for a set duration. The instrument records the heat flow (in mW) as a function of time.
-
Data Analysis: The resulting exotherm is integrated over time to determine the total heat of reaction (ΔH). The rate of polymerization (Rp) is proportional to the heat flow (dq/dt). The final conversion can be calculated by comparing the measured ΔH to the theoretical heat of polymerization for the specific monomer.
Caption: Experimental workflow for Photo-DSC analysis.
Protocol 2: Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for directly monitoring the chemical changes during polymerization.[15]
Objective: To measure the rate of disappearance of monomer functional groups (e.g., acrylate C=C double bonds) to determine the conversion versus time profile.[11][16]
Methodology:
-
Sample Preparation: A thin film of the liquid formulation is placed between two transparent substrates (e.g., KBr or BaF₂ plates).
-
Instrument Setup: The sample assembly is placed in the IR beam path of an FTIR spectrometer. A UV light guide is positioned to irradiate the sample.
-
Initial Spectrum: An initial IR spectrum (time = 0) is recorded before UV exposure. The characteristic absorption band of the reactive monomer group (e.g., acrylate C=C twist at ~810 cm⁻¹) is identified.
-
Initiate Curing: The UV source is turned on, and IR spectra are collected rapidly and continuously (e.g., several spectra per second).
-
Data Analysis: The decrease in the area of the characteristic monomer peak is monitored over time. The percentage conversion is calculated by comparing the peak area at time 't' to the initial peak area. This provides a detailed kinetic profile of the reaction.[15]
Conclusion and Future Outlook
The selection of a benzophenone photoinitiator is a critical decision that directly impacts the success of a photopolymerization process. While the parent benzophenone remains a workhorse, its derivatives offer a powerful toolkit for fine-tuning performance. For applications requiring high reactivity and compatibility with modern LED sources, amino-substituted derivatives like EMK or advanced hybrid structures are superior choices.[1][5] For systems where low migration and volatility are critical, such as in biomedical applications or food packaging, macromolecular derivatives like DBP are excellent candidates.[12][13]
The future of photoinitiator development lies in multifunctional and polymeric structures that combine high efficiency with enhanced safety profiles (low migration) and tailored absorption characteristics for specific light sources.[5] By leveraging the experimental protocols and comparative data presented in this guide, researchers can demystify the selection process and accelerate the development of next-generation photocurable materials.
References
- FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMUL
- A Comparative Analysis of the Photoinitiating Efficiency of Benzophenone Deriv
- A Comparative Guide to 3-Methylbenzophenone and Other Benzophenone Derivatives as Photoiniti
- A Comparative Analysis of Thioxanthone and Benzophenone-Based Photoinitiators for Polymeriz
- 2023 The Complete Guide To Analysis of factors influencing the efficiency of photoinitiator polymeriz
- Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene - ResearchG
- New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). (URL: [Link])
- UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innov
- Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings - ResearchG
- Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - MDPI. (URL: [Link])
- Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - Felipe Schneider. (URL: [Link])
- Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin - Chemical Research in Chinese Universities. (URL: )
- Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resins - ResearchG
- Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoiniti
- Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing). (URL: [Link])
- Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - MDPI. (URL: [Link])
- Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. felipeschneider.com.br [felipeschneider.com.br]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 16. kar.kent.ac.uk [kar.kent.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,4'-Bis(trimethylacetoxy)benzophenone
For professionals engaged in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,4'-Bis(trimethylacetoxy)benzophenone, a compound utilized in organic synthesis.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and scientific responsibility.
The causality behind a stringent disposal protocol is rooted in the potential hazards of the chemical class. While specific toxicological data for this compound is not extensively documented, the precautionary principle dictates that we handle it with the knowledge of its parent structure, benzophenone, and related derivatives. These compounds are noted for potential carcinogenicity and significant aquatic toxicity, demanding a disposal pathway that prevents environmental release.[2][3][4][5]
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the associated risks is paramount. The Safety Data Sheet (SDS) for benzophenone and its derivatives provides the foundational data for this risk assessment.[2][3][6]
Key Hazards of Benzophenone Derivatives:
| Hazard Classification | Description | Rationale for Disposal Protocol |
| Carcinogenicity | Some benzophenone derivatives are classified as possibly carcinogenic to humans (IARC Group 2B).[2][6] | Prevents potential exposure of personnel and the public through improper waste handling. Incineration at a licensed facility is the standard for destroying carcinogenic materials. |
| Aquatic Ecotoxicity | Toxic or harmful to aquatic life with long-lasting effects.[2][3][7] | Direct disposal into the sewage system is strictly prohibited to prevent contamination of waterways and harm to aquatic ecosystems.[2][3][8] |
| Target Organ Toxicity | May cause damage to organs (e.g., Liver, Kidney) through prolonged or repeated exposure.[2][6] | Minimizes health risks for laboratory personnel and waste handlers through containment and controlled disposal. |
This data underscores a critical directive: This compound must be treated as hazardous waste. It should never be disposed of down the drain or in regular solid waste.[2][3][9]
Pre-Disposal: In-Lab Waste Accumulation Protocol
Proper disposal begins with correct handling and accumulation at the point of generation.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste material, ensure you are wearing the appropriate PPE to prevent skin and eye contact. This is a non-negotiable standard for all chemical handling.[9][10][11]
-
Nitrile or neoprene gloves
-
Safety goggles or a face shield
-
Laboratory coat
Step 2: Waste Segregation and Containerization
-
Do Not Mix: Never mix this compound waste with other waste streams (e.g., halogenated solvents, aqueous waste).[2] Mixing can create unknown hazards and complicates the identification and processing for the disposal facility.
-
Use a Designated Container: Collect the waste in a dedicated, chemically compatible, and sealable container. The container must be in good condition, free of leaks or contamination on the outside.[9]
-
Leave Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to accommodate vapor expansion with temperature changes.
Step 3: Accurate and Compliant Labeling Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste" [9]
-
The full chemical name: "this compound" [9]
-
An accurate estimate of the concentration and total volume/mass.
-
The accumulation start date (the date the first drop of waste was added to the container).[9]
The Disposal Workflow: A Step-by-Step Guide
The disposal of chemical waste is a regulated process that must be managed by certified professionals. The role of the researcher is to prepare the waste safely for collection.
Caption: Workflow for the safe and compliant disposal of this compound.
Procedural Breakdown:
-
Waste Characterization: Identify the material as hazardous waste based on the data for benzophenone derivatives.
-
Containment: Following the pre-disposal protocol, ensure the waste is securely contained and accurately labeled.
-
Storage: Place the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must provide secondary containment and be located away from sinks or drains to prevent accidental environmental release.[9]
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office responsible for hazardous waste management.[9] Provide them with all necessary information from your waste label. Do not attempt to transport or dispose of the chemical yourself.
-
Professional Disposal: Your EHS department will arrange for a licensed chemical waste disposal service to collect the material.[9] The standard and most effective method for disposing of this type of organic material is high-temperature incineration at a permitted hazardous waste facility.[13]
Spill and Emergency Procedures
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[2]
-
Avoid Dust Generation: This compound is a solid; avoid sweeping or any action that could make fine particles airborne.[2][9] Do not breathe the dust.[2]
-
Absorb and Collect: Carefully use an inert absorbent material, such as sand or vermiculite, to cover the spill. Mechanically collect the material and place it into a suitable, labeled container for hazardous waste disposal.[3][14]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
By adhering to this comprehensive disposal framework, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This protocol is designed to be a self-validating system, where an understanding of the chemical's hazards logically informs each procedural step, building a foundation of trust in our laboratory practices.
References
- Safety Data Sheet: Benzophenone - Carl ROTH.[Link]
- Material Safety D
- Safety d
- 4,4'-Bis(dimethylamino)
- Safety First: Handling Pivaloyl Chloride in Industrial Settings.[Link]
- Pivaloyl Chloride MSDS - KSCL (KRISHNA).[Link]
- Safety Data Sheet: Benzophenone - Carl ROTH.[Link]
- A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PubMed Central.[Link]
- Labor
- 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem.[Link]
- Benzophenone - Safety D
- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC - NIH.[Link]
- Benzophenones in the Environment: Occurrence, Fate and Sample Prepar
Sources
- 1. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. ethz.ch [ethz.ch]
- 12. This compound | 112004-83-8 [chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. home.miracosta.edu [home.miracosta.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4'-Bis(trimethylacetoxy)benzophenone
Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. As scientists and drug development professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling 4,4'-Bis(trimethylacetoxy)benzophenone, a compound utilized in organic synthesis.[1] By understanding the rationale behind each safety protocol, we can foster a culture of vigilance and responsibility, ensuring that our pursuit of scientific advancement is never at the expense of our well-being.
Hazard Assessment: A Proactive Approach to Safety
Key Potential Hazards:
-
Skin and Eye Irritation: Aromatic ketones can cause mild to severe irritation upon contact.[3][4]
-
Respiratory Tract Irritation: If the compound is a fine powder, inhalation of dust can lead to respiratory irritation.[2][4]
-
Long-term Health Effects: Given the carcinogenicity concerns with related compounds, prolonged or repeated exposure should be minimized.[2]
-
Aquatic Toxicity: Many benzophenone derivatives are toxic to aquatic life.[2][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Safety glasses with side shields | Double-layered nitrile gloves | Standard laboratory coat | Recommended if handling a dusty powder outside of a fume hood (N95 respirator) |
| Reactions and workups (potential for splashing) | Chemical splash goggles and a face shield | Neoprene or butyl rubber gloves over nitrile gloves | Chemical-resistant apron over a laboratory coat | Work should be performed in a certified chemical fume hood |
| Handling large quantities (>50g) | Chemical splash goggles and a face shield | Heavy-duty neoprene or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Work should be performed in a certified chemical fume hood |
| Cleaning up spills | Chemical splash goggles and a face shield | Neoprene or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 respirator or higher, depending on the spill size and ventilation |
Eye and Face Protection: Shielding Your Vision
Given the potential for irritation, eye protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-risk activities such as handling small quantities in a controlled setting.
-
Chemical Splash Goggles: Essential when there is a risk of splashing.[6]
-
Face Shield: Should be worn in conjunction with goggles during procedures with a high risk of splashing or explosion.[7][8]
Hand Protection: Choosing the Right Gloves
The ester and ketone functionalities in this compound guide our glove selection.
-
Nitrile Gloves: Suitable for providing incidental protection against a broad range of chemicals.[7] For handling this compound, it is advisable to wear double-layered nitrile gloves and change them immediately upon any sign of contamination.
-
Neoprene and Butyl Rubber Gloves: These materials generally offer better resistance to ketones and organic solvents, making them a more robust choice for extended handling or when there is a higher risk of exposure.[8][9]
Body Protection: A Barrier Against Contamination
-
Laboratory Coat: A standard, buttoned lab coat should be worn at all times to protect the skin and personal clothing.[7][10]
-
Chemical-Resistant Apron: For procedures with a significant splash hazard, an apron made of a material like butyl rubber or neoprene should be worn over the lab coat.[8]
Respiratory Protection: Preventing Inhalation
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a chemical fume hood.[8][11] All work with this compound that could generate dust or vapors should be conducted in a fume hood.
-
Respirators: If a fume hood is not available or during a large spill, respiratory protection is necessary. An N95 dust mask may be sufficient for nuisance dust, but a respirator with an organic vapor cartridge may be required for vapors.[4][7]
Operational and Disposal Plans: A Framework for Safe Handling
A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and disposal.
Step-by-Step Handling Protocol: Weighing and Dissolving
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of this compound in a tared container inside the fume hood. Minimize the creation of dust by handling the solid gently.
-
Dissolving: Add the solvent to the solid in the fume hood. Swirl gently or use a magnetic stirrer to dissolve the compound.
-
Cleanup: Clean any minor spills in the fume hood immediately with an appropriate absorbent material.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[6]
Spill Response
-
Small Spills (inside a fume hood):
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated solids and solutions, must be disposed of as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.[13]
-
Follow your institution's guidelines for hazardous waste disposal.
-
Do not pour any waste down the drain, as it may be harmful to aquatic life.[3]
Conclusion: Fostering a Culture of Safety
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing process of risk assessment and mitigation. Always consult your institution's EHS department for specific guidance and training.
References
- Miami University. (n.d.). Personal Protective Equipment.
- Techno PharmChem. (n.d.). BENZOPHENONE.
- University of California, Riverside. (n.d.). Personal Protective Equipment (PPE).
- San José State University. (2024). Personal Protective Equipment: Hands.
- Redox. (2025). Safety Data Sheet Benzophenone.
- International Programme on Chemical Safety. (2021). ICSC 0389 - BENZOPHENONE.
- Certas Lubricant Solutions. (2022). Personal Protective Equipment (PPE) Standards.
- Monash University. (2023). Phenol - OHS Information Sheet.
- National Center for Biotechnology Information. (n.d.). 4,4'-Bis(dimethylamino)benzophenone. PubChem Compound Database.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Yale University. (2022). Standard Operating Procedure - Phenol. Yale Environmental Health & Safety.
- University of Michigan. (n.d.). Phenol. Environment, Health & Safety.
- University of California, Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet. UC Berkeley Environmental Health & Safety.
Sources
- 1. 4,4’-Bis(trimethylacetoxy)benzophenone | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 0389 - BENZOPHENONE [inchem.org]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. redox.com [redox.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. sjsu.edu [sjsu.edu]
- 10. monash.edu [monash.edu]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
